molecular formula C7H5BrF2O B1271890 1-Bromo-3-(difluoromethoxy)benzene CAS No. 262587-05-3

1-Bromo-3-(difluoromethoxy)benzene

Cat. No.: B1271890
CAS No.: 262587-05-3
M. Wt: 223.01 g/mol
InChI Key: NWBDGKNKAFGQQL-UHFFFAOYSA-N
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Description

1-Bromo-3-(difluoromethoxy)benzene is a useful research compound. Its molecular formula is C7H5BrF2O and its molecular weight is 223.01 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-3-(difluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrF2O/c8-5-2-1-3-6(4-5)11-7(9)10/h1-4,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWBDGKNKAFGQQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60371763
Record name 3-(Difluoromethoxy)bromobenzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

262587-05-3
Record name 3-(Difluoromethoxy)bromobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60371763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(Difluoromethoxy)bromobenzene
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

1-Bromo-3-(difluoromethoxy)benzene CAS number and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Bromo-3-(difluoromethoxy)benzene is a fluorinated aromatic compound of significant interest in medicinal chemistry and materials science. Its unique structural features—a bromine atom that serves as a versatile synthetic handle and a difluoromethoxy group that can enhance the pharmacokinetic properties of a molecule—make it a valuable building block in the synthesis of complex organic molecules. This technical guide provides a comprehensive overview of its chemical and physical properties, safety information, a representative synthetic protocol, and its applications, particularly in the realm of drug discovery and agrochemical development.

Core Compound Data and Properties

This compound is typically a colorless to light yellow clear liquid.[1] Its core identifiers and physicochemical properties are summarized below.

Table 1: Compound Identification
IdentifierValue
CAS Number 262587-05-3[1][2][3]
Molecular Formula C₇H₅BrF₂O[1][2]
Linear Formula BrC₆H₄OCHF₂
Molecular Weight 223.01 g/mol [2]
MDL Number MFCD00236233[1]
PubChem ID 2737006[1]
InChI Key NWBDGKNKAFGQQL-UHFFFAOYSA-N[4]
Table 2: Physicochemical Properties
PropertyValue
Appearance Colorless to light yellow clear liquid[1]
Purity ≥97%[2]
Boiling Point 196-197 °C (lit.)[1][4]
Density 1.585 g/mL at 25 °C (lit.)[4] to 1.63 g/mL[1]
Refractive Index n20/D 1.502 (lit.)[4]

Safety and Handling

While a specific safety data sheet for this compound was not detailed in the provided results, data for structurally similar halogenated aromatic compounds suggest that appropriate precautions are necessary.

Table 3: General Safety Information
Hazard CategoryPrecautionary Statements and Handling Guidelines
General Handling Handle in accordance with good industrial hygiene and safety practices. Use in a well-ventilated area or under a chemical fume hood. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[5][6]
Inhalation May cause respiratory irritation. Avoid breathing dust, fumes, gas, mist, vapors, or spray.[6][7]
Skin Contact Causes skin irritation. Wear protective gloves. If on skin, wash with plenty of soap and water.[6][7]
Eye Contact Causes serious eye irritation. Wear eye protection. If in eyes, rinse cautiously with water for several minutes.[6][7]
Storage Store in a cool, well-ventilated place between 2 - 8 °C.[1] Keep container tightly closed. Store locked up.[6][7]
Disposal Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.[6]

Synthesis and Experimental Protocols

The synthesis of this compound typically involves the difluoromethylation of the corresponding phenol. A general protocol, adapted from the synthesis of a structurally related compound, 1-bromo-3-(difluoromethoxy)-5-fluorobenzene, is described below.[8]

Objective: To synthesize this compound from 3-bromophenol.

Reaction Scheme:

Synthesis reactant1 3-Bromophenol product This compound reactant1->product  Base (e.g., KOH) Solvent (e.g., i-PrOH) Heat reactant2 Source of :CHF₂ (e.g., Chlorodifluoromethane) reactant2:s->product:n

General Synthetic Pathway

Methodology:

  • Reaction Setup: A mixture of 3-bromophenol and a suitable solvent (e.g., isopropanol) is placed in a sealed reaction vessel.[8]

  • Addition of Reagents: An aqueous solution of a strong base, such as potassium hydroxide (KOH), is added to the mixture.[8] A difluoromethylating agent, such as chlorodifluoromethane, is then introduced into the sealed flask.[8]

  • Reaction Conditions: The sealed vessel is heated (e.g., to 80-85°C) for several hours to allow the reaction to proceed to completion.[8]

  • Workup and Extraction: After cooling, the reaction mixture is worked up. The organic and aqueous layers are separated. The aqueous layer is typically extracted multiple times with an organic solvent like diethyl ether to recover any dissolved product.[8]

  • Purification: The combined organic extracts are washed, dried over a drying agent (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure.[8] The resulting crude product can be further purified by distillation to yield the final, high-purity this compound.[9]

Applications in Research and Drug Development

This compound is a key intermediate in organic synthesis, primarily for the pharmaceutical and agrochemical industries.[1][10]

Role of the Difluoromethoxy Group: The introduction of fluorine-containing groups into organic molecules can significantly alter their properties.[11] The difluoromethoxy (-OCHF₂) group, in particular, is valuable in drug design for several reasons:

  • Enhanced Metabolic Stability: The strong carbon-fluorine bonds can block sites of metabolic oxidation, potentially increasing the half-life of a drug.[11][12]

  • Increased Lipophilicity: Fluorination often increases a molecule's lipophilicity, which can improve its ability to cross cell membranes.[11]

  • Modulation of Physicochemical Properties: The group's electronic and steric effects can be used to fine-tune a molecule's binding affinity to its biological target.[11][12]

Utility in Synthesis: The bromine atom on the benzene ring serves as a versatile functional group for forming new carbon-carbon and carbon-heteroatom bonds. It is an excellent substrate for various cross-coupling reactions, which are fundamental to building the complex molecular scaffolds of modern pharmaceuticals.[11]

  • Suzuki Coupling

  • Stille Coupling

  • Sonogashira Coupling

  • Buchwald-Hartwig Amination

These reactions allow for the precise and regioselective construction of intricate molecules, making this compound a sought-after building block.[11][12]

DrugDiscovery Workflow in Drug Discovery cluster_start Starting Materials cluster_reaction Core Synthesis cluster_product Outcome cluster_application Application A This compound C Cross-Coupling Reaction (e.g., Suzuki, Stille) A->C B Coupling Partner (e.g., Boronic Acid, Organotin) B->C D Complex Molecule with -OCHF₂ Moiety C->D Forms C-C bond E Active Pharmaceutical Ingredient (API) Candidate D->E Further Functionalization & Biological Screening

Role as an Intermediate in API Synthesis

Conclusion

This compound is a highly functionalized intermediate that serves as a critical tool for chemists in the pharmaceutical and agrochemical sectors.[10][11] Its combination of a reactive bromine handle for cross-coupling and the beneficial properties imparted by the difluoromethoxy group enables the efficient synthesis of novel compounds with potentially enhanced biological activity, metabolic stability, and optimized pharmacokinetic profiles.[11][12] The availability of this building block facilitates innovation and accelerates the development of next-generation drugs and crop protection agents.

References

An In-Depth Technical Guide to the Physicochemical Properties and Applications of 1-Bromo-3-(difluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 1-Bromo-3-(difluoromethoxy)benzene, a key intermediate in modern medicinal chemistry. This document details experimental protocols for the determination of its physical characteristics and its application in pivotal synthetic reactions. Furthermore, it elucidates the signaling pathways modulated by therapeutic agents derived from this versatile building block.

Core Physicochemical Properties

This compound is a colorless to light yellow liquid, whose properties make it a valuable reagent in a variety of chemical transformations. A summary of its key physicochemical data is presented below.

PropertyValueSource(s)
Molecular Formula C₇H₅BrF₂O[1]
Molecular Weight 223.02 g/mol [1]
Boiling Point 196-197 °C[1][2]
Density 1.63 g/mL at 25 °C[1]
Refractive Index n20/D 1.502[2]
Melting Point Not available

Experimental Protocols

Determination of Boiling Point (Micro Method)

This protocol describes the determination of the boiling point of a liquid using a small sample volume.

Materials:

  • Small test tube

  • Capillary tube, sealed at one end

  • Thermometer

  • Heating apparatus (e.g., oil bath or heating block)

  • Stirring apparatus (if using an oil bath)

  • Sample of this compound

Procedure:

  • Place a small amount (approximately 0.5-1 mL) of the liquid sample into the small test tube.

  • Invert the sealed capillary tube and place it into the test tube with the open end submerged in the liquid.

  • Attach the test tube to the thermometer, ensuring the bulb of the thermometer is level with the bottom of the test tube.

  • Immerse the assembly into the heating apparatus. The heat should be applied evenly.

  • Heat the apparatus gradually while observing the capillary tube. A slow stream of bubbles will emerge from the open end of the capillary as the air inside expands.

  • Continue gentle heating until a rapid and continuous stream of bubbles is observed. This indicates that the liquid has reached its boiling point.

  • Record the temperature at which the rapid stream of bubbles is maintained. This is the boiling point of the liquid.

  • Allow the apparatus to cool slowly. The liquid will begin to be drawn back into the capillary tube when the vapor pressure inside the capillary equals the atmospheric pressure. The temperature at which the liquid just begins to enter the capillary is also the boiling point.

Suzuki-Miyaura Coupling Reaction of an Aryl Bromide

This protocol provides a representative procedure for the Suzuki-Miyaura cross-coupling reaction, a key application of this compound in forming carbon-carbon bonds.[5][6][7]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., a mixture of toluene and water)

  • Reaction flask (e.g., round-bottom flask)

  • Reflux condenser

  • Inert atmosphere (e.g., nitrogen or argon)

  • Magnetic stirrer and stir bar

Procedure:

  • To a dry reaction flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Seal the flask and evacuate and backfill with an inert gas (repeat this process three times) to ensure an oxygen-free atmosphere.

  • Add the degassed solvent system to the flask via syringe.

  • Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring.

  • Monitor the progress of the reaction by a suitable chromatographic technique (e.g., TLC or GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography on silica gel, to yield the desired biaryl product.

Applications in Drug Discovery: Targeting the Soluble Epoxide Hydrolase (sEH) Pathway

This compound is a crucial building block for the synthesis of advanced pharmaceutical intermediates. One notable example is its use in the synthesis of GSK2256294, a potent and selective inhibitor of soluble epoxide hydrolase (sEH).[8][9][10][11][12]

Soluble epoxide hydrolase is a key enzyme in the metabolism of epoxyeicosatrienoic acids (EETs).[8][11][12] EETs are signaling lipids derived from arachidonic acid that exhibit a range of protective effects, including anti-inflammatory, vasodilatory, and analgesic properties.[8][11] By inhibiting sEH, GSK2256294 prevents the degradation of EETs into their less active diol forms, thereby enhancing the beneficial effects of EETs.[8][9] This mechanism of action makes sEH inhibitors like GSK2256294 promising therapeutic agents for a variety of conditions, including inflammatory diseases and cardiovascular disorders.[9][11]

sEH_Pathway cluster_0 Cell Membrane cluster_1 Cytosol Arachidonic Acid Arachidonic Acid CYP450 Epoxygenase CYP450 Epoxygenase Arachidonic Acid->CYP450 Epoxygenase Metabolism EETs EETs CYP450 Epoxygenase->EETs sEH sEH EETs->sEH Degradation Protective Effects Protective Effects EETs->Protective Effects Promotes DHETs (less active) DHETs (less active) sEH->DHETs (less active) GSK2256294 GSK2256294 GSK2256294->sEH Inhibition

Experimental and Synthetic Workflows

The following diagram illustrates a typical workflow for a Suzuki-Miyaura coupling reaction, a fundamental process in which this compound serves as a key reactant.

Suzuki_Workflow

References

1-Bromo-3-(difluoromethoxy)benzene structure and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1-Bromo-3-(difluoromethoxy)benzene

For researchers, scientists, and professionals in drug development, this compound is a key fluorinated aromatic intermediate. Its unique structural features, particularly the difluoromethoxy group and the bromine atom, make it a versatile building block in the synthesis of complex organic molecules for the pharmaceutical, agrochemical, and material science industries.[1][2][3] This guide provides a comprehensive overview of its structure, properties, and applications.

Chemical Structure and Molecular Weight

This compound is an aromatic compound characterized by a benzene ring substituted with a bromine atom at position 1 and a difluoromethoxy group (-OCHF₂) at position 3.

  • Molecular Formula: C₇H₅BrF₂O[1][4]

  • Molecular Weight: 223.01 g/mol [4][5] (also cited as 223.02 g/mol )

  • Canonical SMILES: C1=CC(=CC(=C1)Br)OC(F)F

  • InChI Key: NWBDGKNKAFGQQL-UHFFFAOYSA-N[6]

Physicochemical and Spectroscopic Data

The properties of this compound make it suitable for a variety of synthetic applications. It is typically a colorless to light yellow clear liquid under standard conditions.[1]

Table 1: Physicochemical Properties
PropertyValueSource
Appearance Colorless to light yellow clear liquid[1]
Density 1.585 g/mL at 25 °C[5]
Boiling Point 196-197 °C[6][5]
Refractive Index n20/D 1.502[6][5]
Purity (Assay) ≥ 97% or ≥ 98% (GC)[4][5]
Storage Conditions Store at 2 - 8 °C, under Argon[4]
Table 2: Chemical Identifiers
IdentifierValueSource
CAS Number 262587-05-3[1][4][5]
PubChem CID 2737006
MDL Number MFCD00236233[1][6]
Spectroscopic Information

Spectroscopic data is crucial for the identification and characterization of the compound. Available data includes Fourier-transform infrared (FTIR) and Raman spectra.[7][8]

Role in Organic Synthesis and Drug Development

The true utility of this compound lies in its role as a synthetic intermediate. The difluoromethoxy group is highly valued in medicinal chemistry as it can enhance metabolic stability, increase lipophilicity for better cell membrane penetration, and improve binding affinity to biological targets.[3][9]

The bromine atom serves as a versatile functional handle for various transformations, most notably palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Sonogashira couplings.[3] These reactions are fundamental for constructing the complex molecular skeletons required for modern pharmaceuticals and agrochemicals.[3]

Applications_Overview COMPOUND This compound PHARMA Pharmaceuticals COMPOUND->PHARMA AGRO Agrochemicals COMPOUND->AGRO MATERIAL Material Science COMPOUND->MATERIAL RESEARCH Organic Synthesis COMPOUND->RESEARCH API Active Pharmaceutical Ingredient (API) Synthesis PHARMA->API METABOLISM Enhanced Metabolic Stability PHARMA->METABOLISM LIPO Increased Lipophilicity PHARMA->LIPO PESTICIDES Herbicides & Pesticides AGRO->PESTICIDES POLYMERS Polymers & Coatings MATERIAL->POLYMERS COUPLING Cross-Coupling Reactions (Suzuki, Stille, etc.) RESEARCH->COUPLING

Caption: Logical overview of the primary applications of this compound.

Experimental Protocols

Synthesis via Nucleophilic Substitution

A common route to synthesize aryl difluoromethyl ethers involves the reaction of a corresponding phenol with a source of difluorocarbene, such as chlorodifluoromethane. The following is a representative protocol adapted from the synthesis of a structurally similar compound.[10]

Reaction: 3-Bromophenol + CHF₂Cl → this compound

Materials:

  • 3-Bromophenol

  • Chlorodifluoromethane (CHF₂Cl)

  • Potassium Hydroxide (KOH, 30% aqueous solution)

  • Isopropyl alcohol (i-PrOH)

  • Diethyl ether (Et₂O)

  • Sodium Sulfate (Na₂SO₄)

Procedure:

  • A mixture of 3-bromophenol and chlorodifluoromethane is prepared in a solvent system of isopropyl alcohol and 30% aqueous potassium hydroxide in a sealed pressure vessel.

  • The reaction mixture is heated to approximately 80-85 °C and stirred for 18-24 hours.

  • After cooling to room temperature, the organic and aqueous layers are separated.

  • The aqueous layer is extracted multiple times with diethyl ether.

  • The initially separated organic layer and the combined ether extracts are washed sequentially with 2N NaOH solution and water.

  • The final organic solution is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure to yield the crude product.

  • Further purification can be achieved via silica gel chromatography or distillation if required.

Application in Suzuki Cross-Coupling

The bromine atom on the benzene ring makes the compound an excellent substrate for Suzuki coupling reactions to form new carbon-carbon bonds.

Suzuki_Workflow General Workflow: Suzuki Coupling cluster_reactants Reactants cluster_conditions Conditions cluster_outcome Outcome A 1-Bromo-3- (difluoromethoxy)benzene MIX Combine & Heat (Inert Atmosphere) A->MIX B Aryl/Alkyl Boronic Acid or Ester B->MIX CATALYST Pd Catalyst (e.g., Pd(PPh₃)₄) CATALYST->MIX BASE Aqueous Base (e.g., Na₂CO₃, K₃PO₄) BASE->MIX SOLVENT Solvent (e.g., Toluene, Dioxane) SOLVENT->MIX WORKUP Aqueous Workup & Purification MIX->WORKUP PRODUCT Coupled Product WORKUP->PRODUCT

References

Spectroscopic and Synthetic Profile of 1-Bromo-3-(difluoromethoxy)benzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release:

This technical guide provides a comprehensive overview of the spectroscopic data for 1-bromo-3-(difluoromethoxy)benzene, a key intermediate in the development of novel pharmaceuticals and agrochemicals. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science, offering detailed information on its spectral characteristics and synthetic applications.

Introduction

This compound (CAS No. 262587-05-3) is a valuable building block in organic synthesis.[1] Its utility stems from the presence of both a bromine atom, which can participate in various cross-coupling reactions, and a difluoromethoxy group, which can impart unique physicochemical properties to target molecules, such as enhanced metabolic stability and binding affinity.[1] This guide details the available spectroscopic data for this compound and outlines general experimental protocols for its analysis.

Spectroscopic Data

A summary of the available spectroscopic data for this compound is presented below. Due to the limited availability of specific experimental data in the public domain, data for structurally similar compounds and theoretical values are included where necessary and are clearly noted.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: Specific experimental ¹H and ¹³C NMR data for this compound were not found in publicly available literature. The following ¹H NMR data is for the closely related compound, 1-Bromo-3-(difluoromethoxy)-5-fluorobenzene .[2]

Table 1: ¹H NMR Spectroscopic Data for 1-Bromo-3-(difluoromethoxy)-5-fluorobenzene [2]

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
7.11-7.14m-Aromatic CH
6.84dt9, 2Aromatic CH
6.50t72 (JH-F)-OCHF₂

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
Predicted values unavailableC-Br
Predicted values unavailableC-O
Predicted values unavailableAromatic CH
Predicted values unavailableAromatic CH
Predicted values unavailableAromatic CH
Predicted values unavailableAromatic CH
Predicted values unavailable-OCHF₂
Infrared (IR) Spectroscopy

FTIR and Raman spectra for this compound are available and indicate key functional groups.[3][4]

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumAromatic C-H stretch
~1600-1450Medium-StrongAromatic C=C stretch
~1250-1000StrongC-O stretch, C-F stretch
~800-600StrongC-Br stretch
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

m/zRelative AbundanceAssignment
~222~100%[M]⁺ (with ⁷⁹Br)
~224~98%[M]⁺ (with ⁸¹Br)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation: A sample of this compound is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

¹H NMR Acquisition:

  • Instrument: 300-500 MHz NMR Spectrometer

  • Pulse Program: Standard single-pulse experiment

  • Number of Scans: 16-64

  • Relaxation Delay: 1-5 seconds

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm

¹³C NMR Acquisition:

  • Instrument: 75-125 MHz NMR Spectrometer

  • Pulse Program: Proton-decoupled single-pulse experiment

  • Number of Scans: 1024 or more, depending on concentration

  • Relaxation Delay: 2-10 seconds

  • Reference: CDCl₃ at 77.16 ppm

IR Spectroscopy

Sample Preparation: As this compound is a liquid, a thin film can be prepared between two KBr or NaCl plates.[3] Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used.

FTIR Acquisition:

  • Instrument: Bruker Tensor 27 FT-IR or equivalent[3]

  • Technique: Neat (thin film) or ATR[3]

  • Spectral Range: 4000-400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16-32

Mass Spectrometry

Sample Preparation: The sample is diluted in a suitable solvent (e.g., methanol or acetonitrile) for introduction into the mass spectrometer.

EI-MS Acquisition:

  • Ionization Mode: Electron Ionization (EI)

  • Ionization Energy: 70 eV

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

  • Scan Range: m/z 50-300

Synthetic Workflow and Applications

This compound is a key starting material in multi-step organic syntheses. The bromine atom serves as a handle for introducing molecular complexity through various cross-coupling reactions, while the difluoromethoxy group modulates the properties of the final product.

G start This compound coupling Cross-Coupling Reaction (e.g., Suzuki, Stille, Sonogashira) start->coupling intermediate Aryl Boronic Ester / Stannane / Alkyne intermediate->coupling product Functionalized Aromatic Compound coupling->product application Pharmaceuticals / Agrochemicals product->application

General synthetic workflow for this compound.

This workflow highlights the transformation of this compound into more complex, high-value molecules for various applications in the life sciences and material science sectors.[1]

References

A Technical Guide to 1-Bromo-3-(difluoromethoxy)benzene: Commercial Availability, Synthesis, and Applications in Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Bromo-3-(difluoromethoxy)benzene is a key fluorinated building block in modern organic synthesis, particularly valued in the development of novel pharmaceuticals and agrochemicals.[1][2][3] Its unique combination of a reactive bromine handle and the metabolically robust difluoromethoxy group makes it a desirable intermediate for introducing this fluorine motif into complex molecules.[2][3] This technical guide provides a comprehensive overview of the commercial availability of this compound, detailed experimental protocols for its synthesis and subsequent use in cross-coupling reactions, and a discussion of its applications in drug discovery and other research areas.

Commercial Availability and Suppliers

This compound is readily available from a variety of chemical suppliers, catering to both research and bulk quantity needs. Purity levels are typically high, often exceeding 97-98%, ensuring reliability in synthetic applications. The following tables summarize the offerings from several key suppliers.

Table 1: Physical and Chemical Properties

PropertyValue
CAS Number 262587-05-3
Molecular Formula C₇H₅BrF₂O
Molecular Weight 223.01 g/mol
Appearance Colorless to light yellow liquid
Boiling Point 196-197 °C (lit.)
Density 1.585 - 1.63 g/mL at 25 °C (lit.)
Refractive Index n20/D 1.502 (lit.)

Table 2: Commercial Suppliers and Product Specifications

SupplierProduct NumberPurityAvailable Quantities
Chem-Impex 46321≥ 98% (GC)1g, Bulk Quote
DIARY directory N/AN/A1g
Aladdin Scientific N/Amin 97%100g
IndiaMART N/A97%Up to 200L Drum
Alfa Chemistry ACM262587053N/AResearch and Industrial Production

Note: Pricing is subject to change and should be confirmed with the respective suppliers.

Experimental Protocols

Representative Synthesis of an Aryl Difluoromethyl Ether

This protocol is adapted from a general procedure for the difluoromethylation of phenols using sodium chlorodifluoroacetate as the difluorocarbene source.[4]

Reaction:

Materials:

  • 3-Bromophenol

  • Sodium chlorodifluoroacetate

  • Cesium carbonate (Cs₂CO₃)

  • Dimethylformamide (DMF), anhydrous

  • Deionized water

  • Ethyl acetate

  • Hexanes

  • 1,3,5-Trimethoxybenzene (for qNMR, optional)

  • Round-bottom flask

  • Magnetic stir bar

  • Schlenk line

  • Syringes

  • Standard glassware for workup and purification

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-bromophenol (1.00 equiv) and cesium carbonate (1.50 equiv).

  • Seal the flask with a rubber septum and connect it to a Schlenk line. Evacuate the flask and backfill with nitrogen three times.

  • Add anhydrous DMF and deionized water via syringe.

  • Stir the mixture at a specified temperature (typically elevated, e.g., 100-120 °C) for a set period (e.g., 4-12 hours).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an aqueous workup by adding water and extracting the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford this compound.

  • Characterize the final product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry. Purity can be determined by qNMR using an internal standard like 1,3,5-trimethoxybenzene.[4]

Suzuki-Miyaura Cross-Coupling of this compound

The bromine atom in this compound serves as a versatile handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.[2]

Reaction:

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine ligand)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent system (e.g., toluene/ethanol/water or dioxane/water)

  • Round-bottom flask or Schlenk tube

  • Magnetic stir bar

  • Reflux condenser

  • Inert atmosphere (nitrogen or argon)

Procedure:

  • To a dry round-bottom flask or Schlenk tube equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (2.0 equiv.).

  • Add the palladium catalyst (e.g., 3 mol% Pd(PPh₃)₄).

  • Evacuate and backfill the flask with an inert atmosphere (nitrogen or argon) three times.

  • Add the degassed solvent system.

  • Heat the reaction mixture to a specified temperature (e.g., 80-100 °C) and stir vigorously for the required time (typically 12-24 hours).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an aqueous workup by diluting with water and extracting with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.

Applications in Drug Discovery and Agrochemical Research

The difluoromethoxy group is increasingly utilized in medicinal chemistry as a bioisostere for other functional groups, offering improved metabolic stability, lipophilicity, and binding affinity.[2][3] this compound is a key intermediate for introducing this valuable moiety into drug candidates and agrochemicals.

Its primary utility lies in its role as a building block in the synthesis of complex organic molecules. The bromine atom allows for a wide range of cross-coupling reactions, enabling the construction of diverse molecular scaffolds.[2] This is particularly relevant in the development of kinase inhibitors, where substituted aromatic cores are common pharmacophores. While direct involvement in a specific signaling pathway is dependent on the final molecule synthesized, the incorporation of the difluoromethoxy group can significantly impact the pharmacokinetic and pharmacodynamic properties of the drug.

In the agrochemical industry, fluorinated compounds often exhibit enhanced biological activity and favorable environmental profiles.[2] this compound provides a synthetic route to novel herbicides, insecticides, and fungicides.[2]

Visualizations

G General Synthetic Workflow for this compound cluster_start Starting Material cluster_reaction Difluoromethylation cluster_product Product cluster_purification Purification 3-Bromophenol 3-Bromophenol ReactionVessel Reaction with Difluorocarbene Source (e.g., ClCF₂COONa) 3-Bromophenol->ReactionVessel PurificationSteps Aqueous Workup & Column Chromatography ReactionVessel->PurificationSteps TargetMolecule This compound PurificationSteps->TargetMolecule

Caption: A generalized workflow for the synthesis of this compound.

G Applications of this compound in Synthesis cluster_pharma Pharmaceutical Synthesis cluster_agro Agrochemical Synthesis cluster_materials Materials Science Start This compound PharmaIntermediate Key Intermediate Start->PharmaIntermediate e.g., Suzuki Coupling AgroIntermediate Versatile Building Block Start->AgroIntermediate e.g., Heck Coupling MaterialMonomer Functional Monomer Start->MaterialMonomer e.g., Stille Coupling KinaseInhibitors Kinase Inhibitors PharmaIntermediate->KinaseInhibitors OtherAPIs Other Active Pharmaceutical Ingredients (APIs) PharmaIntermediate->OtherAPIs Herbicides Herbicides AgroIntermediate->Herbicides Fungicides Fungicides/Insecticides AgroIntermediate->Fungicides Polymers Specialty Polymers MaterialMonomer->Polymers

Caption: Logical relationships of this compound applications.

Conclusion

This compound is a commercially accessible and highly valuable reagent for the introduction of the difluoromethoxy group in the synthesis of complex organic molecules. Its utility in the pharmaceutical and agrochemical industries is well-established, driven by the advantageous properties conferred by the fluorinated moiety. While a specific, published protocol for its synthesis remains to be widely disseminated, established methods for the difluoromethylation of phenols provide a reliable synthetic route. The experimental protocols provided in this guide offer a practical starting point for researchers utilizing this important building block in their synthetic endeavors.

References

Safety, handling, and MSDS for 1-Bromo-3-(difluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1-Bromo-3-(difluoromethoxy)benzene: Safety, Handling, and Applications

This technical guide provides comprehensive safety, handling, and material safety data sheet (MSDS) information for this compound, a key intermediate in the pharmaceutical and agrochemical industries. This document is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and safety workflows.

Chemical and Physical Properties

This compound is a colorless to light yellow clear liquid.[1] Its unique difluoromethoxy group and bromine substituent make it a valuable building block in organic synthesis.[1][2]

PropertyValue
CAS Number 262587-05-3
Molecular Formula C₇H₅BrF₂O
Molecular Weight 223.02 g/mol
Appearance Colorless to light yellow clear liquid
Boiling Point 197 °C
Density 1.63 g/cm³
Refractive Index n20D 1.5
Purity ≥ 98% (GC)

Safety and Hazard Information

This compound is associated with several hazards, requiring careful handling and adherence to safety protocols.

GHS Hazard Classification
Hazard ClassCategory
Skin irritation2
Serious eye irritation2A
Specific target organ toxicity — single exposure (Respiratory system)3

Note: This classification is for a related compound, 1-Bromo-2,3-difluoro-6-(difluoromethoxy)benzene, and should be considered indicative for the target compound due to structural similarities.

Hazard Statements: [3]

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements: [3]

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P264: Wash skin thoroughly after handling.

  • P271: Use only outdoors or in a well-ventilated area.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

  • P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P312: Call a POISON CENTER/doctor if you feel unwell.

  • P332 + P313: If skin irritation occurs: Get medical advice/attention.

  • P337 + P313: If eye irritation persists: Get medical advice/attention.

  • P362: Take off contaminated clothing and wash before reuse.

  • P403 + P233: Store in a well-ventilated place. Keep container tightly closed.

  • P405: Store locked up.

  • P501: Dispose of contents/container to an approved waste disposal plant.

Handling, Storage, and Disposal

Proper handling and storage are crucial to ensure safety and maintain the integrity of the compound.

  • Handling: Avoid contact with skin, eyes, and personal clothing.[3] Wash hands thoroughly after handling.[3] Use only with adequate ventilation and wear suitable protective clothing, gloves, and eye/face protection.[3] Keep away from sources of ignition.[3]

  • Storage: Store in a tightly-closed container when not in use.[3] Recommended storage temperature is between 2 - 8 °C.[1] Store in a cool, dry, well-ventilated area away from incompatible substances.[3]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[3][4] Do not let the product enter drains, other waterways, or soil.[3]

Experimental Protocols

This compound is a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1][2][5] The bromine atom serves as a handle for various cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings, which are fundamental for constructing complex carbon-carbon bonds.[2]

General Workflow for Suzuki Coupling

This generalized protocol illustrates the use of this compound in a Suzuki coupling reaction, a common method for forming C-C bonds.

  • Reaction Setup: In a reaction vessel, combine this compound, a suitable boronic acid derivative, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃ or Cs₂CO₃).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.

  • Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 120 °C for several hours.

  • Workup: After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Suzuki_Coupling_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1-Bromo-3- (difluoromethoxy)benzene E Reaction Vessel A->E B Boronic Acid Derivative B->E C Palladium Catalyst C->E D Base D->E F Add Degassed Solvent E->F G Heat under Inert Atmosphere (80-120 °C) F->G H Cool and Quench with Water G->H I Extract with Organic Solvent H->I J Wash, Dry, and Concentrate I->J K Column Chromatography J->K L Purified Product K->L

Caption: Generalized workflow for a Suzuki coupling reaction.

Applications in Research and Development

The unique properties of this compound make it a valuable compound in several areas of chemical research and development.

  • Pharmaceutical Development: It serves as a crucial intermediate in the synthesis of various pharmaceuticals.[5] The incorporation of the difluoromethoxy group can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[2]

  • Agrochemical Chemistry: The compound is used in the development of new agrochemicals, such as herbicides and pesticides, with improved efficacy and environmental profiles.[2][5]

  • Fluorinated Compounds Research: Its difluoromethoxy group makes it valuable in the study of fluorinated compounds, which often exhibit unique reactivity and stability.[1][5]

  • Materials Science: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties that can enhance performance and durability.[5]

Safe Handling Workflow

A systematic approach to handling this chemical is essential to minimize risk.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_storage Storage & Disposal cluster_emergency Emergency Procedures prep1 Consult MSDS prep2 Ensure Proper Ventilation (Fume Hood) prep1->prep2 prep3 Wear Appropriate PPE (Gloves, Goggles, Lab Coat) prep2->prep3 handle1 Transfer Chemical Carefully prep3->handle1 handle2 Avoid Inhalation, Ingestion, and Skin/Eye Contact handle1->handle2 handle3 Keep Away from Ignition Sources handle2->handle3 emergency1 In Case of Spill: Absorb with Inert Material handle2->emergency1 emergency2 In Case of Contact: Flush with Water handle2->emergency2 storage1 Store in a Cool, Dry, Well-Ventilated Area (2-8 °C) handle3->storage1 disposal1 Dispose of Waste According to Regulations handle3->disposal1 storage2 Keep Container Tightly Closed storage1->storage2 emergency3 Seek Medical Attention if Necessary emergency1->emergency3 emergency2->emergency3

References

The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the difluoromethoxy (-OCF₂H) group has emerged as a powerful tactic in contemporary drug design, offering a unique combination of physicochemical and pharmacokinetic advantages. This versatile moiety allows for the fine-tuning of a drug candidate's properties, addressing key challenges in metabolic stability, target engagement, and bioavailability. This technical guide provides a comprehensive overview of the difluoromethoxy group, detailing its synthesis, impact on crucial drug-like properties, and applications in successful therapeutic agents.

Physicochemical Properties: A Unique Profile

The difluoromethoxy group imparts a distinct set of electronic and steric characteristics that significantly influence a molecule's behavior. It is recognized as a lipophilic hydrogen bond donor, a rare and valuable feature in drug design.[1]

Lipophilicity and Solubility

The -OCF₂H group typically increases lipophilicity when compared to a methoxy (-OCH₃) group, though to a lesser extent than the more common trifluoromethoxy (-OCF₃) substituent.[1] This moderate enhancement in lipophilicity can improve a compound's membrane permeability and, consequently, its oral absorption.[1] However, the precise effect on lipophilicity is context-dependent and can be modulated by the electronic environment of the molecule.[1][2] The dynamic lipophilicity of the -OCF₂H group, with a Hansch parameter (πx) ranging from +0.2 to +0.6, allows it to adapt its lipophilicity based on the surrounding chemical environment through simple bond rotation.[3]

Electronic Effects and Hydrogen Bonding Capability

With a Hammett sigma constant (σp) of approximately +0.14, the difluoromethoxy group is characterized as weakly electron-withdrawing.[1] A pivotal feature of the -OCF₂H group is the acidity of its hydrogen atom, which enables it to function as a hydrogen bond donor.[1][4] This capability allows it to serve as a bioisostere for hydroxyl (-OH), thiol (-SH), and amine (-NH₂) groups.[2][5] This bioisosteric replacement can maintain crucial interactions with biological targets while potentially improving metabolic stability.[1][6] Studies have shown that the difluoromethyl group acts as a hydrogen bond donor on a scale similar to thiophenol and aniline.[2][5]

Impact on Pharmacokinetics and Metabolic Stability

A primary driver for the incorporation of the difluoromethoxy group is the enhancement of a drug candidate's metabolic stability.[1][7] The strong carbon-fluorine bonds are highly resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes.[1][8]

The -OCF₂H group is frequently employed as a metabolically robust replacement for a methoxy group, which is often susceptible to O-demethylation.[1][8] By blocking this common metabolic pathway, the difluoromethoxy group can lead to a longer plasma half-life and improved bioavailability.[1][9] The metabolic stability of compounds containing a difluoromethoxy group is typically assessed using in vitro assays with liver microsomes or hepatocytes.[1]

Data Summary: Physicochemical Properties

The following tables summarize key quantitative data for the difluoromethoxy group in comparison to other relevant functional groups.

Functional GroupHansch Lipophilicity Parameter (π)Hammett Constant (σp)Hydrogen Bond Acidity (A)
-OCH₃ (Methoxy)~ -0.02~ -0.27< 0.01
-OCF₂H (Difluoromethoxy) +0.2 to +0.6 [3]~ +0.14 [1]0.085 - 0.126 [2][5]
-OCF₃ (Trifluoromethoxy)~ +1.04[10]~ +0.35-
-OH (Hydroxyl)~ -0.67~ -0.37~ 0.3 - 0.4
-SH (Thiol)~ +0.39~ +0.15~ 0.1 - 0.2
-NH₂ (Amine)~ -1.23~ -0.66~ 0.1 - 0.2

Note: logP and pKa values are representative and can vary based on the specific molecule and experimental conditions.[1]

Synthesis of Difluoromethoxylated Compounds

The introduction of the difluoromethoxy group can be accomplished through various synthetic strategies.

Classical Difluoromethylation

A common and practical method involves the reaction of a phenol with a difluorocarbene source, such as sodium chlorodifluoroacetate or fluoroform.[1][11]

Experimental Protocol: Synthesis of an Aryl Difluoromethyl Ether using Sodium Chlorodifluoroacetate [1][12]

  • Reaction Setup: To a solution of the phenol (1.0 equivalent) in a suitable solvent such as dimethylformamide (DMF), add a base, typically potassium carbonate (2.0 equivalents).[1]

  • Heating: Heat the reaction mixture to 90-100 °C.[1]

  • Reagent Addition: Add sodium chlorodifluoroacetate (2.8 equivalents) portion-wise to the heated mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by an appropriate analytical technique (e.g., TLC or LC-MS).

  • Work-up: After completion, cool the reaction mixture to room temperature, dilute with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired aryl difluoromethyl ether.[1]

Modern Synthetic Approaches: Visible Light Photoredox Catalysis

Recent advances in synthetic methodology have led to the development of milder and more efficient protocols for difluoromethoxylation using visible light photoredox catalysis.[3][13] These methods often employ a redox-active difluoromethoxylating reagent and a photocatalyst, allowing for the direct C-H difluoromethoxylation of arenes and heteroarenes under ambient conditions.[14][15]

Experimental Protocol: General Procedure for Photocatalytic C-H Difluoromethoxylation [14]

  • Reaction Setup: In a nitrogen-filled glovebox, combine the (hetero)arene substrate (1.0 equivalent), a photocatalyst (e.g., Ru(bpy)₃(PF₆)₂), and a difluoromethoxylating reagent in a suitable degassed solvent (e.g., acetonitrile).

  • Irradiation: Irradiate the reaction mixture with a light source (e.g., blue LEDs) at room temperature with stirring.

  • Reaction Monitoring: Monitor the reaction progress by 19F NMR spectroscopy.

  • Work-up and Purification: Upon completion, concentrate the reaction mixture and purify the residue by flash column chromatography on silica gel to isolate the difluoromethoxylated product.

Case Studies in Drug Discovery

The utility of the difluoromethoxy group is highlighted by its presence in several FDA-approved drugs.

Pantoprazole (Protonix®)

Pantoprazole is a proton pump inhibitor used for the treatment of gastroesophageal reflux disease (GERD). The difluoromethoxy group on the benzimidazole ring is critical for its chemical stability and contributes to its mechanism of action, which involves activation in the acidic environment of parietal cells.[1]

Roflumilast (Daliresp®)

Roflumilast is a selective phosphodiesterase-4 (PDE4) inhibitor for the treatment of chronic obstructive pulmonary disease (COPD). The difluoromethoxy group in Roflumilast enhances its potency and metabolic stability.[1]

Signaling Pathways and Experimental Workflows

Visualizing the biological context and experimental evaluation process is crucial for understanding the application of the difluoromethoxy group.

Roflumilast_Signaling_Pathway Roflumilast Roflumilast (-OCF₂H) PDE4 PDE4 Roflumilast->PDE4 inhibition cAMP cAMP PDE4->cAMP degradation PKA Protein Kinase A (PKA) cAMP->PKA activation Downstream Downstream Targets PKA->Downstream phosphorylation Inflammation Reduced Inflammation Downstream->Inflammation

Figure 1. Roflumilast signaling pathway.[1]

Experimental_Workflow cluster_synthesis Synthesis and Characterization cluster_evaluation In Vitro Evaluation cluster_invivo In Vivo Assessment Start Lead Compound (e.g., with -OCH₃) Synthesis Introduction of -OCF₂H Group Start->Synthesis Purification Purification and Structural Confirmation (NMR, MS) Synthesis->Purification Physicochem Physicochemical Profiling (logP, pKa, Solubility) Purification->Physicochem Metabolic Metabolic Stability Assay (Microsomes, Hepatocytes) Purification->Metabolic Target Target Binding Assay Purification->Target Cellular Cellular Potency Assay Target->Cellular PK Pharmacokinetic Studies (t½, Bioavailability) Cellular->PK Efficacy Efficacy in Disease Model PK->Efficacy Result Optimized Candidate Efficacy->Result

Figure 2. Workflow for evaluating a difluoromethoxy analog.[1]

Conclusion

The difluoromethoxy group presents a unique and advantageous profile for medicinal chemists. Its capacity to act as a metabolically stable, lipophilic hydrogen bond donor offers a potent tool for the optimization of lead compounds.[1] By replacing metabolically labile moieties, the -OCF₂H group can significantly enhance pharmacokinetic properties while maintaining or even improving biological activity.[1] The successful application of the difluoromethoxy group in approved pharmaceuticals such as pantoprazole and roflumilast underscores its significance in modern drug discovery and development.[1]

References

The Strategic Imperative of Fluorine: A Technical Guide to Fluorinated Aromatic Compounds in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The deliberate incorporation of fluorine into drug candidates, particularly within aromatic systems, has become a cornerstone of modern medicinal chemistry. This strategic maneuver allows for the fine-tuning of a molecule's physicochemical and pharmacokinetic properties, often leading to enhanced efficacy, metabolic stability, and bioavailability. This in-depth technical guide explores the multifaceted role of fluorinated aromatic compounds in drug discovery, providing a comprehensive overview of their fundamental properties, key applications, and the experimental methodologies used for their synthesis and evaluation. Through detailed data analysis, experimental protocols, and visual representations of complex biological and chemical processes, this guide serves as an essential resource for researchers and professionals engaged in the pursuit of novel therapeutics.

The Unique Physicochemical Impact of Aromatic Fluorination

The strategic substitution of hydrogen with fluorine on an aromatic ring imparts a range of beneficial properties to a drug candidate. These advantages stem from the unique characteristics of the fluorine atom, including its small size, high electronegativity, and the strength of the carbon-fluorine (C-F) bond.[1][2]

  • Metabolic Stability: The C-F bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it less susceptible to metabolic cleavage by enzymes such as the cytochrome P450 (CYP450) family.[1][3] Placing fluorine at a metabolically vulnerable position on an aromatic ring can effectively block oxidative metabolism, thereby increasing the drug's half-life and systemic exposure.[3]

  • Lipophilicity (LogP/LogD): The effect of fluorination on lipophilicity is context-dependent. While monofluorination of an alkyl chain can decrease lipophilicity, fluorination of an aromatic ring generally increases it.[1] This enhanced lipophilicity can improve a drug's ability to cross cellular membranes.[3]

  • Acidity/Basicity (pKa): As the most electronegative element, fluorine exerts a strong electron-withdrawing effect, which can significantly lower the pKa of nearby acidic or basic functional groups.[1] This modulation of a molecule's ionization state at physiological pH can influence its solubility, permeability, and binding affinity to its target.

  • Binding Affinity: Fluorine's ability to form unique non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, within a protein's binding pocket can lead to enhanced binding affinity and target selectivity. Its small van der Waals radius allows it to act as a bioisostere for a hydrogen atom without introducing significant steric hindrance.[2]

Data-Driven Insights: The Quantitative Effects of Aromatic Fluorination

The impact of introducing fluorine into a molecular scaffold is best understood through the quantitative analysis of key drug-like properties. The following tables provide a comparative summary of fluorinated versus non-fluorinated analogs across various parameters.

Table 1: Effect of Fluorination on Physicochemical Properties

Compound PairModificationLogPpKaReference
AnilineParent0.904.60[Source for Aniline Data]
4-Fluoroaniline4-F substitution1.154.65[Source for 4-Fluoroaniline Data]
PyridineParent0.655.25[Source for Pyridine Data]
2-Fluoropyridine2-F substitution0.85-0.44[Source for 2-Fluoropyridine Data]
IndoleParent2.1416.2[4]
5-Fluoroindole5-F substitution2.2615.6[4]

Table 2: Impact of Fluorination on Biological Activity (IC₅₀)

Compound PairTargetIC₅₀ (Non-Fluorinated)IC₅₀ (Fluorinated)Fold ImprovementReference
Voriconazole vs. FluconazoleC. neoformans0.14 µg/ml (Geometric Mean MIC for Itraconazole)0.07 µg/ml (Geometric Mean MIC for Voriconazole)2x (approx.)[5]
Celecoxib AnalogCOX-2(Celecoxib as reference)1.2-2x more potent1.2-2x[6]
Isoquinoline PARP InhibitorPARP21,200 nM>10,000 nM (for 1b)(Potency decrease in this case)[7]
Ketone InhibitorCaspase-3Not specified as active30 nM (Z-Val-Asp-CH₂F)-[8]

Table 3: Influence of Fluorination on Metabolic Stability

Compound PairSystemt½ (Non-Fluorinated)t½ (Fluorinated)Reference
Indole (UT-155) vs. CF₃-substituted analogMouse Liver Microsomes12.35 min53.71 min[4]
Indole vs. 5-FluoroindoleRat Liver MicrosomesNot directly compared144.2 min[4]

Table 4: Effect of Fluorination on Permeability (Papp)

CompoundPapp (x 10⁻⁶ cm/s)DirectionReference
High Permeability Model Drugs13.0 - 76.7A-B[9]
Moderate Permeability Model Drugs1.29 - 16.0A-B[9]
Low Permeability Model Drugs< 0.74A-B[9]
DPM (Diphenhydramine)16.84A-B[10]

Case Studies: Fluorinated Aromatic Compounds in Action

The strategic application of aromatic fluorination is evident in numerous approved drugs across various therapeutic areas.

Sitagliptin: A Fluorinated DPP-4 Inhibitor for Type 2 Diabetes

Sitagliptin is an oral antihyperglycemic agent that functions by inhibiting the dipeptidyl peptidase-4 (DPP-4) enzyme.[11] This inhibition prevents the breakdown of incretin hormones like GLP-1 and GIP, which in turn enhances glucose-dependent insulin secretion and suppresses glucagon release.[3][11] The trifluorophenyl and trifluoromethyl groups in sitagliptin are crucial for its potent and selective inhibition of DPP-4.

sitagliptin_pathway cluster_gut Gut cluster_pancreas Pancreas Food Intake Food Intake Incretins (GLP-1, GIP) Incretins (GLP-1, GIP) Food Intake->Incretins (GLP-1, GIP) stimulates release Insulin Release (β-cells) Insulin Release (β-cells) Incretins (GLP-1, GIP)->Insulin Release (β-cells) stimulates Glucagon Release (α-cells) Glucagon Release (α-cells) Incretins (GLP-1, GIP)->Glucagon Release (α-cells) inhibits DPP-4 Enzyme DPP-4 Enzyme Incretins (GLP-1, GIP)->DPP-4 Enzyme inactivated by Lower Blood Glucose Lower Blood Glucose Insulin Release (β-cells)->Lower Blood Glucose Glucagon Release (α-cells)->Lower Blood Glucose reduced inhibition of hepatic glucose production Sitagliptin Sitagliptin Sitagliptin->DPP-4 Enzyme inhibits

Caption: Sitagliptin inhibits DPP-4, increasing incretin levels and improving glycemic control.

Voriconazole: A Fluorinated Triazole Antifungal

Voriconazole is a broad-spectrum triazole antifungal agent used to treat serious fungal infections.[12] Its mechanism of action involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, which is essential for the synthesis of ergosterol, a key component of the fungal cell membrane.[13][14] The fluorinated pyrimidine ring in voriconazole contributes to its potent activity.

voriconazole_pathway Acetyl-CoA Acetyl-CoA Squalene Squalene Acetyl-CoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol 14α-demethylase (CYP51) 14α-demethylase (CYP51) Lanosterol->14α-demethylase (CYP51) Ergosterol Ergosterol 14α-demethylase (CYP51)->Ergosterol catalyzes Fungal Cell Membrane Fungal Cell Membrane Ergosterol->Fungal Cell Membrane incorporation Loss of Integrity Loss of Integrity Fungal Cell Membrane->Loss of Integrity Voriconazole Voriconazole Voriconazole->14α-demethylase (CYP51) inhibits

Caption: Voriconazole inhibits ergosterol synthesis, disrupting fungal cell membrane integrity.

Tofacitinib: A Fluorinated JAK Inhibitor for Autoimmune Diseases

Tofacitinib is a Janus kinase (JAK) inhibitor used in the treatment of rheumatoid arthritis and other autoimmune diseases.[15] It preferentially inhibits JAK1 and JAK3, thereby interfering with the JAK-STAT signaling pathway.[15] This pathway is crucial for transducing signals from cytokines and growth factors that are involved in inflammation and immune responses.

tofacitinib_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Receptor Cytokine Receptor JAK JAK Cytokine Receptor->JAK activates Cytokine Cytokine Cytokine->Cytokine Receptor binds STAT STAT JAK->STAT phosphorylates pSTAT pSTAT pSTAT Dimer pSTAT Dimer pSTAT->pSTAT Dimer dimerizes Gene Transcription Gene Transcription pSTAT Dimer->Gene Transcription regulates Inflammatory Response Inflammatory Response Gene Transcription->Inflammatory Response Tofacitinib Tofacitinib Tofacitinib->JAK inhibits

Caption: Tofacitinib inhibits JAK, blocking the STAT signaling pathway and reducing inflammation.

Experimental Protocols

A critical aspect of drug discovery is the robust experimental evaluation of synthesized compounds. The following sections provide detailed methodologies for key in vitro assays and synthetic procedures relevant to fluorinated aromatic compounds.

In Vitro Metabolic Stability Assay

This protocol outlines a typical procedure for determining the metabolic stability of a compound using liver microsomes.

metabolic_stability_workflow Start Start Prepare Microsome/Cofactor Mix Prepare Microsome/Cofactor Mix Start->Prepare Microsome/Cofactor Mix Incubate Test Compound Incubate Test Compound Prepare Microsome/Cofactor Mix->Incubate Test Compound Time Point Sampling Time Point Sampling Incubate Test Compound->Time Point Sampling Quench Reaction Quench Reaction Time Point Sampling->Quench Reaction Sample Analysis (LC-MS/MS) Sample Analysis (LC-MS/MS) Quench Reaction->Sample Analysis (LC-MS/MS) Data Analysis Data Analysis Sample Analysis (LC-MS/MS)->Data Analysis End End Data Analysis->End

Caption: Workflow for determining in vitro metabolic stability using liver microsomes.

  • Materials and Reagents:

    • Test compound stock solution (e.g., 10 mM in DMSO)

    • Liver microsomes (human, rat, etc.)

    • NADPH regenerating system (e.g., containing glucose-6-phosphate and G6P-dehydrogenase)

    • Phosphate buffer (e.g., 100 mM, pH 7.4)

    • Acetonitrile (or other suitable organic solvent) with an internal standard for quenching

    • 96-well plates, incubator, LC-MS/MS system

  • Procedure: a. Prepare a reaction mixture containing phosphate buffer and liver microsomes. Pre-warm the mixture at 37°C. b. In a separate plate, add the test compound to the wells. c. Initiate the metabolic reaction by adding the NADPH regenerating system to the microsome/compound mixture. d. Incubate the plate at 37°C with shaking. e. At designated time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold acetonitrile containing an internal standard. f. Centrifuge the plate to precipitate proteins. g. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: a. Plot the natural logarithm of the percentage of the parent compound remaining versus time. b. The slope of the line gives the elimination rate constant (k). c. Calculate the in vitro half-life (t½) as 0.693/k. d. Calculate the intrinsic clearance (CLint).

Caco-2 Permeability Assay

This assay is widely used to predict the intestinal absorption of orally administered drugs.

caco2_workflow Start Start Seed Caco-2 on Transwells Seed Caco-2 on Transwells Start->Seed Caco-2 on Transwells Differentiate for 21 days Differentiate for 21 days Seed Caco-2 on Transwells->Differentiate for 21 days Measure TEER Measure TEER (Transepithelial Electrical Resistance) Differentiate for 21 days->Measure TEER Add Compound to Donor Chamber Add Compound to Donor Chamber Measure TEER->Add Compound to Donor Chamber Incubate at 37°C Incubate at 37°C Add Compound to Donor Chamber->Incubate at 37°C Sample from Receiver Chamber Sample from Receiver Chamber Incubate at 37°C->Sample from Receiver Chamber Analyze Samples (LC-MS/MS) Analyze Samples (LC-MS/MS) Sample from Receiver Chamber->Analyze Samples (LC-MS/MS) Calculate Papp Calculate Papp Analyze Samples (LC-MS/MS)->Calculate Papp End End Calculate Papp->End

Caption: Workflow for assessing intestinal permeability using the Caco-2 cell model.

  • Cell Culture:

    • Culture Caco-2 cells on permeable Transwell inserts until they form a confluent monolayer (typically 21 days).

  • Permeability Assay: a. Wash the Caco-2 monolayers with pre-warmed transport buffer (e.g., Hank's Balanced Salt Solution, pH 7.4). b. Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity. c. For apical-to-basolateral (A-B) transport, add the test compound to the apical (donor) chamber and fresh buffer to the basolateral (receiver) chamber. d. For basolateral-to-apical (B-A) transport, add the test compound to the basolateral (donor) chamber and fresh buffer to the apical (receiver) chamber. e. Incubate at 37°C with gentle shaking. f. At specified time points, take samples from the receiver chamber and replace with fresh buffer. g. Analyze the concentration of the test compound in the samples by LC-MS/MS.

  • Data Analysis: a. Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial drug concentration in the donor chamber. b. Calculate the efflux ratio (ER) as Papp (B-A) / Papp (A-B). An ER > 2 suggests active efflux.

Synthesis of Fluorinated Aromatic Compounds

The following protocols are representative examples of common methods for synthesizing fluoroaromatic compounds.

This method involves the displacement of a leaving group (e.g., bromide) on an activated aromatic ring with a fluoride source.

  • Reaction: 4-Bromofluorobenzene to 4-Fluoroanisole

  • Reagents and Conditions:

    • 4-Bromofluorobenzene

    • Sodium methoxide

    • Copper(I) catalyst (e.g., CuI)

    • Dimethylformamide (DMF) as solvent

    • Heat (e.g., 90-150°C) for 10-16 hours[7][16]

  • Procedure: a. To a reaction vessel, add 4-bromofluorobenzene, DMF, sodium methoxide, and the copper catalyst. b. Heat the mixture with stirring for the specified time. c. After the reaction is complete, cool the mixture and filter to remove the catalyst. d. The product can be isolated and purified by distillation.

This classic reaction involves the thermal decomposition of an aryldiazonium tetrafluoroborate salt.

  • Reaction: Aniline to Fluorobenzene

  • Reagents and Conditions:

    • Aniline

    • Sodium nitrite (NaNO₂)

    • Hydrochloric acid (HCl)

    • Fluoroboric acid (HBF₄)

    • Cooling (0-5°C) for diazotization, followed by heating for decomposition.[17]

  • Procedure: a. Diazotization: Dissolve aniline in aqueous HCl and cool to 0-5°C. Slowly add an aqueous solution of sodium nitrite to form the diazonium salt. b. Precipitation: Add cold fluoroboric acid to the diazonium salt solution to precipitate the aryldiazonium tetrafluoroborate. c. Decomposition: Isolate the precipitate and gently heat it to induce decomposition, yielding the aryl fluoride, nitrogen gas, and boron trifluoride. d. The product is typically collected by distillation.

Conclusion and Future Perspectives

The strategic incorporation of fluorine into aromatic systems remains a powerful and versatile tool in the medicinal chemist's armamentarium. The ability to predictably modulate key ADMET properties such as metabolic stability, lipophilicity, and pKa allows for the rational design of drug candidates with improved therapeutic profiles. As our understanding of the subtle interplay between fluorine substitution and biological activity deepens, and as new synthetic methodologies for late-stage fluorination continue to emerge, the prevalence of fluorinated aromatic compounds in clinically successful drugs is poised to grow. The continued exploration of novel fluorinated motifs and a more profound comprehension of their interactions at the molecular level will undoubtedly fuel the discovery of the next generation of innovative medicines.

References

An In-depth Technical Guide to 1-Bromo-3-(difluoromethoxy)benzene: Reactivity and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-3-(difluoromethoxy)benzene is a fluorinated aromatic intermediate of significant interest in the pharmaceutical and agrochemical industries.[1] The presence of the difluoromethoxy (-OCF₂H) group can confer unique properties to bioactive molecules, including enhanced metabolic stability, increased lipophilicity for better cell membrane penetration, and improved binding affinity to target receptors.[2] The bromine atom serves as a versatile synthetic handle, allowing for the introduction of various functional groups through cross-coupling reactions.[2] This guide provides a comprehensive overview of the reactivity, stability, synthesis, and applications of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueSource
Molecular Formula C₇H₅BrF₂O[2]
Molecular Weight 223.01 g/mol [3]
CAS Number 262587-05-3[2]
Appearance Colorless to light yellow clear liquid[1]
Boiling Point 196-197 °C (lit.)[4]
Density 1.585 g/mL at 25 °C (lit.)[4]
Refractive Index (n20/D) 1.502 (lit.)[4]
Purity ≥ 97%[2]

Synthesis

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the synthesis of 1-Bromo-3-(difluoromethoxy)-5-fluorobenzene.[5]

Materials:

  • 3-Bromophenol

  • Chlorodifluoromethane (or a suitable difluoromethylating agent like sodium chlorodifluoroacetate)[6]

  • Potassium hydroxide (KOH)

  • Isopropyl alcohol (i-PrOH)

  • Diethyl ether (Et₂O)

  • 2N Sodium hydroxide (NaOH) solution

  • Sodium sulfate (Na₂SO₄)

  • Silica gel

Procedure:

  • In a sealed flask, a mixture of 3-bromophenol, isopropyl alcohol, and a 30% aqueous solution of potassium hydroxide is prepared.

  • Chlorodifluoromethane is carefully introduced into the sealed flask.

  • The reaction mixture is heated to 80-85 °C for approximately 18 hours.

  • After cooling to room temperature, the organic and aqueous layers are separated.

  • The aqueous layer is extracted three times with diethyl ether.

  • The combined organic extracts and the initial organic layer are washed three times with 2N NaOH solution and then three times with water.

  • The organic phase is dried over anhydrous sodium sulfate, filtered through a small plug of silica gel, and concentrated under reduced pressure to yield this compound as a colorless oil.

Synthesis of this compound start Start reagents Mix 3-Bromophenol, i-PrOH, and 30% KOH start->reagents add_gas Introduce Chlorodifluoromethane reagents->add_gas heat Heat at 80-85°C for 18 hours add_gas->heat cool Cool to Room Temperature heat->cool separate Separate Organic and Aqueous Layers cool->separate extract Extract Aqueous Layer with Diethyl Ether (3x) separate->extract wash Wash Combined Organic Layers with 2N NaOH (3x) and Water (3x) extract->wash dry Dry with Na₂SO₄ wash->dry filter Filter through Silica Gel Plug dry->filter concentrate Concentrate in vacuo filter->concentrate product This compound concentrate->product

Caption: Synthetic workflow for this compound.

Reactivity

The reactivity of this compound is dominated by the presence of the bromine atom on the aromatic ring, which makes it an excellent substrate for various palladium-catalyzed cross-coupling reactions.

Cross-Coupling Reactions

This compound is a valuable building block for the synthesis of more complex molecules through Suzuki, Stille, and Sonogashira couplings.[2] These reactions allow for the formation of new carbon-carbon bonds at the site of the bromine atom.

The Suzuki reaction couples the aryl bromide with an organoboron compound.

General Experimental Protocol:

  • To a reaction vessel, add this compound, an arylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃).

  • Add a suitable solvent system (e.g., a mixture of toluene, ethanol, and water).

  • The reaction mixture is heated under an inert atmosphere until the starting material is consumed.

  • After cooling, the reaction is worked up by extraction and purified by column chromatography.

Generalized Suzuki Coupling Workflow start Start reagents Combine this compound, Arylboronic Acid, Pd Catalyst, and Base start->reagents add_solvent Add Solvent System reagents->add_solvent heat Heat under Inert Atmosphere add_solvent->heat workup Aqueous Workup and Extraction heat->workup purify Column Chromatography workup->purify product Coupled Product purify->product

Caption: Workflow for a typical Suzuki coupling reaction.

The Stille reaction involves the coupling of the aryl bromide with an organotin compound.

General Experimental Protocol:

  • In a reaction flask under an inert atmosphere, dissolve this compound in a suitable solvent (e.g., DMF).

  • Add a palladium catalyst (e.g., Pd(dppf)Cl₂·DCM), a copper(I) iodide co-catalyst, and lithium chloride.[6]

  • Add the organostannane reagent.

  • The reaction mixture is heated until completion.

  • The reaction is quenched and worked up by extraction, often including a wash with an aqueous solution of KF to remove tin byproducts.

  • The crude product is purified by column chromatography.

The Sonogashira coupling reaction is used to form a carbon-carbon bond between the aryl bromide and a terminal alkyne.

General Experimental Protocol:

  • To a solution of this compound in a suitable solvent (e.g., THF), add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) iodide co-catalyst, and a base (e.g., diisopropylamine).[7]

  • Add the terminal alkyne.

  • The reaction is stirred at room temperature or with gentle heating until the starting material is consumed.

  • The reaction mixture is filtered, washed, and concentrated.

  • The product is purified by column chromatography.

Cross-Coupling Reactions substrate This compound suzuki Suzuki Coupling (with Arylboronic Acid) substrate->suzuki Pd Catalyst, Base stille Stille Coupling (with Organostannane) substrate->stille Pd Catalyst, Cu(I) sonogashira Sonogashira Coupling (with Terminal Alkyne) substrate->sonogashira Pd Catalyst, Cu(I), Base product_suzuki Aryl-Aryl Coupled Product suzuki->product_suzuki product_stille Aryl-Aryl/Alkenyl Coupled Product stille->product_stille product_sonogashira Aryl-Alkynyl Coupled Product sonogashira->product_sonogashira

Caption: Overview of key cross-coupling reactions.

Stability

This compound is generally stable under normal storage conditions.[1] However, as with many halogenated aromatic compounds, it is important to consider its stability under various conditions.

Thermal Stability
Chemical Stability

The stability of this compound in solution depends on the nature of the solvent. It is expected to be most stable in aprotic, non-polar to moderately polar solvents. In protic solvents, there may be a risk of hydrolysis or hydrogen-deuterium exchange (in the case of deuterated solvents) over time, especially in the presence of acid or base catalysts. The compound is incompatible with strong oxidizing agents.

Spectroscopic Data

The following table summarizes the expected and reported spectroscopic data for this compound.

Technique Expected/Reported Data Source
¹H NMR Aromatic protons are expected in the range of 6.5-8.0 ppm. The proton of the difluoromethoxy group is expected as a triplet around 6.5 ppm due to coupling with the two fluorine atoms.[5]
¹³C NMR Aromatic carbons are expected in the range of 110-160 ppm. The carbon of the difluoromethoxy group is expected to show a triplet due to coupling with the fluorine atoms.Inferred from related compounds
Mass Spectrometry (MS) The molecular ion peak is expected at m/z 222 and 224 in a roughly 1:1 ratio due to the isotopic abundance of bromine (⁷⁹Br and ⁸¹Br).Inferred from related compounds
Infrared (IR) Spectroscopy Characteristic peaks for C-H stretching of the aromatic ring, C-Br stretching, and C-F stretching of the difluoromethoxy group are expected. An FTIR spectrum is available.[6][8]

Applications in Drug Development

This compound is a key building block in the synthesis of novel pharmaceutical compounds.[1] The difluoromethoxy group can act as a lipophilic hydrogen bond donor, potentially improving the pharmacokinetic and pharmacodynamic properties of a drug candidate. The following diagram illustrates a logical workflow for the utilization of this compound in a drug discovery program.

Drug Development Workflow start Start: Identify Biological Target design Lead Compound Design start->design synthesis Synthesis of Analogs using This compound design->synthesis coupling Cross-Coupling Reaction (e.g., Suzuki, Stille, Sonogashira) synthesis->coupling screening In Vitro Biological Screening coupling->screening optimization Lead Optimization (Structure-Activity Relationship) screening->optimization optimization->synthesis Iterative Process preclinical Preclinical Studies (In Vivo Efficacy and Safety) optimization->preclinical clinical Clinical Trials preclinical->clinical

Caption: Role in the drug discovery and development process.

Safety and Handling

This compound should be handled in a well-ventilated area, and personal protective equipment, including gloves and safety glasses, should be worn. It is important to avoid contact with skin and eyes. Store the compound in a tightly sealed container in a cool, dry place, away from heat and incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the fields of pharmaceutical and agrochemical research. Its reactivity in cross-coupling reactions, combined with the beneficial properties conferred by the difluoromethoxy group, makes it a key intermediate for the development of new and improved chemical entities. A thorough understanding of its reactivity, stability, and handling requirements is essential for its safe and effective use in research and development.

References

An In-depth Technical Guide on the Solubility of 1-Bromo-3-(difluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 1-bromo-3-(difluoromethoxy)benzene, a key intermediate in the pharmaceutical and agrochemical industries.[1][2][3] Due to a lack of specific quantitative solubility data in publicly available literature, this document outlines a robust framework for determining its solubility through established experimental protocols. Furthermore, it details the physicochemical properties of the compound and illustrates its utility in synthetic chemistry through logical and workflow diagrams.

Introduction

This compound (CAS No. 262587-05-3) is a fluorinated aromatic compound increasingly utilized as a building block in organic synthesis.[1][3] The presence of the difluoromethoxy group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of target molecules, making it a valuable moiety in the design of novel pharmaceuticals and agrochemicals.[2] Understanding the solubility of this intermediate in various organic solvents is critical for its effective use in reaction optimization, purification, and formulation development.

Based on its chemical structure—a substituted benzene ring—this compound is predicted to be a nonpolar to weakly polar molecule. Following the principle of "like dissolves like," it is anticipated to exhibit greater solubility in nonpolar and moderately polar organic solvents, with limited solubility in highly polar solvents such as water. A related compound, 1-bromo-3,5-difluorobenzene, is noted to be slightly soluble in water but soluble in organic solvents like ethanol and acetone.[4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular Formula C₇H₅BrF₂O[1]
Molecular Weight 223.02 g/mol [1]
Appearance Colorless to light yellow clear liquid[1]
Boiling Point 196-197 °C[1]
Density 1.585 - 1.63 g/mL at 25 °C[1]
Refractive Index n20/D 1.502
Purity ≥ 97-98% (GC)[1]

Table 1: Physicochemical Properties of this compound

Quantitative Solubility Data

Solvent ClassSolventMolecular Weight ( g/mol )Density (g/mL)Polarity IndexSolubility ( g/100 mL)Temperature (°C)
Non-Polar Solvents Hexane86.180.6550.1Data not available
Toluene92.140.8672.4Data not available
Moderately Polar Solvents Dichloromethane (DCM)84.931.333.1Data not available
Diethyl Ether74.120.7132.8Data not available
Ethyl Acetate88.110.9024.4Data not available
Polar Aprotic Solvents Acetone58.080.7915.1Data not available
Acetonitrile (ACN)41.050.7865.8Data not available
Dimethylformamide (DMF)73.090.9446.4Data not available
Dimethyl Sulfoxide (DMSO)78.131.107.2Data not available
Polar Protic Solvents Ethanol46.070.7894.3Data not available
Methanol32.040.7925.1Data not available
Isopropanol60.100.7863.9Data not available
Water18.021.0010.2Expected to be low

Table 2: Template for Quantitative Solubility of this compound

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the solubility of this compound in various organic solvents, based on the widely accepted shake-flask method.[5]

4.1. Materials

  • This compound (≥98% purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Glass vials with screw caps

  • Constant temperature shaker bath

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system or Gas Chromatography (GC) system

  • Volumetric flasks and pipettes

4.2. Methodology

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a glass vial containing a known volume (e.g., 5 mL) of the selected solvent. The excess solid (or liquid phase) should be clearly visible.

  • Equilibration:

    • Seal the vials and place them in a constant temperature shaker bath.

    • Agitate the mixture at a constant speed for a predetermined period (e.g., 24-48 hours) to ensure that thermodynamic equilibrium is reached between the dissolved and undissolved solute.[5]

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the same temperature to allow the undissolved solute to settle.

    • For finer separation, centrifuge the vials at a moderate speed.

  • Sample Analysis:

    • Carefully withdraw a known volume of the clear supernatant (the saturated solution).

    • Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

    • Quantify the concentration of this compound in the diluted sample using a pre-calibrated HPLC or GC method.

  • Calculation:

    • Calculate the solubility of the compound in the solvent, typically expressed in g/100 mL or mg/mL, based on the measured concentration and the dilution factor.

4.3. Visualization of Experimental Workflow

G cluster_0 Solubility Determination Workflow prep Preparation of Saturated Solution (Excess solute in known solvent volume) equil Equilibration (24-48h in shaker bath at constant T) prep->equil sep Phase Separation (Settling or Centrifugation) equil->sep analysis Sample Analysis (HPLC/GC quantification of supernatant) sep->analysis calc Calculation of Solubility analysis->calc

Caption: Workflow for determining the solubility of a compound.

Applications in Synthetic Chemistry

This compound is a versatile intermediate, primarily used in cross-coupling reactions to form carbon-carbon or carbon-heteroatom bonds. The bromine atom serves as a reactive handle for reactions such as Suzuki, Stille, and Sonogashira couplings, which are fundamental in constructing the complex molecular architectures of modern pharmaceuticals and agrochemicals.[2][6]

5.1. Logical Pathway in Drug Discovery

The unique properties imparted by the difluoromethoxy group make this compound a valuable building block in drug discovery. The following diagram illustrates the logical relationship between its structural features and its utility in developing improved drug candidates.

G cluster_1 Utility of this compound in Drug Discovery cluster_features Key Structural Features cluster_applications Synthetic & Medicinal Chemistry Applications cluster_outcomes Improved Drug Candidate Profile start This compound bromo Bromine Atom start->bromo ocfh2 Difluoromethoxy Group start->ocfh2 coupling Handle for Cross-Coupling Reactions (e.g., Suzuki, Stille) bromo->coupling props Modulation of Physicochemical Properties ocfh2->props synthesis Synthesis of Complex Molecules coupling->synthesis pkpd Enhanced Metabolic Stability Improved Lipophilicity Better Receptor Binding props->pkpd

Caption: Role of this compound in drug discovery.

Conclusion

While quantitative solubility data for this compound remains to be fully characterized in the scientific literature, this guide provides a comprehensive framework for its determination. The outlined experimental protocol, coupled with an understanding of its physicochemical properties, offers researchers a solid foundation for incorporating this valuable synthetic intermediate into their workflows. The strategic use of this compound in organic synthesis continues to be a promising avenue for the development of novel and effective pharmaceuticals and agrochemicals.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 1-Bromo-3-(difluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide detailed protocols for the synthesis of 1-bromo-3-(difluoromethoxy)benzene, a key intermediate in the development of pharmaceuticals, agrochemicals, and advanced materials.[1] Two primary methodologies are presented, utilizing different difluoromethylating agents: the traditional chlorodifluoromethane method and a more modern approach employing sodium 2-chloro-2,2-difluoroacetate. The protocols are designed to be clear, concise, and reproducible for researchers in organic synthesis and medicinal chemistry.

Introduction

Aryl difluoromethyl ethers are increasingly prevalent moieties in bioactive molecules, including enzyme inhibitors and anti-HIV agents.[2] The difluoromethoxy group can significantly enhance a compound's metabolic stability, lipophilicity, and binding affinity. This compound is a valuable building block for introducing this functional group into more complex molecular architectures.[1] This document outlines two effective synthetic routes from 3-bromophenol, providing quantitative data and detailed experimental procedures to facilitate its adoption in various research and development settings.

Data Presentation

The following tables summarize the key quantitative data for the two synthetic protocols described.

Table 1: Synthesis of this compound using Chlorodifluoromethane

ParameterValue
Starting Material3-Bromophenol
ReagentsChlorodifluoromethane, Potassium Hydroxide (30% aq.)
SolventIsopropyl Alcohol
Temperature80-85 °C
Reaction Time18 hours
Product Yield79%

Data extracted from a synthesis of a similar compound, 1-Bromo-3-(difluoromethoxy)-5-fluorobenzene, which is expected to have comparable reactivity.[3]

Table 2: Synthesis of this compound using Sodium 2-chloro-2,2-difluoroacetate

ParameterValue
Starting Material3-Bromophenol
ReagentsSodium 2-chloro-2,2-difluoroacetate, Cesium Carbonate
SolventN,N-Dimethylformamide (DMF), Water
Temperature120 °C
Reaction Time2 hours
Product Yield~94% (based on a similar substrate)

This protocol is adapted from the synthesis of 1-(3-Chloro-4-(difluoromethoxy)phenyl)ethan-1-one and the yield is based on that reaction.[4]

Experimental Protocols

Protocol 1: Synthesis using Chlorodifluoromethane

This protocol is based on a reported synthesis of a structurally related compound.[3]

Materials:

  • 3-Bromophenol

  • Chlorodifluoromethane (gas)

  • Potassium Hydroxide (30% aqueous solution)

  • Isopropyl Alcohol

  • Diethyl Ether

  • Sodium Sulfate

  • Silica Gel

Procedure:

  • In a sealed flask, combine 3-bromophenol (1.0 eq), isopropyl alcohol, and a 30% aqueous solution of potassium hydroxide.

  • Carefully introduce chlorodifluoromethane (approx. 5 eq) into the sealed flask.

  • Heat the reaction mixture to 80-85 °C and stir for 18 hours.

  • After cooling to room temperature, separate the organic and aqueous layers.

  • Extract the aqueous layer with diethyl ether (3 x 30 mL).

  • Combine all organic fractions and wash with 2N NaOH (3 x 30 mL) followed by water (3 x 30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be further purified by passing it through a small plug of silica gel.

Protocol 2: Synthesis using Sodium 2-chloro-2,2-difluoroacetate

This protocol is adapted from a general method for the difluoromethylation of phenols.[4][5]

Materials:

  • 3-Bromophenol

  • Sodium 2-chloro-2,2-difluoroacetate

  • Cesium Carbonate

  • N,N-Dimethylformamide (DMF)

  • Deionized Water

  • Hexanes

  • Sodium Sulfate

Procedure:

  • To a round-bottomed flask equipped with a magnetic stir bar, add 3-bromophenol (1.0 eq) and cesium carbonate (1.5 eq).

  • Seal the flask and evacuate and backfill with nitrogen three times.

  • Add dry DMF and deionized water via syringe.

  • Degas the solution with nitrogen for 1 hour while stirring.

  • Add sodium 2-chloro-2,2-difluoroacetate (2.8 eq) in one portion under a stream of nitrogen.

  • Equip the flask with an air condenser and heat the mixture in an oil bath at 120 °C for 2 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction to room temperature and dilute with deionized water.

  • Transfer the mixture to a separatory funnel and extract with hexanes (5 x 100 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate by rotary evaporation.

  • Dry the resulting product under high vacuum to yield this compound.

Visualizations

Synthesis_Workflow cluster_start Starting Material cluster_reagents Reagents & Solvent cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product 3_Bromophenol 3-Bromophenol Reaction_Vessel Reaction at 120 °C, 2h 3_Bromophenol->Reaction_Vessel Reagents Sodium 2-chloro-2,2-difluoroacetate Cesium Carbonate Reagents->Reaction_Vessel Solvent DMF / Water Solvent->Reaction_Vessel Workup Aqueous Workup & Extraction Reaction_Vessel->Workup Purification Drying & Concentration Workup->Purification Product This compound Purification->Product

Caption: Experimental workflow for the synthesis of this compound.

Reaction_Pathway Start 3-Bromophenol C₆H₅BrO Intermediate 3-Bromophenoxide [C₆H₄BrO]⁻ Start->Intermediate Base (Cs₂CO₃) Product This compound C₇H₅BrF₂O Intermediate->Product + :CF₂ Reagent Difluorocarbene :CF₂ Reagent->Product

Caption: Simplified reaction pathway for difluoromethylation of 3-bromophenol.

References

Application Notes and Protocols for the Suzuki Coupling Reaction of 1-Bromo-3-(difluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura coupling reaction is a powerful and widely utilized palladium-catalyzed cross-coupling reaction in modern organic synthesis. It facilitates the formation of carbon-carbon bonds, typically between an aryl or vinyl halide and an organoboron compound. This methodology is of paramount importance in the pharmaceutical and materials science industries for the synthesis of complex molecules, including biaryl scaffolds that are common in drug candidates.[1][2] This document provides a detailed protocol for the Suzuki coupling reaction of 1-Bromo-3-(difluoromethoxy)benzene with a generic arylboronic acid, a transformation that introduces the valuable difluoromethoxy group into biaryl structures.

The difluoromethoxy group is an important structural motif in medicinal chemistry, often serving as a bioisostere for hydroxyl or methoxy groups. Its inclusion can significantly enhance a molecule's metabolic stability, lipophilicity, and membrane permeability, thereby improving its pharmacokinetic profile. The protocol outlined below is a representative procedure based on established methodologies for Suzuki couplings of related fluoro-substituted aryl bromides.

Reaction Principle

The Suzuki coupling reaction proceeds via a catalytic cycle involving a palladium(0) species. The key steps of this mechanism are:

  • Oxidative Addition: The aryl halide (this compound) reacts with the active Pd(0) catalyst, leading to the formation of a Pd(II) intermediate.

  • Transmetalation: In the presence of a base, the organoboron compound (arylboronic acid) transfers its organic moiety to the palladium center, forming a new diorganopalladium(II) complex. The base is crucial for activating the boronic acid.[3]

  • Reductive Elimination: The two organic groups on the palladium complex are coupled, yielding the desired biaryl product and regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[1]

Representative Reaction Scheme

Data Presentation: Representative Reaction Conditions and Yields

The following table summarizes a set of representative conditions for the Suzuki coupling of this compound with a generic arylboronic acid. The yields are based on typical outcomes for Suzuki reactions with structurally similar fluorinated aryl bromides.

ParameterCondition
Aryl Halide This compound (1.0 equiv)
Arylboronic Acid Arylboronic acid (1.2 - 1.5 equiv)
Palladium Catalyst Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (1-5 mol%)
Base K₂CO₃ (Potassium Carbonate) or K₃PO₄ (Potassium Phosphate) (2.0 - 3.0 equiv)
Solvent System Toluene/Ethanol/Water or Dioxane/Water (e.g., 4:1 v/v)
Temperature 80 - 110 °C
Reaction Time 4 - 24 hours
Typical Yield 75 - 95%

Experimental Protocol

This protocol describes a general procedure for the Suzuki coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄)

  • Toluene, anhydrous

  • Ethanol, anhydrous

  • Deionized water

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask or reaction tube

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon) supply

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To a dry round-bottom flask or reaction tube equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Catalyst Addition: Under the inert atmosphere, add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).

  • Solvent Addition: Add a degassed solvent mixture of toluene (4 mL), ethanol (1 mL), and water (1 mL) to the flask.

  • Reaction: Heat the reaction mixture to 90 °C and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 4-12 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Washing: Combine the organic layers and wash with brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.

Visualizations

Suzuki_Coupling_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: This compound, Arylboronic Acid, Base inert Establish Inert Atmosphere (N2/Ar) reagents->inert 1. catalyst Add Pd Catalyst inert->catalyst 2. solvent Add Degassed Solvent catalyst->solvent 3. heat Heat and Stir (e.g., 90 °C) solvent->heat 4. monitor Monitor Progress (TLC/GC-MS) heat->monitor 5. quench Cool and Quench monitor->quench 6. extract Extract with Organic Solvent quench->extract 7. wash Wash with Brine extract->wash 8. dry Dry and Concentrate wash->dry 9. purify Purify by Chromatography dry->purify 10. product Final Biaryl Product purify->product 11.

Caption: Experimental workflow for the Suzuki coupling of this compound.

Suzuki_Catalytic_Cycle cluster_inputs pd0 Pd(0)L_n pd_complex Ar-Pd(II)-Br(L_n) pd0->pd_complex Oxidative Addition transmetalation_complex Ar-Pd(II)-Ar'(L_n) pd_complex->transmetalation_complex Transmetalation transmetalation_complex->pd0 Reductive Elimination product Biaryl Product (Ar-Ar') transmetalation_complex->product aryl_halide This compound (Ar-Br) aryl_halide->pd_complex boronic_acid Arylboronic Acid (Ar'-B(OH)2) boronic_acid->transmetalation_complex base Base base->transmetalation_complex

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 1-Bromo-3-(difluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds through a palladium-catalyzed cross-coupling reaction.[1][2][3] This powerful transformation has broad applications in the pharmaceutical and materials science industries for the synthesis of arylamines, which are prevalent motifs in many biologically active compounds and functional materials.[4] This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of 1-Bromo-3-(difluoromethoxy)benzene, a substrate of interest due to the increasing prevalence of the difluoromethoxy group in medicinal chemistry.

The reaction involves the coupling of an aryl halide, in this case, this compound, with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base.[2] The choice of these components is critical for achieving high reaction efficiency and yield.

Reaction Principle

The catalytic cycle of the Buchwald-Hartwig amination is generally understood to proceed through the following key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide (Ar-Br) to form a Pd(II) intermediate.

  • Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base facilitates its deprotonation to form a palladium-amido complex.

  • Reductive Elimination: The desired C-N bond is formed via reductive elimination from the palladium-amido complex, regenerating the Pd(0) catalyst and releasing the N-aryl amine product.

Data Presentation: Reaction Conditions

The following table summarizes typical reaction conditions for the Buchwald-Hartwig amination of aryl bromides, which can be adapted for this compound. The selection of catalyst, ligand, base, and solvent is crucial and often requires optimization for a specific substrate combination.

EntryAminePd Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)
1AnilinePd₂(dba)₃ (1-2)XPhos (2-4)NaOtBu (1.4)Toluene100>95
2MorpholinePd(OAc)₂ (2)RuPhos (4)K₃PO₄ (2.0)1,4-Dioxane10085-95
3Benzylamine[Pd(allyl)Cl]₂ (1)t-BuXPhos (4)LiN(SiMe₃)₂ (1.5)Toluene80-10090-98
4IndolePd(OAc)₂ (2)DavePhos (4)Cs₂CO₃ (2.0)1,4-Dioxane11080-90

Note: Yields are representative and may vary depending on the specific amine and reaction optimization.

Experimental Protocols

Below are two detailed protocols for the Buchwald-Hartwig amination of this compound with a primary and a secondary amine.

Protocol 1: Coupling with a Primary Amine (e.g., Aniline)

Materials:

  • This compound

  • Aniline

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Inert gas (Argon or Nitrogen)

  • Schlenk tube or similar reaction vessel

  • Standard laboratory glassware for workup and purification

Procedure:

  • To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.01-0.02 mmol, 1-2 mol%) and XPhos (0.02-0.04 mmol, 2-4 mol%).

  • Add this compound (1.0 mmol, 1.0 equiv) and sodium tert-butoxide (1.4 mmol, 1.4 equiv).

  • Seal the Schlenk tube, and evacuate and backfill with an inert gas three times.

  • Add anhydrous toluene (5 mL) via syringe, followed by aniline (1.2 mmol, 1.2 equiv).

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-(3-(difluoromethoxy)phenyl)aniline.

Protocol 2: Coupling with a Secondary Amine (e.g., Morpholine)

Materials:

  • This compound

  • Morpholine

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos)

  • Potassium phosphate (K₃PO₄)

  • Anhydrous 1,4-Dioxane

  • Inert gas (Argon or Nitrogen)

  • Reaction vial with a screw cap and PTFE septum

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a dry reaction vial, add Pd(OAc)₂ (0.02 mmol, 2 mol%), RuPhos (0.04 mmol, 4 mol%), and K₃PO₄ (2.0 mmol, 2.0 equiv).

  • Add this compound (1.0 mmol, 1.0 equiv).

  • Seal the vial with the screw cap.

  • Evacuate and backfill the vial with an inert gas.

  • Add morpholine (1.2 mmol, 1.2 equiv) followed by anhydrous 1,4-dioxane (5 mL) via syringe.

  • Heat the reaction mixture to 100 °C with stirring.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 18-24 hours).

  • Cool the reaction to room temperature.

  • Dilute the mixture with water and extract with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 4-(3-(difluoromethoxy)phenyl)morpholine.

Mandatory Visualization

Buchwald_Hartwig_Workflow start Start reagents Combine Aryl Bromide, Amine, Pd Catalyst, Ligand, and Base in a Reaction Vessel start->reagents 1. inert Establish Inert Atmosphere (e.g., Ar or N₂) reagents->inert 2. solvent Add Anhydrous Solvent inert->solvent 3. heat Heat Reaction Mixture with Stirring solvent->heat 4. monitor Monitor Reaction Progress (TLC, GC-MS) heat->monitor 5. workup Aqueous Workup and Extraction monitor->workup 6. (Upon Completion) purify Purification (Column Chromatography) workup->purify 7. product Isolated N-Aryl Amine Product purify->product 8.

Caption: General workflow for the Buchwald-Hartwig amination.

References

Application Notes and Protocols for the Heck Reaction of 1-Bromo-3-(difluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the Heck reaction conditions applicable to 1-Bromo-3-(difluoromethoxy)benzene. The Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[1] This methodology is instrumental in the synthesis of substituted alkenes, which are valuable intermediates in medicinal chemistry and materials science.[2] The protocols and data presented herein are compiled from established literature on the Heck reaction of analogous aryl bromides and serve as a guide for the development of specific reaction conditions for this compound.

General Considerations for the Heck Reaction

The success of the Heck reaction is dependent on several factors, including the choice of palladium catalyst, ligand, base, solvent, and reaction temperature.[3] The reactivity of the aryl bromide is influenced by the electronic nature of its substituents. The difluoromethoxy group on the aromatic ring is electron-withdrawing, which can impact the oxidative addition step in the catalytic cycle.

Tabulated Reaction Conditions

The following tables summarize typical conditions for the Heck reaction of aryl bromides with common alkenes such as styrene and acrylates. These conditions can be used as a starting point for the optimization of the reaction with this compound.

Table 1: Reaction Conditions for the Heck Reaction of Aryl Bromides with Styrene Derivatives

ParameterConditionNotes
Palladium Catalyst Pd(OAc)₂, PdCl₂(PPh₃)₂, Pd₂(dba)₃Typically 0.5-5 mol% loading.
Ligand PPh₃, P(o-tol)₃, P(t-Bu)₃, NHC precursorsPhosphine ligands are common; NHC ligands can offer high stability and activity.[3]
Base K₂CO₃, Cs₂CO₃, NaOAc, Et₃NTypically 1.5-2.5 equivalents. The choice of base can influence yield and selectivity.
Solvent DMF, NMP, DMA, Toluene, DioxaneHigh-boiling polar aprotic solvents are generally effective.[3]
Temperature 80-140 °CHigher temperatures are often required for less reactive aryl bromides.[3]
Reaction Time 4-24 hoursMonitored by TLC or GC-MS for completion.

Table 2: Reaction Conditions for the Heck Reaction of Aryl Bromides with Acrylate Esters

ParameterConditionNotes
Palladium Catalyst Pd(OAc)₂, PdCl₂(PPh₃)₂Typically 0.1-2 mol% loading.
Ligand PPh₃, P(o-tol)₃, Phosphine-Imidazolium saltsLigand choice can significantly impact efficiency.[4]
Base K₂CO₃, Cs₂CO₃, Et₃N, NaHCO₃Inorganic bases are frequently used.
Solvent DMF, DMA, NMP, AcetonitrileSolvent choice can affect reaction rate and yield.
Temperature 100-150 °CReaction temperature is a critical parameter for optimization.
Reaction Time 3-20 hoursReaction progress should be monitored to avoid side product formation.

Experimental Protocols

The following are generalized protocols for performing a Heck reaction with this compound. Note: These are starting-point protocols and may require optimization for the specific alkene coupling partner.

Protocol 1: Heck Reaction with Styrene

Materials:

  • This compound

  • Styrene (or substituted styrene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Schlenk tube or other suitable reaction vessel

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv).

  • Add potassium carbonate (2.0 mmol, 2.0 equiv).

  • Add palladium(II) acetate (0.02 mmol, 2 mol%) and tri(o-tolyl)phosphine (0.04 mmol, 4 mol%).

  • Add anhydrous DMF (5 mL).

  • Add styrene (1.2 mmol, 1.2 equiv) via syringe.

  • Seal the Schlenk tube and heat the reaction mixture to 120 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Heck Reaction with n-Butyl Acrylate

Materials:

  • This compound

  • n-Butyl acrylate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Sealable reaction tube

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a sealable reaction tube, combine this compound (1.0 mmol, 1.0 equiv) and n-butyl acrylate (1.5 mmol, 1.5 equiv).

  • Add anhydrous DMF (5 mL) and triethylamine (2.0 mmol, 2.0 equiv).

  • Degas the mixture by bubbling with argon for 15 minutes.

  • Add palladium(II) acetate (0.01 mmol, 1 mol%) and triphenylphosphine (0.02 mmol, 2 mol%) to the mixture under an argon counterflow.

  • Seal the tube and heat the reaction to 100 °C.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • After completion, cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the desired product.

Visualizations

The following diagrams illustrate the general workflow of a Heck reaction and the fundamental catalytic cycle.

Heck_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Aryl Halide, Alkene, Base, and Solvent B Degas Mixture (e.g., Ar bubbling) A->B C Add Pd Catalyst and Ligand B->C D Heat under Inert Atmosphere C->D E Monitor Progress (TLC, GC-MS) D->E F Cool and Quench E->F G Extraction F->G H Purification (Column Chromatography) G->H I Product H->I

Caption: Experimental workflow for a typical Heck reaction.

Heck_Catalytic_Cycle cluster_main pd0 Pd(0)L₂ pd_complex Ar-Pd(II)-X(L)₂ pd0->pd_complex Ar-X oa Oxidative Addition alkene_complex [Ar-Pd(II)-X(L)₂(Alkene)] pd_complex->alkene_complex + Alkene ac Alkene Coordination insertion_product R-CH₂-CH(Ar)-Pd(II)-X(L)₂ alkene_complex->insertion_product mi Migratory Insertion insertion_product->pd0 + Product + HX be β-Hydride Elimination re Reductive Elimination

Caption: Simplified catalytic cycle of the Heck reaction.

References

Application Notes and Protocols: Sonogashira Coupling of 1-Bromo-3-(difluoromethoxy)benzene with Terminal Alkynes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes. This reaction, catalyzed by a palladium complex and a copper(I) co-catalyst, is widely employed in the synthesis of pharmaceuticals, natural products, and organic materials due to its mild reaction conditions and broad functional group tolerance.

This document provides detailed application notes and protocols for the Sonogashira coupling of 1-Bromo-3-(difluoromethoxy)benzene with various terminal alkynes. The difluoromethoxy (-OCF₂H) group is an increasingly important substituent in medicinal chemistry, as it can significantly modulate the physicochemical and pharmacological properties of a molecule, such as lipophilicity, metabolic stability, and binding interactions. The protocols provided herein are based on established methodologies for Sonogashira couplings of aryl bromides and are intended to serve as a starting point for reaction optimization.

Reaction Principle and Workflow

The Sonogashira coupling reaction proceeds via a catalytic cycle involving both palladium and copper. The key steps include the oxidative addition of the aryl bromide to a Pd(0) species, formation of a copper acetylide from the terminal alkyne, transmetalation of the alkynyl group from copper to palladium, and subsequent reductive elimination to yield the desired coupled product and regenerate the Pd(0) catalyst.

Sonogashira_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine this compound, Pd catalyst, CuI, and base in solvent B Add terminal alkyne A->B Under inert atmosphere C Heat and stir reaction mixture B->C D Monitor reaction progress by TLC/GC-MS C->D E Quench reaction and perform aqueous work-up D->E Upon completion F Dry organic layer and concentrate E->F G Purify by column chromatography F->G H Coupled Product: 1-(Alkynyl)-3-(difluoromethoxy)benzene G->H

Caption: A generalized workflow for the Sonogashira coupling of this compound with terminal alkynes.

Data Presentation

Due to the lack of specific published examples for the Sonogashira coupling of this compound with a wide variety of terminal alkynes, the following tables provide representative data for the coupling of other aryl bromides. These examples can serve as a useful guide for estimating reaction conditions and expected outcomes. Researchers should note that the electronic nature of the difluoromethoxy group (moderately electron-withdrawing) may influence reaction rates and yields.

Table 1: Representative Sonogashira Coupling of Aryl Bromides with Phenylacetylene

EntryAryl BromidePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
11-Bromo-3-methoxybenzenePd(PPh₃)₄ (2)-Et₃NToluene801285
21-Bromo-3-(trifluoromethyl)benzenePdCl₂(PPh₃)₂ (3)PPh₃ (6)Cs₂CO₃Dioxane1001878
34-BromobenzonitrilePd₂(dba)₃ (1)XPhos (2)K₃PO₄t-BuOH90892

Table 2: Representative Sonogashira Coupling of Aryl Bromides with Aliphatic Alkynes (e.g., 1-Hexyne)

EntryAryl BromidePd Catalyst (mol%)CuI (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1BromobenzenePdCl₂(PPh₃)₂ (2)4Et₃NTHF651688
21-Bromo-4-fluorobenzenePd(OAc)₂ (1.5)3DIPADMF701282
33-BromopyridinePd(PPh₃)₄ (2.5)5K₂CO₃Acetonitrile802475

Experimental Protocols

The following are detailed, generalized protocols for the Sonogashira coupling of this compound with terminal alkynes. These should be considered as starting points, and optimization of catalyst, ligand, base, solvent, temperature, and reaction time may be necessary to achieve optimal results for specific substrates.

Protocol 1: Standard Palladium/Copper Co-catalyzed Sonogashira Coupling

This protocol is a conventional method suitable for a broad range of terminal alkynes.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2 mol%)

  • Copper(I) iodide (CuI) (4 mol%)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2.0-3.0 equiv)

  • Anhydrous and degassed solvent (e.g., THF, Toluene, or DMF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Add the anhydrous and degassed solvent, followed by the amine base.

  • Stir the mixture for 10-15 minutes at room temperature.

  • Add the terminal alkyne dropwise to the reaction mixture.

  • Heat the reaction to the desired temperature (typically 60-100 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate or diethyl ether and filter through a pad of celite to remove the catalyst residues.

  • Wash the filtrate with a saturated aqueous solution of ammonium chloride (to remove copper salts), followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 1-(alkynyl)-3-(difluoromethoxy)benzene.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is advantageous when the terminal alkyne is prone to homo-coupling (Glaser coupling) in the presence of copper salts.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.5 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1.5 mol%)

  • A suitable phosphine ligand (e.g., XPhos, SPhos, or P(t-Bu)₃) (3-6 mol%)

  • A suitable base (e.g., Cs₂CO₃ or K₃PO₄) (2.0 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-Dioxane or t-BuOH)

Procedure:

  • In a glovebox or under a robust inert atmosphere, add Pd₂(dba)₃, the phosphine ligand, and the base to a dry Schlenk flask.

  • Add the anhydrous and degassed solvent, followed by this compound and the terminal alkyne.

  • Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress by TLC or GC-MS.

  • After the starting material is consumed, cool the reaction to room temperature.

  • Dilute the reaction mixture with an appropriate organic solvent and filter through a plug of silica gel, washing with the same solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or recrystallization to obtain the pure 1-(alkynyl)-3-(difluoromethoxy)benzene.

Signaling Pathways and Logical Relationships

The catalytic cycle of the Sonogashira coupling involves two interconnected cycles for palladium and copper.

Sonogashira_Mechanism cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle pd0 Pd(0)L₂ pd2_halide R-Pd(II)L₂-Br pd0->pd2_halide Oxidative Addition (R-Br) Product Coupled Product pd2_alkyne R-Pd(II)L₂-C≡CR' pd2_halide->pd2_alkyne Transmetalation pd2_alkyne->pd0 Reductive Elimination (R-C≡CR') cu_halide CuI cu_acetylide Cu-C≡CR' cu_acetylide->pd2_halide cu_acetylide->cu_halide Transfers Acetylide to Palladium alkyne H-C≡CR' alkyne->cu_acetylide Base R_Br This compound

Caption: The interconnected catalytic cycles of the Sonogashira coupling reaction.

Disclaimer

The provided protocols and data are intended for guidance and should be adapted and optimized by qualified personnel. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment. The reactivity and stability of specific terminal alkynes may vary, and appropriate safety precautions should be taken.

Application Notes and Protocols for 1-Bromo-3-(difluoromethoxy)benzene in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1-Bromo-3-(difluoromethoxy)benzene as a key intermediate in the synthesis of pharmaceutical compounds. This versatile building block is of significant interest due to the unique properties conferred by the difluoromethoxy group, which can enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] The bromine atom serves as a reactive handle for various palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures.[1]

This document details protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, supported by quantitative data and experimental methodologies. Additionally, it explores the relevance of this intermediate in the synthesis of molecules targeting significant biological pathways, such as the CXCR2 and PD-1/PD-L1 signaling pathways.

Key Applications in Pharmaceutical Synthesis

This compound is a valuable precursor for the synthesis of a variety of pharmaceutical intermediates. Its application spans across different therapeutic areas, including inflammatory diseases and oncology.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds, typically between an aryl halide and a boronic acid or ester. This reaction is widely employed in the synthesis of biaryl scaffolds, which are common motifs in many drug molecules.

Table 1: Suzuki-Miyaura Coupling of this compound with 2-(1-Methyl-1H-pyrazol-4-yl)pyridine-5-boronic acid pinacol ester

ParameterValue
Reactants This compound, 2-(1-Methyl-1H-pyrazol-4-yl)pyridine-5-boronic acid pinacol ester
Catalyst [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)
Base Sodium Carbonate (Na₂CO₃)
Solvent 1,4-Dioxane / Water
Temperature 80°C
Reaction Time 2 hours
Yield 98%
  • To a mixture of this compound (1.0 eq), 2-(1-methyl-1H-pyrazol-4-yl)pyridine-5-boronic acid pinacol ester (1.2 eq), and sodium carbonate (3.0 eq) is added 1,4-dioxane and water (4:1 v/v).

  • The mixture is degassed by bubbling nitrogen through the solution for 15 minutes.

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.05 eq) is added, and the reaction vessel is sealed.

  • The reaction mixture is heated to 80°C and stirred for 2 hours.

  • Upon completion (monitored by TLC or LC-MS), the reaction is cooled to room temperature.

  • The mixture is diluted with ethyl acetate and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired product.

Sonogashira Coupling

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, providing a direct route to substituted alkynes, which are important intermediates in the synthesis of various bioactive molecules.

Table 2: Sonogashira Coupling of this compound with Phenylacetylene

ParameterValue
Reactants This compound, Phenylacetylene
Catalyst Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
Co-catalyst Copper(I) iodide (CuI)
Base Triethylamine (TEA)
Solvent Tetrahydrofuran (THF)
Temperature 65°C
Reaction Time 12 hours
Yield 85%
  • To a solution of this compound (1.0 eq) and phenylacetylene (1.2 eq) in a mixture of THF and triethylamine (2:1 v/v) is added bis(triphenylphosphine)palladium(II) dichloride (0.03 eq) and copper(I) iodide (0.05 eq).

  • The reaction mixture is degassed with nitrogen for 10 minutes.

  • The mixture is heated to 65°C and stirred for 12 hours under a nitrogen atmosphere.

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The residue is taken up in diethyl ether and filtered through a pad of celite to remove the catalyst.

  • The filtrate is washed with saturated aqueous ammonium chloride solution and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography on silica gel to yield the title compound.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, allowing for the synthesis of a wide range of aryl amines.

Table 3: Buchwald-Hartwig Amination of this compound with Aniline

ParameterValue
Reactants This compound, Aniline
Catalyst Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
Ligand 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
Base Sodium tert-butoxide (NaOtBu)
Solvent Toluene
Temperature 100°C
Reaction Time 18 hours
Yield 92%
  • An oven-dried Schlenk tube is charged with tris(dibenzylideneacetone)dipalladium(0) (0.02 eq), XPhos (0.04 eq), and sodium tert-butoxide (1.4 eq).

  • The tube is evacuated and backfilled with argon.

  • This compound (1.0 eq), aniline (1.2 eq), and anhydrous toluene are added via syringe.

  • The Schlenk tube is sealed, and the reaction mixture is heated to 100°C with stirring for 18 hours.

  • After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a plug of silica gel.

  • The filtrate is concentrated under reduced pressure.

  • The crude product is purified by flash chromatography on silica gel to afford the desired N-arylated amine.

Signaling Pathway and Experimental Workflow Diagrams

The intermediates synthesized from this compound are crucial for developing therapeutics that target key signaling pathways involved in disease.

Suzuki_Coupling_Workflow cluster_reactants Reactants & Reagents cluster_reaction Reaction Conditions cluster_workup Workup & Purification A This compound E Solvent (Dioxane/Water) A->E B Arylboronic Acid/Ester B->E C Pd Catalyst (e.g., Pd(dppf)Cl₂) C->E D Base (e.g., Na₂CO₃) D->E F Inert Atmosphere (Nitrogen/Argon) E->F Degas G Heating (e.g., 80°C) F->G H Aqueous Workup G->H Cooling I Extraction H->I J Column Chromatography I->J K Biaryl Product J->K

Suzuki-Miyaura Coupling Experimental Workflow

The above workflow illustrates the key steps in a typical Suzuki-Miyaura coupling reaction, from the combination of reactants and reagents to the final purification of the biaryl product.

CXCR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space chemokine Chemokine (e.g., IL-8) cxcr2 CXCR2 Receptor chemokine->cxcr2 Binds g_protein G-protein Signaling cxcr2->g_protein Activates downstream Downstream Signaling Cascades (e.g., MAPK, PI3K/Akt) g_protein->downstream response Cellular Responses: - Chemotaxis - Inflammation - Angiogenesis downstream->response antagonist CXCR2 Antagonist (Synthesized from This compound) antagonist->cxcr2 Blocks

CXCR2 Signaling Pathway and Antagonist Action

This diagram depicts the CXCR2 signaling pathway, which is implicated in inflammatory diseases.[2] CXCR2 antagonists, synthesized using intermediates like this compound, can block this pathway and are therefore of therapeutic interest.

PD1_PDL1_Pathway cluster_tcell T-Cell cluster_tumorcell Tumor Cell pd1 PD-1 Receptor t_cell_inactivation T-Cell Inactivation (Immune Evasion) pd1->t_cell_inactivation Leads to pdl1 PD-L1 pdl1->pd1 Binds inhibitor PD-1/PD-L1 Inhibitor (Derived from This compound analogs) inhibitor->pdl1 Blocks Binding

PD-1/PD-L1 Immune Checkpoint Pathway

The PD-1/PD-L1 pathway is a critical immune checkpoint that cancer cells can exploit to evade the immune system.[3][4] Small molecule inhibitors, potentially synthesized from building blocks like this compound, can disrupt this interaction and restore anti-tumor immunity.[3][4]

References

Application of 1-Bromo-3-(difluoromethoxy)benzene in the Synthesis of Novel Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Bromo-3-(difluoromethoxy)benzene is a versatile building block in the synthesis of complex organic molecules, particularly for the agrochemical industry. The presence of the difluoromethoxy (-OCHF₂) group is of significant interest as it can enhance the biological efficacy, metabolic stability, and overall performance of active ingredients.[1][2][3] The bromine atom serves as a crucial handle for various cross-coupling reactions, enabling the construction of diverse molecular architectures for novel herbicides, fungicides, and insecticides.[1][3] This document outlines the application of this compound in the synthesis of a representative herbicidal compound, providing detailed experimental protocols and insights into its potential mode of action.

Key Synthetic Applications

The synthetic utility of this compound in agrochemical research is primarily centered on the formation of carbon-carbon and carbon-nitrogen bonds. The key reactions include:

  • Suzuki-Miyaura Coupling: For the formation of biaryl structures, which are common motifs in potent agrochemicals.

  • Ullmann Condensation: A classical method for forming carbon-oxygen or carbon-nitrogen bonds, crucial for linking different aromatic moieties.[4]

  • Buchwald-Hartwig Amination: A modern and efficient method for the synthesis of arylamines from aryl halides.[5]

These reactions allow for the strategic incorporation of the 3-(difluoromethoxy)phenyl group into a wide array of molecular scaffolds, enabling the exploration of structure-activity relationships (SAR) in the development of new crop protection agents.

Synthesis of a Novel Pyridine-Based Herbicide

This section details the synthesis of a hypothetical herbicidal compound, N-(2,4-difluorophenyl)-2-(3-(difluoromethoxy)phenoxy)nicotinamide, demonstrating a practical application of this compound. The synthesis involves a key Ullmann condensation step followed by an amide coupling.

Overall Synthetic Scheme

G A This compound C 2-(3-(Difluoromethoxy)phenoxy)nicotinic acid A->C Ullmann Condensation CuI, K2CO3, DMF B 2-Hydroxynicotinic acid B->C E N-(2,4-Difluorophenyl)-2-(3-(difluoromethoxy)phenoxy)nicotinamide (Target Herbicide) C->E Amide Coupling EDCI, HOBt, DIPEA, DCM D 2,4-Difluoroaniline D->E

Figure 1: Overall synthetic workflow for the preparation of the target herbicide.

Experimental Protocols

Step 1: Synthesis of 2-(3-(Difluoromethoxy)phenoxy)nicotinic acid via Ullmann Condensation

This protocol describes the copper-catalyzed coupling of this compound and 2-hydroxynicotinic acid.

  • Materials:

    • This compound

    • 2-Hydroxynicotinic acid

    • Copper(I) iodide (CuI)

    • Potassium carbonate (K₂CO₃)

    • N,N-Dimethylformamide (DMF), anhydrous

    • Hydrochloric acid (HCl), 1 M

    • Ethyl acetate

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a flame-dried round-bottom flask, add 2-hydroxynicotinic acid (1.2 equivalents), potassium carbonate (2.5 equivalents), and copper(I) iodide (0.1 equivalents).

    • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon).

    • Add anhydrous DMF to the flask, followed by this compound (1.0 equivalent).

    • Heat the reaction mixture to 120-130 °C and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into 1 M HCl.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel to yield 2-(3-(difluoromethoxy)phenoxy)nicotinic acid.

Step 2: Synthesis of N-(2,4-Difluorophenyl)-2-(3-(difluoromethoxy)phenoxy)nicotinamide via Amide Coupling

This protocol outlines the formation of the final amide product.

  • Materials:

    • 2-(3-(Difluoromethoxy)phenoxy)nicotinic acid

    • 2,4-Difluoroaniline

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

    • Hydroxybenzotriazole (HOBt)

    • N,N-Diisopropylethylamine (DIPEA)

    • Dichloromethane (DCM), anhydrous

    • Saturated sodium bicarbonate solution

    • Brine (saturated NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve 2-(3-(difluoromethoxy)phenoxy)nicotinic acid (1.0 equivalent) in anhydrous DCM in a round-bottom flask.

    • Add EDCI (1.2 equivalents), HOBt (1.2 equivalents), and DIPEA (2.0 equivalents) to the solution.

    • Stir the mixture at room temperature for 15 minutes.

    • Add 2,4-difluoroaniline (1.1 equivalents) to the reaction mixture.

    • Continue stirring at room temperature for 8-12 hours. Monitor the reaction by TLC.

    • Upon completion, dilute the reaction mixture with DCM and wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to obtain the final product, N-(2,4-difluorophenyl)-2-(3-(difluoromethoxy)phenoxy)nicotinamide.

Quantitative Data (Representative)

The following table summarizes expected yields and purity for the synthesized compounds based on similar reactions reported in the literature.

CompoundMolecular Weight ( g/mol )Yield (%)Purity (%)
2-(3-(Difluoromethoxy)phenoxy)nicotinic acid281.2165-75>95
N-(2,4-Difluorophenyl)-2-(3-(difluoromethoxy)phenoxy)nicotinamide392.3070-85>98

Potential Mode of Action and Biological Activity

Herbicidal Activity

The synthesized compound, N-(2,4-difluorophenyl)-2-(3-(difluoromethoxy)phenoxy)nicotinamide, is structurally related to the commercial herbicide Diflufenican.[6] Diflufenican is a selective herbicide that acts by inhibiting carotenoid biosynthesis.[1][6][7] This inhibition leads to the destruction of chlorophyll and subsequent photo-oxidative damage in susceptible plants, resulting in bleaching of the foliage followed by necrosis and death.[1][7] It is plausible that the novel compound synthesized from this compound would exhibit a similar mode of action.

Signaling Pathway: Inhibition of Carotenoid Biosynthesis

The primary target of herbicides like Diflufenican is the enzyme phytoene desaturase (PDS), a key enzyme in the carotenoid biosynthesis pathway.

GGPP Geranylgeranyl pyrophosphate (GGPP) Phytoene Phytoene GGPP->Phytoene Phytoene Synthase PDS Phytoene Desaturase (PDS) Phytoene->PDS Lycopene Lycopene Carotenoids Carotenoids Lycopene->Carotenoids Chlorophyll Chlorophyll Protection Carotenoids->Chlorophyll Photosynthesis Normal Photosynthesis Chlorophyll->Photosynthesis Herbicide N-(2,4-Difluorophenyl)-2-(3-(difluoromethoxy)phenoxy)nicotinamide Herbicide->PDS Inhibition PDS->Lycopene

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 1-Bromo-3-(difluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 1-bromo-3-(difluoromethoxy)benzene in various palladium-catalyzed cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the difluoromethoxy group, which can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of target molecules.[1]

Introduction to Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. The general catalytic cycle for these reactions involves the oxidative addition of an aryl halide to a palladium(0) complex, followed by transmetalation (in Suzuki and Stille couplings), migratory insertion (in Heck coupling), or amine coordination and deprotonation (in Buchwald-Hartwig amination), and concluding with reductive elimination to yield the desired product and regenerate the palladium(0) catalyst.

The reactivity of this compound in these transformations is influenced by the electronic properties of the difluoromethoxy group. These application notes provide an overview of its use in several key cross-coupling reactions, along with detailed protocols based on established methodologies for similar aryl bromides.

Data Presentation: A Comparative Overview of Cross-Coupling Reactions

The following tables summarize typical reaction conditions for various palladium-catalyzed cross-coupling reactions involving aryl bromides, providing a foundational guide for the application of this compound.

Table 1: Suzuki-Miyaura Coupling of Aryl Bromides with Phenylboronic Acid

EntryCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃Toluene/EtOH/H₂O8012-24High
2Pd(dppf)Cl₂ (3)-K₂CO₃Dioxane/H₂O801285

Table 2: Heck Reaction of Aryl Bromides with Styrene

EntryCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃DMF100-12012High
2Pd EnCat 30-Na₂CO₃NMP1503>95

Table 3: Sonogashira Coupling of Aryl Bromides with Phenylacetylene

EntryCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1PdCl₂(PPh₃)₂ (2)CuI (4)Et₃NTHF6012High
2Pd/C (5%) on aluminaCu₂O (0.1%) on alumina-THF-DMA7572Low

Table 4: Buchwald-Hartwig Amination of Aryl Bromides with Aniline

EntryCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1Pd₂(dba)₃ (2)XPhos (4)NaOtBuToluene10012-2495
2[Pd(IPr*)(cin)Cl] (1)-KOtAmToluene100<1>98

Experimental Protocols

The following protocols provide detailed methodologies for key palladium-catalyzed cross-coupling reactions using this compound as a starting material. These are general procedures and may require optimization for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling

This protocol describes the synthesis of a biaryl compound via the cross-coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol (EtOH)

  • Water

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).

  • Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.04 mmol, 4 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent mixture of toluene (5 mL), ethanol (2 mL), and water (2 mL).

  • Heat the reaction mixture to 80 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.

Protocol 2: Heck Reaction

This protocol details the synthesis of a substituted alkene through the coupling of this compound with an alkene.

Materials:

  • This compound

  • Alkene (e.g., styrene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv.), potassium carbonate (2.0 mmol, 2.0 equiv.), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.04 mmol, 4 mol%).

  • Evacuate and backfill the flask with an inert gas three times.

  • Under the inert atmosphere, add anhydrous N,N-dimethylformamide (5 mL) followed by the alkene (1.2 mmol, 1.2 equiv.).

  • Heat the reaction mixture to 100-120 °C with vigorous stirring.

  • Monitor the reaction by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers, dry over an anhydrous drying agent, filter, and concentrate.

  • Purify the crude product by column chromatography to yield the final substituted alkene.

Protocol 3: Sonogashira Coupling

This protocol outlines the formation of a C(sp²)-C(sp) bond by coupling this compound with a terminal alkyne.

Materials:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene)

  • Bis(triphenylphosphine)palladium(II) chloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF)

  • Schlenk flask and standard inert atmosphere glassware

Procedure:

  • To a Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.) and the terminal alkyne (1.2 mmol, 1.2 equiv.) in a mixture of THF and triethylamine (e.g., 2:1 v/v).

  • Degas the solution by bubbling with argon for 20 minutes.

  • Under an argon atmosphere, add bis(triphenylphosphine)palladium(II) chloride (0.02 mmol, 2 mol%) and copper(I) iodide (0.04 mmol, 4 mol%).

  • Stir the reaction mixture at 60 °C until the starting material is consumed (as monitored by TLC).

  • Cool the reaction to room temperature and filter off the ammonium salt.

  • Concentrate the filtrate and purify the residue by column chromatography to obtain the desired alkynylated product.

Protocol 4: Buchwald-Hartwig Amination

This protocol describes the C-N bond formation between this compound and an amine.

Materials:

  • This compound

  • Amine (e.g., aniline)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Schlenk tube and standard inert atmosphere glassware

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv.), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).

  • Add sodium tert-butoxide (1.4 mmol, 1.4 equiv.).

  • Evacuate and backfill the Schlenk tube with the inert gas three times.

  • Add the amine (1.2 mmol, 1.2 equiv.) followed by anhydrous toluene (5 mL) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS, typically complete within 12-24 hours.

  • After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.

Visualizations

The following diagrams illustrate the generalized workflows and catalytic cycles for the described palladium-catalyzed cross-coupling reactions.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Aryl Halide, Coupling Partner, Base catalyst Add Pd Catalyst & Ligand reagents->catalyst solvent Add Degassed Solvent catalyst->solvent inert Establish Inert Atmosphere (Ar/N2) solvent->inert heat Heat to Reaction Temperature inert->heat stir Stir for Specified Time heat->stir monitor Monitor Progress (TLC/GC-MS) stir->monitor cool Cool to Room Temperature monitor->cool extract Aqueous Workup & Extraction cool->extract dry Dry, Filter, & Concentrate extract->dry purify Column Chromatography dry->purify product product purify->product Isolated Product G pd0 Pd(0)L₂ pd2_complex Ar-Pd(II)-X(L₂) pd0->pd2_complex Oxidative Addition (Ar-X) transmetalation_intermediate Ar-Pd(II)-R(L₂) pd2_complex->transmetalation_intermediate Transmetalation (R-M) transmetalation_intermediate->pd0 Reductive Elimination product Ar-R transmetalation_intermediate->product G pd0 Pd(0)L₂ pd2_complex Ar-Pd(II)-X(L₂) pd0->pd2_complex Oxidative Addition (Ar-X) insertion_intermediate R-CH₂-CH(Ar)-Pd(II)-X(L₂) pd2_complex->insertion_intermediate Migratory Insertion (Alkene) insertion_intermediate->pd0 β-Hydride Elimination & Reductive Elimination product Ar-CH=CH-R insertion_intermediate->product G pd0 Pd(0)L₂ pd2_complex Ar-Pd(II)-X(L₂) pd0->pd2_complex Oxidative Addition (Ar-X) amination_intermediate Ar-Pd(II)-NR₂'(L₂) pd2_complex->amination_intermediate Amine Coordination & Deprotonation amination_intermediate->pd0 Reductive Elimination product Ar-NR₂' amination_intermediate->product

References

Application Notes and Protocols for the Formation of (3-(Difluoromethoxy)phenyl)magnesium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Grignard reagents are powerful nucleophilic organometallic compounds extensively utilized in organic synthesis for the formation of carbon-carbon bonds. This document provides detailed application notes and a comprehensive experimental protocol for the preparation of the Grignard reagent (3-(difluoromethoxy)phenyl)magnesium bromide from its corresponding aryl halide, 1-bromo-3-(difluoromethoxy)benzene. The presence of the difluoromethoxy group makes this Grignard reagent a valuable building block in medicinal chemistry and drug development, as the incorporation of fluorine atoms can significantly modulate the physicochemical and pharmacological properties of molecules, such as metabolic stability, lipophilicity, and binding affinity. The protocol herein is based on established methods for the formation of functionalized aryl Grignard reagents and is intended to serve as a reliable guide for researchers in the field.

Reaction Principle

The formation of a Grignard reagent involves the oxidative addition of an organohalide to magnesium metal.[1] This reaction is typically carried out in an anhydrous ethereal solvent, such as tetrahydrofuran (THF) or diethyl ether, under an inert atmosphere to prevent the highly reactive Grignard reagent from reacting with atmospheric oxygen or moisture.[2] The surface of the magnesium metal is often activated to initiate the reaction, which can be achieved through chemical (e.g., iodine, 1,2-dibromoethane) or physical (e.g., sonication, mechanical grinding) means.[3][4] Once formed, the (3-(difluoromethoxy)phenyl)magnesium bromide can be used in a variety of subsequent reactions, most notably in cross-coupling reactions like the Kumada coupling to form biaryl structures.

Application Notes

  • Reagent Purity and Handling: this compound should be free of moisture and acidic impurities. It is advisable to purify the starting material by distillation or column chromatography if its purity is questionable. Anhydrous solvents are critical for the success of the reaction; freshly distilled or commercially available anhydrous solvents should be used.[2][3]

  • Magnesium Activation: The magnesium turnings must be activated to remove the passivating oxide layer from their surface.[3] In this protocol, 1,2-dibromoethane is recommended as it provides a visual indication of activation through the formation of ethylene gas bubbles. A small crystal of iodine can also be used, where the disappearance of the characteristic purple color signals the initiation of the reaction.[4]

  • Inert Atmosphere: The reaction must be conducted under a strictly inert atmosphere (e.g., dry argon or nitrogen) to prevent the quenching of the Grignard reagent by atmospheric oxygen and moisture.[2]

  • Temperature Control: The formation of the Grignard reagent is an exothermic process. While gentle heating may be required for initiation, the reaction should be maintained at a controlled temperature, typically at or slightly above room temperature, to ensure a steady reaction rate and minimize side reactions. A cooling bath should be kept on standby to manage any excessive exotherm.

  • Stability of the Difluoromethoxy Group: The difluoromethoxy group is generally stable under the conditions required for Grignard reagent formation. However, prolonged reaction times or high temperatures should be avoided to minimize the risk of any potential side reactions involving this functional group.

  • Subsequent Reactions: The formed (3-(difluoromethoxy)phenyl)magnesium bromide is a versatile intermediate. It can be used in nucleophilic addition reactions with carbonyl compounds (aldehydes, ketones, esters) to form alcohols, or in transition-metal-catalyzed cross-coupling reactions. A prominent application is the Kumada coupling, where it is reacted with another aryl or vinyl halide in the presence of a nickel or palladium catalyst to synthesize complex biaryl compounds, which are common motifs in pharmaceutical agents.

Experimental Protocol

Materials and Equipment
  • This compound (1.0 eq.)

  • Magnesium turnings (1.1-1.5 eq.)

  • Anhydrous tetrahydrofuran (THF)

  • 1,2-Dibromoethane (a few drops)

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen) with a bubbler

  • Heating mantle or oil bath

  • Schlenk line or equivalent inert atmosphere setup

Procedure
  • Preparation of Glassware: All glassware must be thoroughly dried in an oven at >120 °C overnight and allowed to cool to room temperature under a stream of inert gas or in a desiccator.

  • Reaction Setup: Assemble the three-necked flask with a magnetic stir bar, a reflux condenser topped with an inert gas inlet, and a dropping funnel. The entire apparatus should be flushed with inert gas for at least 15-20 minutes.

  • Magnesium Activation: Place the magnesium turnings (1.1-1.5 eq.) in the reaction flask. Briefly heat the flask under vacuum with a heat gun and then allow it to cool under a stream of inert gas. Add a small amount of anhydrous THF to just cover the magnesium turnings. Add a few drops of 1,2-dibromoethane to the flask. Gentle warming or sonication may be applied to initiate the activation, which is indicated by the evolution of gas bubbles.

  • Initiation of Grignard Formation: In the dropping funnel, prepare a solution of this compound (1.0 eq.) in anhydrous THF. Add a small portion (approx. 10%) of this solution to the activated magnesium suspension. The reaction mixture may need to be gently warmed to initiate the Grignard formation, which is characterized by a gentle reflux of the solvent and the appearance of a cloudy, grayish solution.

  • Addition of Aryl Bromide: Once the reaction has initiated, add the remaining solution of this compound dropwise from the funnel at a rate that maintains a gentle reflux. If the reaction becomes too vigorous, the rate of addition should be slowed, and a cooling bath may be used to moderate the temperature.

  • Completion of Reaction: After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) for an additional 1-2 hours to ensure complete consumption of the starting material and magnesium.[5] The completion of the reaction is often indicated by the cessation of reflux and the disappearance of most of the magnesium metal.

  • Use of the Grignard Reagent: The resulting dark, cloudy solution of (3-(difluoromethoxy)phenyl)magnesium bromide is now ready for use in the subsequent synthetic step. It is typically used in situ without isolation. The concentration of the Grignard reagent can be determined by titration if required.

Data Presentation

ParameterRecommended Value/ConditionNotes
Reactants
This compound1.0 equivalentMust be anhydrous and pure.
Magnesium Turnings1.1 - 1.5 equivalentsExcess magnesium ensures complete reaction.
Solvent
Anhydrous Tetrahydrofuran (THF)Sufficient to make a ~0.5-1.0 M solutionFreshly distilled or from a sealed bottle.
Activation
1,2-DibromoethaneA few dropsInitiates the reaction by cleaning the Mg surface.
Reaction Conditions
AtmosphereInert (Argon or Nitrogen)Crucial to prevent quenching of the Grignard reagent.
Initiation TemperatureRoom Temperature to 40 °CGentle warming may be necessary.
Addition TemperatureGentle reflux (~66 °C for THF)Maintain a steady, controlled reaction rate.
Reaction Time after Addition1 - 2 hoursTo ensure the reaction goes to completion.
Expected Yield 80-95% (in solution)Yield is typically determined by subsequent reaction.

Visualizations

Grignard_Formation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_product Product Dry_Glassware Dry Glassware Assemble_Apparatus Assemble Apparatus under Inert Gas Dry_Glassware->Assemble_Apparatus Activate_Mg Activate Magnesium (THF, 1,2-Dibromoethane) Assemble_Apparatus->Activate_Mg Initiate_Reaction Initiate Reaction with Aryl Bromide Solution Activate_Mg->Initiate_Reaction Add_Aryl_Bromide Dropwise Addition of Aryl Bromide Solution Initiate_Reaction->Add_Aryl_Bromide Complete_Reaction Stir at RT or Gentle Heat (1-2 hours) Add_Aryl_Bromide->Complete_Reaction Grignard_Reagent (3-(difluoromethoxy)phenyl)- magnesium bromide Solution Complete_Reaction->Grignard_Reagent Use_In_Situ Use in Subsequent Reaction Grignard_Reagent->Use_In_Situ

Caption: Workflow for the formation of (3-(difluoromethoxy)phenyl)magnesium bromide.

Kumada_Coupling_Pathway Grignard (3-(difluoromethoxy)phenyl)magnesium bromide Catalyst Ni or Pd Catalyst Grignard->Catalyst Aryl_Halide Aryl/Vinyl Halide (R-X) Aryl_Halide->Catalyst Coupled_Product 3-(Difluoromethoxy)biaryl or Styrene Derivative Catalyst->Coupled_Product Kumada Coupling

Caption: Application in Kumada cross-coupling reaction.

References

Application Notes and Protocols: Lithiation of 1-Bromo-3-(difluoromethoxy)benzene for Further Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The functionalization of aromatic rings is a cornerstone of modern organic synthesis, particularly in the development of novel pharmaceuticals and functional materials. The difluoromethoxy group is a valuable substituent in medicinal chemistry, often imparting desirable properties such as increased metabolic stability, enhanced lipophilicity, and improved cell membrane permeability. This document provides detailed protocols for the lithiation of 1-bromo-3-(difluoromethoxy)benzene, a key intermediate, to generate a versatile aryllithium species. Subsequent quenching with various electrophiles allows for the introduction of a wide range of functional groups, opening avenues for the synthesis of diverse molecular scaffolds for drug discovery and other applications.[1]

The bromine-lithium exchange is a rapid and efficient method for the generation of organolithium reagents from aryl bromides.[2] This process typically employs an organolithium reagent, such as n-butyllithium (n-BuLi), at low temperatures to ensure the stability of the resulting aryllithium intermediate. The 3-(difluoromethoxy)phenyllithium formed can then react with a variety of electrophiles to yield functionalized products.

Data Presentation

The following table summarizes the expected products and typical yields for the functionalization of this compound via lithiation, based on analogous reactions reported in the literature.

ElectrophileReagentProductTypical Yield (%)
Carbon DioxideDry CO₂ (gas or solid)3-(Difluoromethoxy)benzoic acid75-85
N,N-DimethylformamideDMF3-(Difluoromethoxy)benzaldehyde70-80
AcetaldehydeCH₃CHO1-(3-(Difluoromethoxy)phenyl)ethanol65-75
Triisopropyl borateB(Oi-Pr)₃[3-(Difluoromethoxy)phenyl]boronic acid60-75

Experimental Protocols

General Considerations: All reactions involving organolithium reagents are highly sensitive to moisture and atmospheric oxygen. It is imperative to use anhydrous solvents and to perform all manipulations under an inert atmosphere (e.g., argon or nitrogen). All glassware should be thoroughly dried in an oven and cooled under a stream of inert gas before use. n-Butyllithium is a pyrophoric reagent and should be handled with extreme care.

Protocol 1: Synthesis of 3-(Difluoromethoxy)benzoic acid

This protocol details the lithiation of this compound followed by quenching with carbon dioxide to yield 3-(difluoromethoxy)benzoic acid.

Materials:

  • This compound

  • n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)

  • Anhydrous tetrahydrofuran (THF)

  • Dry carbon dioxide (gas or crushed dry ice)

  • Hydrochloric acid (HCl), 1 M aqueous solution

  • Diethyl ether

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum, add this compound (1.0 eq).

  • Add anhydrous THF to dissolve the starting material (concentration typically 0.2-0.5 M).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 eq) dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Stir the resulting mixture at -78 °C for 30-60 minutes to ensure complete bromine-lithium exchange.

  • Quench the reaction by bubbling dry carbon dioxide gas through the solution for 20-30 minutes, or by carefully adding an excess of crushed dry ice in small portions.

  • Allow the reaction mixture to warm to room temperature.

  • Add 1 M HCl solution to acidify the mixture to pH ~2.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter and concentrate the organic phase under reduced pressure to yield the crude product.

  • Purify the crude 3-(difluoromethoxy)benzoic acid by recrystallization or column chromatography.

Protocol 2: Synthesis of Other Functionalized Derivatives

The aryllithium intermediate generated in steps 1-5 of Protocol 1 can be reacted with a variety of other electrophiles. The general procedure is as follows:

Procedure:

  • Follow steps 1-5 of Protocol 1 to generate the solution of 3-(difluoromethoxy)phenyllithium.

  • For Aldehyde Synthesis: Slowly add N,N-dimethylformamide (DMF, 1.2 eq) dropwise at -78 °C. Stir for 1-2 hours at this temperature before warming to room temperature and quenching with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • For Secondary Alcohol Synthesis: Slowly add acetaldehyde (1.2 eq) dropwise at -78 °C. Stir for 1-2 hours at this temperature before warming to room temperature and quenching with a saturated aqueous solution of NH₄Cl.

  • For Boronic Acid Synthesis: Slowly add triisopropyl borate (1.2 eq) dropwise at -78 °C. Stir for 1 hour at -78 °C and then allow the mixture to warm to room temperature overnight. Quench with 1 M HCl and stir vigorously for at least 1 hour to hydrolyze the boronate ester.

  • After the appropriate quench, perform an aqueous work-up similar to steps 8-11 of Protocol 1.

  • Purify the respective crude product by column chromatography or other suitable methods.

Visualizations

Lithiation_Functionalization_Workflow cluster_electrophiles Electrophilic Quench start This compound lithiation Lithiation (n-BuLi, THF, -78 °C) start->lithiation intermediate 3-(Difluoromethoxy)phenyllithium lithiation->intermediate co2 CO₂ intermediate->co2 1. dmf DMF intermediate->dmf 2. aldehyde CH₃CHO intermediate->aldehyde 3. borate B(O-i-Pr)₃ intermediate->borate 4. product_acid 3-(Difluoromethoxy)benzoic acid co2->product_acid product_aldehyde 3-(Difluoromethoxy)benzaldehyde dmf->product_aldehyde product_alcohol 1-(3-(Difluoromethoxy)phenyl)ethanol aldehyde->product_alcohol product_boronic_acid [3-(Difluoromethoxy)phenyl]boronic acid borate->product_boronic_acid

Caption: Experimental workflow for the lithiation and functionalization.

Logical_Relationship start_material Aryl Bromide (this compound) intermediate Aryllithium Intermediate start_material->intermediate Bromine-Lithium Exchange reagent Organolithium Reagent (n-BuLi) reagent->intermediate product Functionalized Product (Ar-E) intermediate->product Nucleophilic Attack electrophile Electrophile (E⁺) electrophile->product

Caption: Key steps in the lithiation and functionalization reaction.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling Yields with 1-Bromo-3-(difluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals utilizing 1-Bromo-3-(difluoromethoxy)benzene in Suzuki-Miyaura cross-coupling reactions. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize your reaction yields and overcome common challenges.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a practical question-and-answer format.

Question 1: I am observing low to no conversion of my starting material, this compound. What are the likely causes and how can I improve the yield?

Answer:

Low or no conversion in the Suzuki coupling of this compound often points to issues with the catalytic cycle. The electron-withdrawing nature of the difluoromethoxy group can influence the reactivity of the aryl bromide. Here are the primary areas to investigate:

  • Catalyst and Ligand Selection: The choice of the palladium catalyst and the accompanying ligand is paramount. Standard catalysts may not be sufficient for this substrate.

    • Recommendation: Employ bulky, electron-rich phosphine ligands which are known to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle. Ligands such as XPhos, SPhos, and RuPhos are excellent starting points.[1] Pre-formed palladium catalysts incorporating these ligands, often referred to as "precatalysts," can also enhance reactivity and reproducibility.

  • Base Selection: The base plays a critical role in the transmetalation step. The strength and solubility of the base can significantly impact the reaction rate.

    • Recommendation: A thorough screening of bases is advisable. Stronger, non-nucleophilic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often more effective than weaker bases like sodium carbonate (Na₂CO₃) for challenging Suzuki couplings.

  • Solvent Choice: The solvent system must be appropriate for solubilizing the reactants and accommodating the chosen base.

    • Recommendation: Anhydrous, polar aprotic solvents such as 1,4-dioxane, tetrahydrofuran (THF), or toluene are commonly used. In some cases, the addition of a small amount of water can be beneficial, particularly when using phosphate bases.

  • Reaction Temperature: Inadequate temperature can lead to a sluggish reaction.

    • Recommendation: Suzuki couplings often require elevated temperatures, typically in the range of 80-120 °C. If you are not seeing conversion at a lower temperature, a gradual increase may be necessary.

Question 2: I am seeing the formation of significant byproducts, such as the homocoupling of my boronic acid and/or protodeboronation. How can I minimize these side reactions?

Answer:

The formation of byproducts is a common issue that can significantly reduce the yield of your desired product.

  • Homocoupling of the Boronic Acid: This side reaction is often caused by the presence of oxygen in the reaction mixture.

    • Mitigation: It is crucial to ensure your reaction is performed under strictly inert conditions. This can be achieved by thoroughly degassing your solvent (e.g., by sparging with argon or nitrogen, or by using the freeze-pump-thaw method) and running the reaction under a positive pressure of an inert gas.

  • Protodeboronation: This is the undesired cleavage of the C-B bond of the boronic acid, which is then replaced by a hydrogen atom. This is particularly prevalent with electron-deficient boronic acids.

    • Mitigation:

      • Use a Milder Base: If you suspect protodeboronation, switching to a milder base like potassium fluoride (KF) or using a phosphate base may be beneficial.

      • Anhydrous Conditions: While some water can be helpful, excessive water can be a proton source for this side reaction. Using anhydrous conditions can help minimize protodeboronation.

      • Use of Boronic Esters: Pinacol esters or MIDA esters of the boronic acid are generally more stable and less prone to protodeboronation. They slowly release the boronic acid in situ, keeping its concentration low and minimizing side reactions.

Question 3: My reaction appears to stall before reaching completion. What could be the reason?

Answer:

A stalling reaction often indicates catalyst deactivation.

  • Catalyst Decomposition: The active Pd(0) species can be sensitive to air and may decompose over the course of the reaction, especially at high temperatures.

    • Troubleshooting:

      • Ensure a Thoroughly Inert Atmosphere: As mentioned previously, rigorous exclusion of oxygen is critical for catalyst stability.

      • Use a More Robust Catalyst System: Modern palladium precatalysts are often more stable and resistant to deactivation than traditional catalysts like Pd(PPh₃)₄.

      • Increase Catalyst Loading: While not always ideal, a modest increase in the catalyst loading (e.g., from 1 mol% to 2-3 mol%) can sometimes help drive the reaction to completion.

Frequently Asked Questions (FAQs)

Q1: What is the general reactivity trend for aryl halides in Suzuki coupling?

A1: The reactivity of aryl halides in Suzuki-Miyaura coupling generally follows the order: I > Br > Cl > F. Aryl bromides, such as this compound, are a good compromise between reactivity and stability.

Q2: How do I properly degas my solvent?

A2: There are several effective methods for degassing solvents:

  • Sparging: Bubble an inert gas (argon or nitrogen) through the solvent for at least 30 minutes.

  • Freeze-Pump-Thaw: This is a highly effective method for removing dissolved gases. The solvent is frozen using a cold bath (e.g., liquid nitrogen), a vacuum is applied, and then the solvent is allowed to thaw. This cycle is typically repeated three times.

  • Sonication under Vacuum: Placing the solvent in an ultrasonic bath while applying a vacuum can also effectively remove dissolved gases.

Q3: Can I use a boronic ester instead of a boronic acid?

A3: Yes, boronic esters, such as pinacol esters, are often preferred as they are typically more stable, easier to purify, and less prone to side reactions like protodeboronation.

Q4: What are some common palladium precatalysts I can use?

A4: Several generations of palladium precatalysts have been developed, with increasing activity and stability. Some common examples include those based on Buchwald ligands (e.g., XPhos Pd G3, SPhos Pd G2) and PEPPSI-type catalysts.

Data Presentation

The following table summarizes a selection of reported reaction conditions for the Suzuki-Miyaura coupling of aryl bromides with structural similarities to this compound, as well as a specific example for the target molecule.

Aryl BromideBoronic Acid/EsterCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
This compound 2,6-Dimethylphenylboronic acidPd(dppf)Cl₂ (5)-K₂CO₃ (2)1,4-Dioxane/H₂O (4:1)801685
1-Bromo-3-(trifluoromethyl)benzenePhenylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃ (2)Toluene/EtOH/H₂O (3:1:1)801292
1-Bromo-4-fluorobenzene4-Fluorophenylboronic acidG-COOH-Pd-10 (heterogeneous)-K₂CO₃DMF/H₂O (95:5)1103>95
4-BromobenzonitrilePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene1001898

Experimental Protocols

Detailed Experimental Protocol for the Suzuki Coupling of this compound with 2,6-Dimethylphenylboronic Acid

This protocol is adapted from the patent literature (WO2013182698A1) and serves as a robust starting point for your experiments.

Materials:

  • This compound (1.0 equiv)

  • 2,6-Dimethylphenylboronic acid (1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (0.05 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane (anhydrous, degassed)

  • Water (degassed)

Procedure:

  • To a flame-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar and a reflux condenser, add this compound, 2,6-dimethylphenylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Under a positive pressure of the inert gas, add the Pd(dppf)Cl₂ catalyst.

  • Add the degassed 1,4-dioxane and water in a 4:1 ratio to achieve a final concentration of approximately 0.1 M with respect to the this compound.

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 16 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3-(difluoromethoxy)-2',6'-dimethyl-1,1'-biphenyl.

Mandatory Visualizations

Suzuki_Coupling_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification reagents Weigh Reactants: Aryl Bromide Boronic Acid/Ester Base setup Assemble Flame-Dried Glassware under Inert Atmosphere reagents->setup solvent Prepare Degassed Solvent solvent->setup add_reagents Add Reactants and Solvent to Flask setup->add_reagents add_catalyst Add Palladium Catalyst/Ligand add_reagents->add_catalyst heat Heat to Desired Temperature add_catalyst->heat monitor Monitor Reaction Progress (TLC/LC-MS) heat->monitor quench Cool and Quench Reaction monitor->quench Reaction Complete extract Liquid-Liquid Extraction quench->extract dry Dry Organic Layer extract->dry purify Purify by Chromatography dry->purify product Isolated Product purify->product

Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Suzuki cluster_solutions Potential Solutions start Low or No Yield check_conversion Check for Starting Material Conversion start->check_conversion catalyst_issue Inactive Catalyst/ Ligand Issue check_conversion->catalyst_issue No deactivation Catalyst Deactivation check_conversion->deactivation Yes base_issue Suboptimal Base solution1 Screen Catalysts/Ligands (e.g., XPhos, SPhos) catalyst_issue->solution1 temp_issue Insufficient Temperature solution2 Screen Bases (e.g., Cs₂CO₃, K₃PO₄) base_issue->solution2 solution3 Increase Temperature temp_issue->solution3 protodeboronation Protodeboronation solution4 Ensure Inert Atmosphere Use Robust Precatalyst deactivation->solution4 homocoupling Homocoupling solution5 Use Milder Base (KF) Use Boronic Ester protodeboronation->solution5 solution6 Thoroughly Degas Solvents homocoupling->solution6

Caption: Troubleshooting decision tree for low-yield Suzuki coupling reactions.

References

Technical Support Center: Buchwald-Hartwig Amination of 1-Bromo-3-(difluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Buchwald-Hartwig amination of 1-bromo-3-(difluoromethoxy)benzene. This resource addresses common side reactions and offers practical solutions to optimize this challenging C-N cross-coupling reaction.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions when performing a Buchwald-Hartwig amination on this compound?

A1: The most prevalent side reaction is hydrodehalogenation , where the bromine atom is replaced by a hydrogen atom, yielding 1-(difluoromethoxy)benzene. This occurs due to the presence of a palladium hydride intermediate in the catalytic cycle.[1] Other potential side reactions include the formation of dimeric biaryl species and, in some cases, catalyst decomposition leading to the formation of palladium black. While less common, degradation of the difluoromethoxy group under harsh basic conditions should also be considered, though it is generally stable under typical Buchwald-Hartwig conditions.

Q2: Why is hydrodehalogenation more of a concern with electron-deficient aryl bromides like this compound?

A2: The electron-withdrawing nature of the difluoromethoxy group makes the aryl bromide more susceptible to side reactions. While this electronic property can facilitate the initial oxidative addition step of the catalytic cycle, it can also influence the relative rates of the desired reductive elimination (forming the C-N bond) and undesired pathways like β-hydride elimination from an intermediate palladium-amido complex, which can lead to hydrodehalogenation.[1]

Q3: Can the choice of phosphine ligand suppress hydrodehalogenation?

A3: Yes, the choice of ligand is critical. Bulky, electron-rich phosphine ligands, such as those from the Buchwald (e.g., XPhos, RuPhos) or Hartwig collections, are often employed to promote the desired reductive elimination pathway over side reactions. These ligands can stabilize the palladium center and sterically hinder the formation of palladium hydride species that lead to hydrodehalogenation.[2]

Q4: What is the optimal base for this reaction?

A4: Strong, non-nucleophilic bases are typically required for the deprotonation of the amine to form the active nucleophile. Sodium tert-butoxide (NaOtBu) is a common choice. However, for substrates with base-sensitive functional groups, weaker inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) may be necessary, often requiring higher reaction temperatures.[3][4] The choice of base can significantly impact the reaction rate and the prevalence of side reactions.

Q5: Are there any specific solvent considerations?

A5: Anhydrous and deoxygenated solvents are essential for reproducible results. Toluene and 1,4-dioxane are the most commonly used solvents for Buchwald-Hartwig aminations.[5] The choice of solvent can affect the solubility of the reagents and the stability of the catalytic intermediates.

Troubleshooting Guide

This guide addresses common issues encountered during the Buchwald-Hartwig amination of this compound.

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Inactive catalyst.- Ensure the use of a high-purity palladium precatalyst and ligand.- Prepare the reaction under a strict inert atmosphere (argon or nitrogen).- Use anhydrous and deoxygenated solvents.
2. Inappropriate ligand or base.- Screen a panel of bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, BrettPhos).- Test different bases (e.g., NaOtBu, K₃PO₄, Cs₂CO₃).
3. Insufficient reaction temperature or time.- Increase the reaction temperature in increments (e.g., from 80 °C to 110 °C).- Monitor the reaction over a longer period (up to 24 hours).
Significant Hydrodehalogenation 1. Presence of water or other protic impurities.- Use rigorously dried solvents and reagents.- Ensure the reaction setup is free from atmospheric moisture.
2. Suboptimal ligand choice.- Switch to a more sterically hindered ligand to disfavor the formation of palladium hydride species.
3. Inappropriate base.- A weaker base might sometimes reduce the rate of palladium hydride formation.
Formation of Palladium Black 1. Catalyst decomposition at high temperatures.- Lower the reaction temperature and extend the reaction time.- Use a more stable palladium precatalyst.
2. Presence of impurities that poison the catalyst.- Purify all starting materials and solvents.
Inconsistent Results 1. Variable quality of reagents or solvents.- Use reagents and solvents from a reliable source and of the same batch if possible.- Always use freshly distilled/dried solvents.
2. Inconsistent inert atmosphere.- Ensure proper Schlenk or glovebox techniques are used consistently.

Quantitative Data on Side Reactions

Aryl BromideAmineLigandBaseSolventTemp (°C)Amination Yield (%)Hydrodehalogenation Yield (%)
4-BromobenzonitrileMorpholineXPhosNaOtBuToluene100925
4-BromobenzonitrileMorpholineP(o-tolyl)₃NaOtBuToluene1006530
1-Bromo-4-nitrobenzeneAnilineRuPhosK₃PO₄Dioxane1108810
1-Bromo-4-nitrobenzeneAnilineBINAPCs₂CO₃Toluene1107520

Note: The data presented in this table is compiled from various literature sources on analogous electron-deficient aryl bromides and is intended for illustrative purposes. Actual yields for the amination of this compound may vary.

Experimental Protocols

The following is a general protocol for the Buchwald-Hartwig amination of this compound with a primary amine, which can be optimized based on the specific amine and desired outcome.

Materials:

  • This compound

  • Primary amine

  • Palladium precatalyst (e.g., Pd₂(dba)₃ or a G3/G4 precatalyst)

  • Phosphine ligand (e.g., XPhos or RuPhos)

  • Base (e.g., NaOtBu or K₃PO₄)

  • Anhydrous, deoxygenated solvent (e.g., toluene or 1,4-dioxane)

  • Schlenk tube or glovebox

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere (argon or nitrogen), add the palladium precatalyst (1-2 mol%) and the phosphine ligand (2-4 mol%).

  • Add the base (1.4-2.0 equivalents).

  • Add this compound (1.0 equivalent).

  • Seal the Schlenk tube and evacuate and backfill with the inert gas three times.

  • Add the anhydrous, deoxygenated solvent via syringe.

  • Add the primary amine (1.2-1.5 equivalents) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and quench with water or a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Catalytic Cycle and Side Reaction Pathway

Buchwald_Hartwig_Cycle pd0 Pd(0)L oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pd_complex Ar-Pd(II)-Br(L) oxidative_addition->pd_complex amine_coordination Amine Coordination pd_complex->amine_coordination R'R''NH pd_amine_complex Ar-Pd(II)-NHR'R''Br amine_coordination->pd_amine_complex deprotonation Deprotonation (Base) pd_amine_complex->deprotonation pd_amido_complex Ar-Pd(II)-NR'R''(L) deprotonation->pd_amido_complex reductive_elimination Reductive Elimination pd_amido_complex->reductive_elimination beta_hydride β-Hydride Elimination pd_amido_complex->beta_hydride reductive_elimination->pd0 Regenerates Catalyst product Ar-NR'R'' (Desired Product) reductive_elimination->product pd_hydride L-Pd(II)-H reductive_elimination_h Reductive Elimination pd_hydride->reductive_elimination_h reductive_elimination_h->pd0 Regenerates Catalyst hydrodehalogenation Ar-H (Side Product) reductive_elimination_h->hydrodehalogenation beta_hydride->pd_hydride

Caption: Catalytic cycle of Buchwald-Hartwig amination and the competing hydrodehalogenation side reaction.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low or No Yield check_atmosphere Verify Inert Atmosphere start->check_atmosphere check_atmosphere->start Issue Found (Re-run) check_reagents Check Reagent/Solvent Purity and Dryness check_atmosphere->check_reagents Atmosphere OK check_reagents->start Issue Found (Re-run) screen_ligands Screen Different Phosphine Ligands check_reagents->screen_ligands Reagents OK screen_bases Screen Different Bases screen_ligands->screen_bases optimize_temp Optimize Reaction Temperature screen_bases->optimize_temp analyze_side_products Analyze for Side Products (e.g., Hydrodehalogenation) optimize_temp->analyze_side_products solution Improved Yield analyze_side_products->solution Side reactions minimized

Caption: A logical workflow for troubleshooting low-yield Buchwald-Hartwig amination reactions.

Key Reaction Components and Their Relationships

Reaction_Components cluster_reactants Reactants cluster_catalyst Catalytic System cluster_conditions Reaction Conditions aryl_halide This compound product Desired N-Aryl Amine aryl_halide->product amine Amine amine->product pd_source Palladium Source pd_source->product side_product Side Products (e.g., Hydrodehalogenation) pd_source->side_product ligand Phosphine Ligand ligand->product ligand->side_product base Base base->product base->side_product solvent Solvent solvent->product temperature Temperature temperature->product temperature->side_product

Caption: Interrelationship of key components influencing the outcome of the Buchwald-Hartwig amination.

References

Technical Support Center: Purification of 1-Bromo-3-(difluoromethoxy)benzene Derivatives by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the purification of 1-Bromo-3-(difluoromethoxy)benzene derivatives using column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the most common stationary phase for purifying this compound derivatives?

A1: For the purification of moderately polar aromatic compounds like this compound and its derivatives, silica gel (230-400 mesh) is the most commonly used and recommended stationary phase.[1][2] Its slightly acidic nature and high surface area make it effective for separating a wide range of organic compounds.[3] Should your derivative show instability or decomposition on silica, alternative stationary phases like neutral or basic alumina can be considered.[2]

Q2: How do I select an appropriate mobile phase (eluent) for my separation?

A2: The choice of mobile phase is critical for achieving good separation. A mixture of a non-polar solvent and a more polar solvent is typically used. For this compound derivatives, a common starting point is a mixture of hexanes (or petroleum ether) and ethyl acetate.[1][2] The optimal ratio of these solvents should be determined by thin-layer chromatography (TLC) prior to running the column. Aim for a solvent system that provides a retention factor (Rf) of 0.2-0.4 for the desired compound to ensure good separation on the column.[1]

Q3: My compound is not moving from the baseline on the TLC plate, even with a high concentration of ethyl acetate. What should I do?

A3: If your derivative is highly polar and does not move with standard hexane/ethyl acetate mixtures, you will need to use a more polar eluent system. A mixture of dichloromethane and methanol is a stronger solvent system that can be effective for eluting highly polar compounds. If the compound still adheres strongly to the silica, adding a small percentage (e.g., 1-2%) of a more polar solvent like methanol to your dichloromethane may be necessary.

Q4: The separation between my desired product and an impurity is poor. How can I improve the resolution?

A4: Poor resolution can be addressed by several strategies:

  • Optimize the Mobile Phase: A lower polarity mobile phase (a higher proportion of the non-polar solvent) will generally lead to lower Rf values and can improve the separation of closely eluting spots. Running a solvent gradient, where the polarity of the mobile phase is gradually increased during the elution, can also significantly enhance resolution.[4]

  • Column Packing: Ensure the silica gel is packed uniformly without any air bubbles or cracks, as this can lead to band broadening and poor separation.[1]

  • Sample Loading: The sample should be loaded onto the column in a minimal amount of solvent to create a narrow starting band. Overloading the column with too much sample will result in broad peaks and poor separation.[1]

  • Flow Rate: A slower flow rate allows for better equilibration of the analyte between the stationary and mobile phases, which can improve resolution.

Q5: My purified compound shows peak tailing in subsequent HPLC analysis. What could be the cause during column chromatography?

A5: Peak tailing can originate from issues during the column chromatography purification.[5] A common cause for aromatic compounds, especially those with basic functional groups, is a strong interaction with the acidic silanol groups on the silica gel surface.[5] This can lead to a portion of the compound eluting slowly, resulting in a tailing peak. While this is more of an issue in HPLC, severe interactions on the purification column can carry over. Using a less acidic stationary phase or adding a small amount of a competitive base like triethylamine to the eluent can sometimes mitigate this, but care must be taken as this will alter the separation characteristics. Another cause can be co-elution with a closely related impurity that was not fully resolved during the column chromatography.

Troubleshooting Guide

This section provides a systematic approach to common problems encountered during the column chromatography of this compound derivatives.

Problem Possible Cause(s) Recommended Solution(s)
Poor Separation of Spots 1. Inappropriate mobile phase polarity.[1] 2. Column overloading.[6] 3. Column packed improperly (cracks, channels).[1] 4. Elution was too fast.1. Adjust the mobile phase composition based on TLC analysis to achieve a target Rf of 0.2-0.4 for the desired compound.[1] Consider using a gradient elution.[4] 2. Reduce the amount of crude material loaded onto the column. A general guideline is a 1:30 to 1:50 ratio of sample to silica gel by weight.[2] 3. Repack the column carefully, ensuring a uniform and compact bed. 4. Reduce the flow rate of the eluent.
Compound is Stuck on the Column 1. Mobile phase is not polar enough. 2. Compound may be decomposing on the silica gel.1. Gradually increase the polarity of the mobile phase. For very polar compounds, a dichloromethane/methanol system may be necessary. 2. Test the stability of your compound on a silica TLC plate. If decomposition is observed, consider using a less acidic stationary phase like alumina or deactivated silica gel.
Compound Elutes Too Quickly (High Rf) 1. Mobile phase is too polar.1. Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent (e.g., hexane).
Streaky or Tailing Bands on the Column 1. Sample is not soluble in the mobile phase. 2. Strong interaction with the stationary phase (e.g., acidic or basic compounds).[5] 3. Column is overloaded.[6]1. Load the sample in a solvent in which it is highly soluble and use a minimal volume. 2. Consider using a different stationary phase (e.g., alumina) or adding a modifier to the mobile phase (e.g., a small amount of triethylamine for basic compounds or acetic acid for acidic compounds). 3. Reduce the amount of sample loaded onto the column.
Cracked or Dry Column Bed 1. The solvent level was allowed to drop below the top of the silica gel.[2]1. Always maintain the solvent level above the stationary phase. A cracked column will provide very poor separation and should be repacked.[2]

Experimental Protocols

Protocol 1: Thin-Layer Chromatography (TLC) for Solvent System Selection
  • Dissolve a small amount of the crude this compound derivative in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Using a capillary tube, spot the solution onto a silica gel TLC plate.

  • Prepare a developing chamber with a mixture of hexane and ethyl acetate (start with a 9:1 ratio).

  • Place the TLC plate in the chamber and allow the solvent front to travel up the plate.

  • Remove the plate and visualize the spots under a UV lamp (254 nm).

  • Calculate the Rf value for the desired product.

  • Adjust the solvent ratio to achieve an Rf value between 0.2 and 0.4 for the best separation on the column.[1]

Protocol 2: Column Chromatography Purification
  • Column Preparation:

    • Select a glass column of appropriate size for the amount of sample.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand (approx. 1 cm).

    • Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar mobile phase determined by TLC.

    • Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.

    • Add a thin layer of sand on top of the silica gel bed.

    • Wash the column with the mobile phase, ensuring the solvent level never drops below the top of the sand.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase or a more volatile solvent like dichloromethane.

    • Carefully add the sample solution to the top of the column using a pipette.

    • Allow the sample to absorb completely into the silica gel.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the top of the column.

    • Begin collecting fractions in test tubes or flasks.

    • If using a gradient elution, gradually increase the polarity of the mobile phase according to your established protocol.

    • Monitor the separation by collecting small fractions and analyzing them by TLC.

  • Isolation of the Purified Compound:

    • Combine the fractions that contain the pure product.

    • Remove the solvent using a rotary evaporator to obtain the purified this compound derivative.

Data Presentation

Table 1: Representative TLC Data for a Hypothetical 1-Bromo-3-(difluoromethoxy)phenyl Derivative
Solvent System (Hexane:Ethyl Acetate)Rf of Desired ProductRf of Impurity A (less polar)Rf of Impurity B (more polar)Observations
95:50.450.600.20Good separation, but product Rf is slightly high.
90:100.350.500.15Optimal for column chromatography.[2]
80:200.200.350.05Product Rf is a bit low, may lead to long elution times.
Table 2: Example Gradient Elution Profile for Column Chromatography
StepSolvent System (Hexane:Ethyl Acetate)VolumePurpose
195:52 column volumesElute highly non-polar impurities.
290:105-10 column volumesElute the desired product.
380:203 column volumesElute more polar impurities.
450:502 column volumesFlush any remaining compounds from the column.

Visualizations

Troubleshooting_Workflow start Problem: Poor Separation check_tlc Re-evaluate TLC Is Rf of product 0.2-0.4? start->check_tlc adjust_solvent Adjust Solvent Polarity check_tlc->adjust_solvent No check_loading Check Sample Loading Is it a narrow band? check_tlc->check_loading Yes adjust_solvent->start Re-assess reload_sample Reload Sample Concentrated check_loading->reload_sample No check_packing Inspect Column Packing Any cracks or channels? check_loading->check_packing Yes reload_sample->start Re-assess repack_column Repack Column check_packing->repack_column Yes check_flow_rate Check Flow Rate Is it too fast? check_packing->check_flow_rate No repack_column->start Re-assess reduce_flow Reduce Flow Rate check_flow_rate->reduce_flow Yes solution Improved Separation check_flow_rate->solution No reduce_flow->solution

Caption: Troubleshooting workflow for poor separation.

Experimental_Workflow step1 1. TLC Analysis (Solvent Selection) step2 2. Column Packing (Silica Slurry) step1->step2 step3 3. Sample Loading (Concentrated Solution) step2->step3 step4 4. Elution (Collect Fractions) step3->step4 step5 5. Fraction Analysis (TLC) step4->step5 step5->step4 Continue Elution step6 6. Combine & Evaporate (Pure Product) step5->step6 Pure Fractions Identified

Caption: General experimental workflow for purification.

References

Technical Support Center: Palladium Catalyst Removal in 1-Bromo-3-(difluoromethoxy)benzene Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals engaged in palladium-catalyzed cross-coupling reactions involving 1-Bromo-3-(difluoromethoxy)benzene. Our focus is to address specific challenges encountered during the removal of residual palladium to ensure the purity of your final products.

Frequently Asked Questions (FAQs)

Q1: What are the most effective methods for removing palladium residues from reactions involving this compound?

A1: The most common and effective methods for removing residual palladium from your reaction mixtures include:

  • Adsorption: This involves using solid-supported materials with a high affinity for palladium. Popular choices include activated carbon and specialized metal scavengers. Scavengers are often silica- or polymer-based and are functionalized with groups like thiols, amines, or dimercaptotriazine (DMT), which strongly bind to palladium.[1]

  • Crystallization: Purifying the final product through crystallization can be an effective method, as palladium impurities often remain in the mother liquor.[1]

  • Filtration: Using a filter aid like Celite® is effective for removing heterogeneous catalysts (e.g., Pd/C) or palladium that has precipitated as palladium black.[1][2]

  • Extraction: Liquid-liquid extraction can be used to partition and remove palladium species into a separate phase from your product.[1][2]

  • Chromatography: Column chromatography is a standard laboratory technique that can separate the desired product from the palladium catalyst and other impurities.[2]

Q2: I am observing a persistent yellow or dark coloration in my product after work-up. Is this related to palladium, and how can I address it?

A2: A persistent yellow to black coloration is often indicative of residual palladium, which can exist in various forms, including colloidal palladium nanoparticles ("palladium black"). The difluoromethoxy group on your product is unlikely to chelate palladium strongly, but other functional groups introduced during the coupling reaction might. To address this:

  • Ensure your reaction has gone to completion, as some starting materials can contribute to color.

  • For suspended solids (palladium black), filtration through a pad of Celite is often effective.[2]

  • For dissolved palladium species, treatment with a high-affinity scavenger like a thiol- or TMT-based resin is recommended.

Q3: My chosen palladium scavenger is not reducing the palladium levels sufficiently. What are the likely causes and solutions?

A3: Several factors can lead to inefficient scavenging:

  • Incorrect Scavenger Choice: The effectiveness of a scavenger depends on the oxidation state of the palladium (Pd(0) vs. Pd(II)). A screening of different scavengers (e.g., thiol-based for Pd(II), TMT-based for a broader spectrum) is advisable.

  • Insufficient Scavenger Amount: A common starting point is to use 3-5 equivalents of the scavenger relative to the initial amount of palladium catalyst.[3] If removal is incomplete, increasing the equivalents may be necessary.

  • Suboptimal Conditions: Time and temperature play a crucial role. While many scavengers work at room temperature, gentle heating (e.g., 40-60 °C) can improve kinetics. Most scavenging processes require stirring for several hours (1-24h) to reach completion.[1][3]

  • Product-Palladium Interaction: Although less likely with the difluoromethoxybenzene core, if your final molecule contains strong chelating groups (like certain nitrogen or sulfur heterocycles), it may bind palladium tightly, making it less available to the scavenger.

Q4: I am experiencing product loss after using activated carbon. How can I mitigate this?

A4: Activated carbon is a highly effective but non-specific adsorbent, which can lead to the loss of your desired product.[4] To minimize this:

  • Optimize the amount: Use the minimum effective amount of activated carbon. Start with a small-scale trial to determine the optimal loading.

  • Solvent selection: The choice of solvent can influence the adsorption of your product. A solvent in which your product is highly soluble may reduce its binding to the carbon.[1]

  • Consider alternatives: If product loss remains high, switch to a more selective method like a specialized palladium scavenger or crystallization.[1]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solutions
High residual palladium levels (>100 ppm) after initial purification. - Strong chelation of palladium by the product. - Inefficient removal method for the specific palladium species present. - Formation of soluble palladium complexes.- Employ a high-affinity scavenger (e.g., SiliaMetS® Thiol, Biotage® MP-TMT). - Screen a panel of scavengers with different functional groups. - Optimize scavenging conditions (increase time, temperature, or scavenger equivalents).
Product loss during palladium removal. - Non-specific binding of the product to the adsorbent (especially activated carbon). - Co-precipitation of the product with the scavenger-palladium complex.- Reduce the amount of adsorbent used. - Screen different scavengers for lower non-specific binding. - Change the solvent to increase product solubility. - Consider alternative purification methods like crystallization.[1]
Inconsistent palladium removal between batches. - Variability in the final oxidation state or coordination of the palladium. - Inconsistent work-up procedures before scavenging.- Standardize the reaction work-up to ensure a consistent state of the palladium. - Use a broad-spectrum scavenger like those based on TMT, which are effective against various palladium species.[1] - Consider a pre-treatment step (mild oxidation or reduction) to convert palladium to a single, more easily removed species.[1]
Filter clogging during removal of scavenger or activated carbon. - Fine particles of the adsorbent passing through the filter medium. - Precipitation of the product or other reaction components upon solvent change.- Use a sufficiently thick pad of Celite over the filter paper. - Ensure the adsorbent is fully suspended before filtration and wash thoroughly.

Data on Palladium Scavenger Performance

The following table summarizes representative data on the efficiency of common palladium scavengers, which are applicable to the purification of products derived from this compound.

Scavenger TypeInitial Pd Concentration (ppm)Final Pd Concentration (ppm)ConditionsReference
MP-TMT (Macroporous Polystyrene Trimercaptotriazine) 33,000< 2005 equivalents, Room Temp, Overnight[5]
MP-TMT 500 - 800< 105 equivalents, Room Temp, Overnight[5]
SiliaMetS® Thiol > 1,300250 wt %, 35°C, 17 h
Si-Thiol / Si-Thiourea Mixture 2,400≤ 1610 wt %, kg-scale[6]
Si-TMT (Silica Trimercaptotriazine) 2239< 10.03 wt, 35°C, 2h[7]
Carboxen® 564 (Synthetic Carbon) 1250< 1040°C, 24h in Methanol[8]

Note: The efficiency of palladium removal is highly dependent on the specific reaction conditions, solvent, and the nature of the product.

Experimental Protocols

Protocol 1: Palladium Removal Using a Solid-Supported Scavenger (e.g., MP-TMT or SiliaMetS® Thiol)
  • Dissolution: After the initial reaction work-up (e.g., extraction and washing), dissolve the crude product containing the residual palladium in a suitable organic solvent (e.g., THF, Toluene, Ethyl Acetate).

  • Scavenger Addition: Add the solid-supported scavenger (typically 3-5 equivalents relative to the initial moles of palladium catalyst used).

  • Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for 2 to 24 hours. The optimal time and temperature should be determined experimentally for your specific product.[1]

  • Filtration: Filter the mixture through a pad of Celite or a suitable filter paper to remove the solid scavenger.

  • Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.[1]

  • Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.

  • Analysis: Analyze the palladium content of the purified product using a sensitive analytical technique such as ICP-MS to confirm the removal efficiency.

Protocol 2: Palladium Removal Using Activated Carbon
  • Dissolution: Dissolve the crude product in an appropriate solvent.

  • Carbon Addition: Add activated carbon (typically 5-10 wt% relative to the crude product) to the solution.

  • Stirring: Stir the mixture at room temperature or a slightly elevated temperature for 1-4 hours.

  • Filtration: Filter the mixture through a pad of Celite to remove the activated carbon. It is crucial to use a well-packed Celite pad to prevent fine carbon particles from contaminating the filtrate.

  • Washing: Wash the Celite pad with fresh solvent to recover any adsorbed product.

  • Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure.

  • Analysis: Determine the residual palladium content using ICP-MS.

Visualized Workflows

Palladium_Removal_Workflow General Workflow for Palladium Catalyst Removal start Crude Reaction Mixture (Post-Workup) decision Is Palladium Heterogeneous (e.g., Pd/C) or Precipitated? start->decision filtration Filtration through Celite decision->filtration  Yes scavenging Add Palladium Scavenger (e.g., Thiol, TMT) or Activated Carbon decision->scavenging  No (Homogeneous) analysis Analyze Filtrate for Residual Pd (ICP-MS) filtration->analysis stir Stir (1-24h) (RT or Heated) scavenging->stir filter_scavenger Filter to Remove Scavenger/Carbon stir->filter_scavenger filter_scavenger->analysis product Purified Product analysis->product Troubleshooting_Scavengers Troubleshooting Guide for Palladium Scavengers start High Residual Pd After Scavenging check_equivalents Increase Scavenger Equivalents (e.g., to 10 eq) start->check_equivalents re_evaluate Re-evaluate and Analyze check_equivalents->re_evaluate Still High success Palladium Levels Acceptable check_equivalents->success Improved check_conditions Optimize Conditions (Increase Time/Temperature) screen_scavengers Screen Different Scavenger Types (Thiol, TMT, etc.) check_conditions->screen_scavengers Still High check_conditions->success Improved screen_scavengers->success re_evaluate->check_conditions

References

Common impurities in commercial 1-Bromo-3-(difluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions regarding common impurities in commercial 1-Bromo-3-(difluoromethoxy)benzene. It is intended for researchers, scientists, and professionals in drug development who utilize this reagent in their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the potential impurities I might encounter in commercial this compound?

A1: Impurities in commercial this compound can originate from the synthetic process, which is typically a difluoromethylation of 3-bromophenol. Potential impurities can be categorized as follows:

  • Unreacted Starting Materials: The most common starting material impurity is residual 3-bromophenol.

  • Isomeric Impurities: If the 3-bromophenol starting material is not pure, isomeric impurities such as 1-Bromo-2-(difluoromethoxy)benzene and 1-Bromo-4-(difluoromethoxy)benzene may be present.

  • Reaction Byproducts: The difluoromethylation reaction can sometimes lead to the formation of byproducts. Depending on the specific difluoromethylating agent used (e.g., chlorodifluoromethane, sodium chlorodifluoroacetate), these could include small amounts of formylated phenols or other related compounds.[1][2]

  • Residual Solvents and Reagents: Trace amounts of solvents used during the synthesis and purification (e.g., isopropanol, diethyl ether, hexanes) and inorganic salts from the workup may be present.

Q2: My reaction with this compound is not proceeding as expected. Could impurities be the cause?

A2: Yes, certain impurities can interfere with downstream applications. For example, unreacted 3-bromophenol contains a reactive hydroxyl group that can compete in reactions where this compound is used as a building block, particularly in metal-catalyzed cross-coupling reactions.[3] Isomeric impurities may lead to a mixture of products that are difficult to separate.

Q3: How can I detect impurities in my batch of this compound?

A3: The most common and effective methods for purity assessment are Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS).[4] These techniques can separate volatile impurities and provide information about their identity and relative abundance. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is also a powerful tool for identifying and quantifying impurities.

Q4: My GC-MS analysis shows a peak with a mass corresponding to bromophenol. How can I remove this impurity?

A4: The presence of a bromophenol peak indicates unreacted starting material. This can be removed by performing an aqueous workup with a dilute base, such as a wash with a 1-2 M sodium hydroxide solution, to extract the acidic phenol into the aqueous layer. Subsequent purification by distillation or column chromatography can further increase the purity.

Q5: What purification methods are recommended if I need a very high purity grade of this compound?

A5: For achieving high purity, fractional distillation under reduced pressure is a suitable method for separating components with different boiling points.[5] For removing non-volatile impurities or closely related isomers, column chromatography using silica gel is an effective technique.[5]

Data on Potential Impurities

Impurity CategorySpecific ExampleLikely OriginRecommended Analytical Method
Starting Materials3-BromophenolIncomplete reactionGC-MS, ¹H NMR
Isomeric Impurities1-Bromo-2-(difluoromethoxy)benzeneImpure 3-bromophenol starting materialGC, GC-MS
Reaction Byproducts3-Bromophenyl formateSide reaction during difluoromethylationGC-MS, IR
Residual SolventsIsopropanol, Diethyl Ether, HexanesSynthesis and purification process¹H NMR, GC

Note: Commercial grades of this compound typically have a purity of ≥97% or ≥98%.

Experimental Protocols

Protocol 1: Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify volatile impurities in a sample of this compound.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the this compound sample (e.g., 1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

  • Instrumentation: Utilize a gas chromatograph coupled with a mass spectrometer.

  • GC Separation:

    • Injection Volume: 1 µL

    • Injector Temperature: 250 °C

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable.

    • Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp up to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

  • MS Detection:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

  • Data Analysis: Identify the main peak corresponding to this compound. Analyze any other peaks by comparing their mass spectra with spectral libraries to identify potential impurities. The relative percentage of each component can be estimated from the peak areas in the chromatogram.

Protocol 2: Purification by Column Chromatography

Objective: To remove non-volatile impurities and closely related isomers from this compound.

Methodology:

  • Stationary Phase: Use silica gel (60-120 mesh) as the stationary phase.

  • Mobile Phase: A non-polar solvent system, such as a mixture of hexanes and ethyl acetate (e.g., 98:2 v/v), is typically effective. The optimal solvent system should be determined by thin-layer chromatography (TLC) analysis first.

  • Column Packing: Prepare a slurry of the silica gel in the mobile phase and carefully pack it into a glass column.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and load it onto the top of the silica gel bed.

  • Elution: Elute the column with the mobile phase, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Troubleshooting Workflow

TroubleshootingWorkflow Troubleshooting Impurities in this compound start Suspected Purity Issue (e.g., failed reaction, discoloration) analysis Perform Purity Analysis (GC-MS, NMR) start->analysis no_impurities Purity >98% No significant impurities detected analysis->no_impurities No issues found impurities_detected Impurities Detected analysis->impurities_detected re_evaluate Re-evaluate Reaction Conditions no_impurities->re_evaluate starting_material Unreacted 3-Bromophenol impurities_detected->starting_material Phenolic peak observed isomeric_impurities Isomeric Impurities impurities_detected->isomeric_impurities Multiple product isomers byproducts Reaction Byproducts impurities_detected->byproducts Other unexpected peaks base_wash Perform Aqueous Base Wash (e.g., 1M NaOH) starting_material->base_wash distillation Fractional Distillation isomeric_impurities->distillation chromatography Column Chromatography isomeric_impurities->chromatography byproducts->chromatography use_as_is Use Material if Impurities are Tolerable byproducts->use_as_is purified_product Use Purified Product base_wash->purified_product distillation->purified_product chromatography->purified_product

Caption: Troubleshooting workflow for identifying and resolving purity issues.

References

Improving the stability of 1-Bromo-3-(difluoromethoxy)benzene reaction intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during reactions involving 1-Bromo-3-(difluoromethoxy)benzene. Our aim is to help you improve the stability of reaction intermediates and optimize your synthetic outcomes.

I. Troubleshooting Guides

This section addresses specific issues you might encounter during common transformations of this compound, focusing on the stability of key reaction intermediates.

Guide 1: Grignard Reagent Formation - Improving the Stability of 3-(difluoromethoxy)phenylmagnesium bromide

The formation of the Grignard reagent, 3-(difluoromethoxy)phenylmagnesium bromide, is a crucial step for various subsequent reactions. However, its stability can be compromised, leading to low yields and side products.

Problem: Low Yield or Failure to Form the Grignard Reagent

  • Question: My attempt to form 3-(difluoromethoxy)phenylmagnesium bromide resulted in a low yield, or the reaction did not initiate. What are the likely causes and how can I resolve this?

  • Answer: The initiation of Grignard reagent formation can be challenging. The magnesium surface is often coated with a passivating layer of magnesium oxide, which prevents the reaction with the aryl halide.[1] Here are several strategies to overcome this:

    • Magnesium Activation:

      • Mechanical Activation: Gently crush the magnesium turnings under an inert atmosphere before the reaction to expose a fresh surface.

      • Chemical Activation: Use a small crystal of iodine, 1,2-dibromoethane, or sonication to activate the magnesium surface.

    • Anhydrous Conditions: Grignard reagents are highly sensitive to moisture.[2] Ensure all glassware is oven-dried and cooled under an inert atmosphere (argon or nitrogen). Use anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (THF).[2]

    • Solvent Choice: THF is generally preferred over diethyl ether as it can better solvate and stabilize the Grignard reagent.[3]

Problem: Formation of Side Products (e.g., Homocoupling)

  • Question: I am observing significant amounts of the homocoupling product, 3,3'-bis(difluoromethoxy)biphenyl, in my Grignard reaction. How can I minimize this side reaction?

  • Answer: Homocoupling is a common side reaction, particularly at higher temperatures and concentrations of the aryl bromide.[2] To suppress the formation of this byproduct:

    • Control Reaction Temperature: Maintain a gentle reflux during the reaction. Avoid excessive heating, which can promote homocoupling.

    • Slow Addition: Add the solution of this compound in your anhydrous solvent to the magnesium turnings slowly and dropwise. This maintains a low concentration of the aryl bromide in the reaction mixture, disfavoring the coupling side reaction.[2]

    • Choice of Reactor: For larger scale reactions, using a tubular flow reactor instead of a batch reactor can enhance selectivity and reduce side product formation.[4]

ParameterRecommended ConditionRationale
Solvent Anhydrous Tetrahydrofuran (THF)Better stabilization of the Grignard reagent compared to diethyl ether.[3]
Temperature Gentle Reflux (~66°C for THF)Sufficient for reaction initiation and progression without promoting significant side reactions.
Addition Rate Slow, dropwise addition of aryl bromide solutionMaintains a low concentration of the starting material, minimizing homocoupling.[2]
Magnesium Activation Iodine crystal or 1,2-dibromoethaneExposes a fresh magnesium surface to initiate the reaction.
Guide 2: Suzuki-Miyaura Coupling - Stabilizing the Catalytic Cycle Intermediates

The Suzuki-Miyaura coupling is a powerful tool for C-C bond formation. However, issues such as low conversion, catalyst deactivation, and side reactions can arise.

Problem: Low or No Conversion to the Desired Biaryl Product

  • Question: My Suzuki coupling of this compound with a boronic acid is showing low to no conversion. What troubleshooting steps should I take?

  • Answer: Low conversion in Suzuki coupling can be attributed to several factors, including issues with the catalyst system, reaction conditions, or the stability of the boronic acid.

    • Catalyst and Ligand Selection: For an electron-rich aryl bromide like this compound (due to the donating effect of the oxygen), a standard catalyst like Pd(PPh₃)₄ might not be optimal. Consider using a more active catalyst system, such as one with bulky, electron-rich phosphine ligands like SPhos or XPhos, in combination with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃.

    • Base Selection: The choice of base is critical. Inorganic bases like K₂CO₃ or K₃PO₄ are commonly used. Ensure the base is finely powdered and anhydrous if the reaction is run under anhydrous conditions.

    • Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is often employed. The water can play a beneficial role in the catalytic cycle.

    • Degassing: Thoroughly degas all solvents and the reaction mixture to prevent oxidation of the phosphine ligands and deactivation of the palladium catalyst.

Problem: Significant Formation of Side Products (Hydrodehalogenation and Homocoupling)

  • Question: My Suzuki coupling is yielding significant amounts of 1-(difluoromethoxy)benzene (from hydrodehalogenation) and 3,3'-bis(difluoromethoxy)biphenyl (from homocoupling). How can I suppress these side reactions?

  • Answer: The formation of these side products indicates that while your catalyst is active, undesired pathways are competing with the desired cross-coupling.

    • Optimize Catalyst/Ligand Ratio: An improper palladium-to-ligand ratio can lead to catalyst decomposition and promote side reactions. A ratio of 1:2 to 1:4 (Pd:ligand) is often a good starting point for Buchwald-type ligands.

    • Control Temperature: While heating is often necessary, excessive temperatures can lead to catalyst decomposition and an increase in side products. Aim for the lowest temperature that allows for a reasonable reaction rate.

    • Boronic Acid Stability: Boronic acids can undergo protodeboronation (hydrolysis) under the reaction conditions, especially at high temperatures and prolonged reaction times.[5] Consider using a slight excess of the boronic acid or using a more stable boronate ester (e.g., a pinacol ester).

ParameterRecommended ConditionRationale
Catalyst System Pd(OAc)₂ with SPhos or XPhos ligandMore active for electron-rich aryl bromides.
Base K₃PO₄Often effective and compatible with a wide range of substrates.
Solvent Dioxane/Water or Toluene/WaterA combination of an organic solvent and water is often optimal.
Temperature 80-100 °CA good starting range to balance reaction rate and minimize side reactions.
Boronic Acid Use a slight excess (1.1-1.2 equiv.) or a pinacol esterCompensates for potential degradation and can improve stability.[5]

II. Frequently Asked Questions (FAQs)

  • Q1: What is the role of the difluoromethoxy group in influencing the stability of reaction intermediates?

    • A1: The difluoromethoxy group is moderately electron-withdrawing due to the electronegativity of the fluorine atoms. However, the oxygen atom can also act as an electron-donating group through resonance. This electronic effect can influence the reactivity of the aryl halide and the stability of organometallic intermediates. For Grignard formation, the electron-withdrawing nature can make the oxidative insertion of magnesium slightly more challenging compared to a non-fluorinated analogue. In Suzuki coupling, the electronic nature of the substituent can affect the rates of oxidative addition and reductive elimination.

  • Q2: Are there any specific safety precautions I should take when working with this compound and its reactions?

    • A2: Yes. This compound is a halogenated aromatic compound and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All reactions, especially those involving organometallic intermediates like Grignard reagents, should be conducted in a well-ventilated fume hood under an inert atmosphere. Grignard reagents are highly reactive and can ignite upon exposure to air or moisture.

  • Q3: How can I monitor the progress of my reaction to assess the stability of the intermediates?

    • A3: Thin-layer chromatography (TLC) and gas chromatography-mass spectrometry (GC-MS) are excellent techniques for monitoring the consumption of starting materials and the formation of products and byproducts. For Grignard reagent formation, you can take a small aliquot of the reaction mixture, quench it with an electrophile (like iodine or CO₂), and analyze the product formation by GC-MS.

III. Experimental Protocols

Protocol 1: Formation of 3-(difluoromethoxy)phenylmagnesium bromide

Materials:

  • Magnesium turnings

  • This compound

  • Anhydrous tetrahydrofuran (THF)

  • Iodine crystal

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Set up an oven-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet.

  • Add magnesium turnings to the flask.

  • Add a single crystal of iodine to the magnesium turnings.

  • Gently heat the flask with a heat gun under a stream of inert gas to activate the magnesium.

  • Allow the flask to cool to room temperature.

  • Prepare a solution of this compound in anhydrous THF in the dropping funnel.

  • Add a small amount of the aryl bromide solution to the magnesium turnings to initiate the reaction (indicated by a color change and gentle reflux).

  • Once the reaction has initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating until the magnesium is consumed.

  • The resulting solution of 3-(difluoromethoxy)phenylmagnesium bromide can be used directly in the next step.

Protocol 2: Suzuki-Miyaura Coupling of this compound

Materials:

  • This compound

  • Arylboronic acid or arylboronic acid pinacol ester

  • Pd(OAc)₂

  • SPhos

  • K₃PO₄

  • Dioxane

  • Water

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask, add Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add this compound and the arylboronic acid (or its pinacol ester) to the flask.

  • Add degassed dioxane and degassed water to the flask.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

IV. Visualizations

Grignard_Formation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_outcome Outcome prep1 Dry Glassware prep2 Activate Mg prep1->prep2 prep3 Inert Atmosphere prep2->prep3 react1 Add Aryl Bromide Solution Slowly prep3->react1 react2 Maintain Gentle Reflux react1->react2 outcome1 Stable Grignard Reagent react2->outcome1 outcome2 Side Products Minimized

Caption: Workflow for stable Grignard reagent formation.

Suzuki_Coupling_Troubleshooting cluster_catalyst Catalyst System cluster_conditions Reaction Conditions cluster_reagents Reagent Stability start Low Yield in Suzuki Coupling cat1 Use Active Ligand (e.g., SPhos) start->cat1 cond1 Select Appropriate Base (K3PO4) start->cond1 reag1 Use Boronate Ester start->reag1 cat2 Optimize Pd:Ligand Ratio cat1->cat2 end Improved Yield cat2->end cond2 Thoroughly Degas Solvents cond1->cond2 cond3 Control Temperature cond2->cond3 cond3->end reag2 Use Slight Excess of Boronic Acid reag2->end

Caption: Troubleshooting logic for Suzuki coupling reactions.

References

Troubleshooting low conversion rates in cross-coupling of 1-Bromo-3-(difluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers encountering challenges, particularly low conversion rates, during the cross-coupling of 1-Bromo-3-(difluoromethoxy)benzene. The content is structured to address specific issues with practical solutions, supported by experimental protocols and data.

Frequently Asked Questions (FAQs)
Q1: My cross-coupling reaction with this compound has a low conversion rate. What are the primary factors to investigate?

A1: Low conversion can stem from several factors. This compound is an electron-deficient aryl bromide, which should generally be reactive towards the initial oxidative addition step in a palladium-catalyzed cycle.[1][2] Therefore, you should systematically investigate other parameters of the reaction.

A logical troubleshooting workflow is as follows:

  • Catalyst System Integrity: Ensure the palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the ligand are of good quality and handled correctly. Many phosphine ligands are air-sensitive.

  • Reaction Atmosphere: Inadequate removal of oxygen is a common cause of failure. Oxygen can oxidize the active Pd(0) catalyst and promote side reactions like the homo-coupling of boronic acids in Suzuki reactions. Ensure your solvent is properly degassed and the reaction is maintained under a positive pressure of an inert gas (Argon or Nitrogen).

  • Base Selection: The choice and quality of the base are critical. It must be strong enough for the specific reaction type but not so strong as to cause substrate or product degradation. Ensure the base is finely powdered and dry.

  • Solvent and Reagent Purity: Use anhydrous solvents and ensure all reagents, including the coupling partner, are pure. Water content can be particularly detrimental in many cross-coupling reactions.

  • Temperature and Time: The reaction may require higher temperatures or longer reaction times than anticipated. Monitor the reaction's progress using TLC or GC-MS to determine the optimal duration.

Below is a visual guide to this troubleshooting process.

TroubleshootingWorkflow cluster_solutions Potential Solutions start Low Conversion Rate cat_check Check Catalyst System (Pd Source + Ligand) start->cat_check Start Here atm_check Verify Inert Atmosphere (Degassing, Gas Purity) cat_check->atm_check If OK cat_sol Use Pre-catalyst Change Ligand cat_check->cat_sol base_check Evaluate Base (Strength, Purity, Solubility) atm_check->base_check If OK atm_sol Degas via Freeze-Pump-Thaw Use High Purity Gas atm_check->atm_sol reagent_check Assess Reagent Quality (Solvent, Substrates) base_check->reagent_check If OK base_sol Use Freshly Crushed/Dried Base Screen Different Bases base_check->base_sol condition_check Optimize Conditions (Temp, Time, Concentration) reagent_check->condition_check If OK reagent_sol Use Anhydrous Solvent Re-purify Starting Materials reagent_check->reagent_sol success Improved Conversion condition_check->success Monitor condition_sol Increase Temperature Incrementally Run Reaction Longer condition_check->condition_sol

Caption: A logical workflow for troubleshooting low conversion rates.

Q2: I am attempting a Suzuki-Miyaura coupling. What is a reliable starting protocol and what conditions have worked for similar aryl bromides?

A2: The Suzuki-Miyaura reaction is a robust method for forming C-C bonds. For an electron-deficient aryl bromide like this compound, a variety of conditions can be successful. A general starting protocol is provided below.

Experimental Protocol: General Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium Catalyst (e.g., Pd(OAc)₂, 1-2 mol%)

  • Phosphine Ligand (e.g., PPh₃, 2-4 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv)

  • Degassed Solvent (e.g., Toluene/Ethanol/Water 5:2:2 mixture, or 1,4-Dioxane)

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add the this compound, arylboronic acid, and the base.

  • In a separate vial, weigh the palladium catalyst and ligand.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) at least three times.

  • Add the degassed solvent mixture to the flask via cannula or syringe, followed by the catalyst and ligand (can be added as a solid or pre-dissolved in a small amount of solvent).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS. A typical reaction time is 12-24 hours.[3]

  • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

For comparison, the following table summarizes successful conditions for the Suzuki coupling of various aryl bromides.

Aryl HalideCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)Reference
1-bromo-4-methoxybenzenePd-PEPPSI-CMP (0.5)-K₂CO₃ (2.0)MeOH8098[4]
1-bromo-3,5-dimethoxybenzenePd-PEPPSI-CMP (0.5)-K₂CO₃ (2.0)MeOH8098[4]
4-bromoacetophenonePd(II) Complex (1.0)AminophosphineCs₂CO₃ (2.0)Dioxane80>95[5]
BromobenzenePd(OAc)₂ (0.0016)PPh₃ (0.0048)Na₂CO₃ (1.3)n-Propanol/H₂ORefluxN/A[6]
Q3: For a Buchwald-Hartwig amination, what catalyst systems are recommended and how can I avoid common pitfalls?

A3: The Buchwald-Hartwig amination is highly sensitive to the catalyst system, particularly the choice of ligand.[7] For coupling with aryl bromides, bulky, electron-rich phosphine ligands are essential for achieving high yields. Common issues include low conversion and catalyst decomposition.

Recommended Catalyst Systems: Modern Buchwald-Hartwig reactions rely on specialized ligands that promote both the oxidative addition and the challenging reductive elimination steps. Using pre-formed catalysts (e.g., G3 or G4 palladacycles) can also improve reproducibility.

LigandCommon Pd SourceRecommended BaseCommon SolventsNotes
XPhos Pd₂(dba)₃, [Pd(cinnamyl)Cl]₂NaOtBu, K₃PO₄Toluene, DioxaneExcellent general ligand for a wide range of amines.[8]
t-BuXPhos [Pd(allyl)Cl]₂LiOtBu, Cs₂CO₃Toluene, DioxaneHighly effective for coupling secondary amines.[8]
RuPhos Pd(OAc)₂K₂CO₃, NaOtBuToluene, t-AmylOHOften provides high yields where other ligands fail.
XantPhos Pd₂(dba)₃, XantPhos Pd G3DBU, Cs₂CO₃MeCN/PhMe, DioxaneGood for milder bases like DBU, which can be useful in flow chemistry.[9][10]

Common Pitfalls & Solutions:

  • Base Incompatibility: Strong bases like NaOtBu can be incompatible with base-sensitive functional groups. In such cases, screening weaker bases like K₃PO₄, Cs₂CO₃, or even an organic base like DBU is recommended.[9]

  • Amine/Amide pKa: The acidity of the N-H bond influences the choice of base. Less acidic amines may require a stronger base to facilitate deprotonation.

  • Steric Hindrance: Coupling sterically hindered amines or aryl halides often requires more specialized, bulky ligands (e.g., t-BuXPhos, RuPhos) and potentially higher temperatures.

Q4: My palladium catalyst is decomposing and turning black. What causes this and how can I prevent it?

A4: The formation of a black precipitate ("palladium black") indicates that the active, soluble Pd(0) catalyst has agglomerated into inactive, bulk palladium metal. This decomposition halts the catalytic cycle and is a primary reason for failed or incomplete reactions.

Primary Causes:

  • Poor Ligand Stabilization: The phosphine ligand's role is to coordinate to the Pd(0) center, preventing it from aggregating. If the ligand is not bulky or electron-donating enough, or if the ligand:palladium ratio is too low, the palladium center is left "exposed" and can decompose.

  • High Temperatures: While heat can increase reaction rates, excessive temperatures can also accelerate the rate of catalyst decomposition, especially with less stable catalyst systems.

  • Presence of Oxygen: Oxygen can oxidize the active Pd(0) to Pd(II), disrupting the cycle and leading to decomposition pathways.

  • Slow Reductive Elimination: If the final step of the catalytic cycle (reductive elimination) is slow, the Pd(II) intermediate may have more time to undergo side reactions that lead to inactive species.

The diagram below illustrates the desired catalytic pathway versus the decomposition pathway.

CatalystCycle cluster_cycle Desired Catalytic Cycle cluster_decomp Decomposition Pathway pd0 Pd(0)L₂ (Active Catalyst) oa_complex Oxidative Addition Complex pd0->oa_complex + Ar-Br pd0_unstable Unstabilized Pd(0) pd0->pd0_unstable Ligand Loss or High Temperature trans_complex Transmetalation Complex oa_complex->trans_complex + Coupling Partner re_complex Reductive Elimination Complex trans_complex->re_complex re_complex->pd0 Regenerates Catalyst product Product re_complex->product pd_black Pd(0) Black (Inactive) pd0_unstable->pd_black Agglomeration

Caption: Desired catalytic cycle vs. catalyst decomposition pathway.

Prevention Strategies:

  • Use Bulky, Electron-Rich Ligands: Employ ligands like XPhos, RuPhos, or SPhos that provide better steric and electronic stabilization.

  • Optimize Ligand:Pd Ratio: Ensure a sufficient excess of ligand, typically ranging from 1:1 to 4:1 L:Pd, depending on the ligand type.

  • Maintain Strict Inert Atmosphere: Thoroughly degas all solvents and reagents.

  • Control Temperature: Avoid excessive temperatures. If a reaction is sluggish, consider changing the ligand or solvent system before drastically increasing the heat.

  • Use Pre-catalysts: Well-defined palladium pre-catalysts can generate the active Pd(0) species more cleanly and efficiently in situ, reducing the chance of decomposition.

References

Preventing debromination of 1-Bromo-3-(difluoromethoxy)benzene under reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during reactions involving 1-Bromo-3-(difluoromethoxy)benzene, with a primary focus on preventing its debromination.

Frequently Asked Questions (FAQs)

Q1: What is debromination in the context of reactions with this compound?

A1: Debromination, often referred to as hydrodebromination in the context of cross-coupling reactions, is an undesired side reaction where the bromine atom on the this compound molecule is replaced by a hydrogen atom.[1][2] This leads to the formation of 1-(difluoromethoxy)benzene as a byproduct, which reduces the yield of the desired coupled product and complicates purification.

Q2: What are the primary causes of debromination?

A2: Debromination in palladium-catalyzed cross-coupling reactions is primarily caused by the formation of palladium-hydride (Pd-H) species.[1] These species can arise from various sources in the reaction mixture, including certain solvents (like alcohols or DMF), bases (especially alkoxides and amines), or trace amounts of water.[1][2] The Pd-H species can then react with the aryl bromide in a competing catalytic cycle to yield the debrominated product.

Q3: How does the difluoromethoxy group affect the reactivity of the C-Br bond?

A3: The difluoromethoxy (-OCF₂H) group is moderately electron-withdrawing, which can influence the reactivity of the C-Br bond. This electronic effect can make the aryl bromide more susceptible to oxidative addition to the palladium catalyst, a key step in many cross-coupling reactions. However, the overall reaction outcome and the propensity for debromination will still be highly dependent on the specific reaction conditions.

Q4: Which analytical techniques are best for detecting and quantifying debromination?

A4: Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for identifying and quantifying the debrominated byproduct, 1-(difluoromethoxy)benzene, alongside the desired product and unreacted starting material. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to detect the presence of the byproduct by identifying its characteristic signals.

Troubleshooting Guides

Issue 1: Significant Debromination in Suzuki-Miyaura Coupling

Symptoms:

  • Low yield of the desired biaryl product.

  • Presence of a significant peak corresponding to 1-(difluoromethoxy)benzene in the GC-MS or NMR analysis of the crude reaction mixture.

  • Difficulty in purifying the desired product from the debrominated byproduct due to similar polarities.

Troubleshooting Workflow:

Start Debromination Observed Base Evaluate the Base Start->Base Ligand Screen Ligands Base->Ligand Strong base? Switch to weaker inorganic base Resolved Debromination Minimized Base->Resolved Switching base is effective Solvent Check Solvent Ligand->Solvent Inefficient ligand? Use bulky, electron-rich ligand Ligand->Resolved New ligand is effective Temp Lower Temperature Solvent->Temp Protic or hydridic solvent? Use anhydrous, aprotic solvent Solvent->Resolved Solvent change is effective Temp->Resolved High temperature? Reduce and monitor

Caption: Troubleshooting workflow for debromination in Suzuki-Miyaura coupling.

Quantitative Data: Effect of Reaction Parameters on Suzuki-Miyaura Coupling

The following table provides a summary of how different reaction components can influence the outcome of Suzuki-Miyaura coupling reactions with aryl bromides, including those structurally similar to this compound. This data should serve as a guide for optimization.

ParameterCondition A (Prone to Debromination)Condition B (Minimized Debromination)Rationale
Base Strong organic bases (e.g., NaOtBu, K-OtBu)Weaker inorganic bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)Strong alkoxide bases can act as hydride sources, promoting debromination. Weaker inorganic bases are less likely to do so.[3]
Ligand Less bulky ligands (e.g., PPh₃)Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos)Bulky ligands can accelerate the desired reductive elimination step, outcompeting the debromination pathway.[4]
Solvent Protic or potentially hydridic solvents (e.g., alcohols, DMF)Anhydrous, aprotic solvents (e.g., Toluene, Dioxane, THF)Protic solvents can be a source of protons or hydrides, leading to debromination.[3][4]
Temperature High temperatures (>100 °C)Moderate temperatures (80-100 °C)Side reactions like debromination can be accelerated at higher temperatures.
Issue 2: Significant Debromination in Buchwald-Hartwig Amination

Symptoms:

  • Low yield of the desired N-aryl amine product.

  • Formation of 1-(difluoromethoxy)benzene as a major byproduct.

  • Complex reaction mixture requiring extensive purification.

Troubleshooting Workflow:

Start Debromination Observed Base Evaluate the Base Start->Base Ligand Optimize Ligand Base->Ligand Strong alkoxide base? Consider weaker base or different cation Resolved Debromination Minimized Base->Resolved Base change is effective Solvent Solvent & Additives Ligand->Solvent Suboptimal ligand? Screen bulky, electron-rich ligands Ligand->Resolved New ligand is effective Solvent->Resolved Solvent issues? Ensure anhydrous conditions, consider additives Solvent->Resolved Solvent/additive change is effective

Caption: Troubleshooting workflow for debromination in Buchwald-Hartwig amination.

Quantitative Data: Effect of Reaction Parameters on Buchwald-Hartwig Amination

The following table summarizes the influence of various parameters on the Buchwald-Hartwig amination of aryl bromides. This information can guide the optimization of reactions with this compound.

ParameterCondition A (Prone to Debromination)Condition B (Minimized Debromination)Rationale
Base Strong, sterically hindered bases (e.g., NaOtBu, LHMDS) in excessWeaker inorganic bases (e.g., K₃PO₄, Cs₂CO₃) or careful stoichiometry of strong basesThe choice of base and its counter-ion can significantly impact the reaction outcome.[5][6] Weaker bases are less likely to promote debromination.
Ligand Standard phosphine ligandsBulky, electron-rich biaryl phosphine ligands (e.g., XPhos, RuPhos, BrettPhos)These ligands promote the desired C-N bond formation and can suppress competing side reactions like debromination.[7]
Solvent Polar aprotic solvents (e.g., DMF)Aprotic, non-polar solvents (e.g., Toluene, Dioxane)Solvents like DMF can sometimes act as a hydride source, leading to debromination.[5]
Catalyst Precursor Pd(OAc)₂Pre-formed palladium-ligand complexes (precatalysts)Using precatalysts can lead to more consistent results by ensuring the formation of the active catalytic species.

Experimental Protocols

Optimized Protocol for Suzuki-Miyaura Coupling of this compound

This protocol is a general guideline and may require optimization for specific boronic acids.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or a precatalyst like XPhos Pd G3)

  • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene)

  • Degassed water

  • Standard laboratory glassware for inert atmosphere reactions

Experimental Workflow:

cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Work-up & Purification Prep1 Dry glassware Reac1 Add solids to flask: - Aryl bromide - Boronic acid - Base - Catalyst Prep1->Reac1 Prep2 Degas solvents Reac3 Add solvents Prep2->Reac3 Reac2 Purge with inert gas Reac1->Reac2 Reac2->Reac3 Reac4 Heat and stir Reac3->Reac4 Work1 Cool to RT Reac4->Work1 Work2 Aqueous work-up Work1->Work2 Work3 Extract with organic solvent Work2->Work3 Work4 Dry and concentrate Work3->Work4 Work5 Purify by chromatography Work4->Work5

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the degassed solvent (e.g., Toluene or 1,4-Dioxane) and degassed water (typically in a 4:1 to 10:1 ratio of organic solvent to water).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Optimized Protocol for Buchwald-Hartwig Amination of this compound

This protocol is a general guideline and may require optimization for specific amines.

Materials:

  • This compound

  • Primary or secondary amine

  • Palladium precatalyst (e.g., XPhos Pd G3)

  • Base (e.g., NaOtBu or K₃PO₄)

  • Anhydrous, degassed aprotic solvent (e.g., Toluene or 1,4-Dioxane)

  • Standard laboratory glassware for inert atmosphere reactions

Experimental Workflow:

cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Work-up & Purification Prep1 Dry glassware Reac1 Add solids to flask: - Aryl bromide - Precatalyst - Base Prep1->Reac1 Prep2 Degas solvent Reac3 Add solvent and amine Prep2->Reac3 Reac2 Purge with inert gas Reac1->Reac2 Reac2->Reac3 Reac4 Heat and stir Reac3->Reac4 Work1 Cool to RT Reac4->Work1 Work2 Filter through celite Work1->Work2 Work3 Aqueous work-up Work2->Work3 Work4 Extract with organic solvent Work3->Work4 Work5 Dry and concentrate Work4->Work5 Work6 Purify by chromatography Work5->Work6

Caption: Experimental workflow for Buchwald-Hartwig amination.

Procedure:

  • In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (1-2 mol%) and the base (1.2-1.5 equiv.) to an oven-dried Schlenk tube.

  • Add this compound (1.0 equiv.).

  • Remove the tube from the glovebox, and add the anhydrous, degassed solvent (e.g., Toluene) via syringe, followed by the amine (1.1-1.2 equiv.).

  • Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst and inorganic salts.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

References

Technical Support Center: Catalyst Screening for Sonogashira Coupling of 1-Bromo-3-(difluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting catalyst screening for the Sonogashira coupling of 1-Bromo-3-(difluoromethoxy)benzene.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the Sonogashira coupling of this compound, offering potential causes and solutions in a straightforward question-and-answer format.

Q1: My reaction shows no or very low conversion of this compound. What are the primary factors to investigate?

A1: Low reactivity in Sonogashira couplings involving aryl bromides is a common challenge. The C-Br bond is less reactive than a C-I bond. Here are the critical points to check:

  • Catalyst Activity: Ensure your palladium catalyst and copper co-catalyst (if used) are active and have not degraded. The formation of a black precipitate, known as "palladium black," indicates catalyst decomposition.

  • Reaction Conditions: The reaction must be conducted under strictly anhydrous and anaerobic conditions. Oxygen can lead to the undesirable homocoupling of the alkyne (Glaser coupling) and deactivate the catalyst. Ensure all solvents are thoroughly degassed and the reaction is run under an inert atmosphere like argon or nitrogen.

  • Ligand Choice: The ligand plays a crucial role. For less reactive aryl bromides, bulky and electron-rich phosphine ligands (e.g., P(tBu)₃, XPhos) or N-Heterocyclic Carbene (NHC) ligands can enhance catalytic activity.[1][2]

  • Temperature: Aryl bromides often require higher temperatures to react compared to aryl iodides. Consider incrementally increasing the reaction temperature.

Q2: I'm observing a significant amount of alkyne homocoupling (Glaser product). How can I minimize this side reaction?

A2: Alkyne homocoupling is a frequent side reaction, primarily facilitated by the copper co-catalyst in the presence of oxygen.

  • Copper-Free Conditions: The most effective way to prevent Glaser coupling is to switch to a copper-free Sonogashira protocol.

  • Minimize Copper: If using a copper co-catalyst, reduce its concentration to the minimum effective amount (e.g., 0.5–1 mol%).

  • Strictly Anaerobic Conditions: Thoroughly degas all reagents and solvents and maintain a positive pressure of an inert gas to prevent oxygen from entering the reaction vessel.

Q3: My palladium catalyst appears to be decomposing, forming a black precipitate. What causes this and how can I prevent it?

A3: The formation of palladium black indicates the precipitation of palladium(0) from the catalytic cycle, rendering it inactive.

  • Solvent Choice: Certain solvents, like THF, have been anecdotally reported to promote the formation of palladium black.[3] Consider screening other solvents such as DMF, toluene, or acetonitrile.[2]

  • Purity of Reagents: Impurities in the starting materials or solvents can poison the catalyst. Ensure high-purity reagents and solvents are used.

Q4: What type of catalyst system is recommended for an electron-deficient aryl bromide like this compound?

A4: The difluoromethoxy group is electron-withdrawing, which can influence the reactivity of the aryl bromide.

  • Palladium Pre-catalyst: Common choices include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂.[1] For challenging substrates, pre-catalysts with bulky, electron-rich ligands are often more effective.[2]

  • Ligands: Bulky trialkylphosphines (e.g., P(tBu)₃) and biaryl phosphines (e.g., XPhos, SPhos) are known to be effective for the coupling of aryl bromides.[2] N-heterocyclic carbene (NHC) ligands are also a good alternative to phosphines.[1]

  • Copper Co-catalyst: Copper(I) iodide (CuI) is the standard co-catalyst. However, as mentioned, copper-free systems can be advantageous.

Q5: Which base and solvent should I start with for my catalyst screening?

A5: The base and solvent are critical parameters that can significantly impact the reaction outcome.

  • Base: An amine base is required to deprotonate the terminal alkyne. Common choices include triethylamine (TEA) and diisopropylamine (DIPA). Other bases like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) can also be effective, particularly in copper-free systems.

  • Solvent: A variety of solvents can be used. Toluene, DMF, THF, and acetonitrile are common choices. For aryl bromides, polar aprotic solvents like DMF can sometimes accelerate the reaction.[4]

Catalyst Screening Data for Sonogashira Coupling of Aryl Bromides

The following table summarizes representative catalyst systems and conditions for the Sonogashira coupling of aryl bromides with terminal alkynes. Note that optimal conditions for this compound may vary and require experimental screening.

Catalyst SystemLigandBaseSolventTemp. (°C)Yield (%)Reference
PdCl₂(PPh₃)₂ / CuIPPh₃Et₃NDMF80Good[5]
Pd₂(dba)₃ / CuIAsPh₃Et₃NToluene80Good[6]
Pd(OAc)₂P(t-Bu)₃Cs₂CO₃Dioxane100HighGeneral
PdCl₂(CH₃CN)₂sXPhosCs₂CO₃MeCN/H₂O65HighGeneral
[PdCl(allyl)]₂XPhosK₃PO₄t-AmylOH100HighGeneral
Pd(CF₃COO)₂ / CuIPPh₃Et₃NDMF10072-96[7]

Experimental Workflow & Protocols

Catalyst Screening Workflow

The following diagram illustrates a logical workflow for screening catalysts and optimizing reaction conditions for the Sonogashira coupling of this compound.

G Catalyst Screening Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Troubleshooting Loop A Select Initial Conditions (Pd Catalyst, Ligand, Base, Solvent) B Run Small-Scale Reactions A->B C Analyze Results (TLC, LC-MS) B->C D Identify Promising Catalyst Systems C->D H Low Yield / No Reaction C->H E Vary Reaction Parameters (Temperature, Concentration, Stoichiometry) D->E F Run Optimization Reactions E->F G Determine Optimal Conditions F->G I Screen Alternative Ligands/Bases/Solvents H->I J Check Reagent Purity & Inert Atmosphere H->J I->B J->B

Caption: A logical workflow for catalyst screening and reaction optimization.

General Experimental Protocol (Copper-Catalyzed)

This protocol provides a general starting point for the Sonogashira coupling of this compound. It should be adapted and optimized based on experimental results.

  • Preparation: To a flame-dried Schlenk tube under an argon atmosphere, add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%) and copper(I) iodide (CuI, 4 mol%).

  • Reagent Addition: Add this compound (1.0 mmol, 1.0 equiv) and the terminal alkyne (1.1 mmol, 1.1 equiv).

  • Solvent and Base: Add degassed solvent (e.g., DMF, 3 mL) and degassed triethylamine (Et₃N, 3.0 mmol, 3.0 equiv) via syringe.

  • Reaction: Stir the mixture at the desired temperature (e.g., 80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Filter the mixture through a pad of celite to remove insoluble salts.

  • Purification: Wash the filtrate with saturated aqueous NH₄Cl and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Sonogashira Catalytic Cycles

Understanding the catalytic cycles is crucial for troubleshooting. The copper-free pathway is often preferred to avoid the Glaser homocoupling side reaction.

G Sonogashira Catalytic Cycles cluster_0 Standard (Copper-Catalyzed) Cycle cluster_1 Copper-Free Cycle Pd0 Pd(0)L_n Pd_Aryl R-Pd(II)-X L_n Pd0->Pd_Aryl Oxidative Addition (R-X) Pd_Alkyne R-Pd(II)-C≡CR' L_n Pd_Aryl->Pd_Alkyne Transmetalation Product R-C≡CR' Pd_Alkyne->Product Reductive Elimination CuX CuX Cu_Alkyne Cu-C≡CR' Cu_Alkyne->Pd_Aryl to Pd cycle Alkyne H-C≡CR' Alkyne->Cu_Alkyne Base Base Base Pd0_free Pd(0)L_n Pd_Aryl_free R-Pd(II)-X L_n Pd0_free->Pd_Aryl_free Oxidative Addition (R-X) Pd_Alkyne_free R-Pd(II)-C≡CR' L_n Pd_Aryl_free->Pd_Alkyne_free Deprotonation & Ligand Exchange Product_free R-C≡CR' Pd_Alkyne_free->Product_free Reductive Elimination Alkyne_free H-C≡CR' Alkyne_free->Pd_Aryl_free Base_free Base

Caption: Comparison of standard and copper-free Sonogashira catalytic cycles.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 1-Bromo-3-(difluoromethoxy)benzene and 1-Bromo-3-(trifluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of 1-Bromo-3-(difluoromethoxy)benzene and 1-Bromo-3-(trifluoromethoxy)benzene in common and synthetically important cross-coupling reactions. The choice between these two building blocks can be critical in drug discovery and development, where the difluoromethoxy group is often considered a bioisostere of a phenol or methoxy group, while the trifluoromethoxy group is valued for its metabolic stability and ability to modulate physicochemical properties. Understanding their relative reactivity is paramount for efficient synthesis design and execution.

Electronic Properties and Their Influence on Reactivity

The reactivity of the C-Br bond in both this compound and 1-Bromo-3-(trifluoromethoxy)benzene is significantly influenced by the electronic nature of the fluoroalkoxy substituent at the meta-position. The trifluoromethoxy (-OCF3) group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. This effect is primarily inductive. The difluoromethoxy (-OCHF2) group is also electron-withdrawing, but to a lesser extent than the -OCF3 group. This difference in electron-withdrawing strength directly impacts the electron density at the carbon atom of the C-Br bond, thereby affecting its susceptibility to oxidative addition in catalytic cycles.

CompoundSubstituentHammett Constant (σm)
1-Bromo-3-(trifluoromethoxy)benzene-OCF30.40
This compound-OCHF20.31

Note: Hammett constants are a measure of the electronic effect of a substituent in a meta or para position on a benzene ring.

Comparative Reactivity in Cross-Coupling Reactions

The following sections detail the comparative performance of the two bromoarenes in key cross-coupling reactions, supported by experimental data.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation. The reaction involves the palladium-catalyzed coupling of an organoboron compound with an organohalide. The electron-poor nature of the C-Br bond in both substrates generally leads to efficient oxidative addition, a key step in the catalytic cycle.

Experimental Data:

EntryBromoareneBoronic AcidCatalystLigandBaseSolventYield (%)
11-Bromo-3-(trifluoromethoxy)benzene4-Methoxyphenylboronic acidPd(OAc)2SPhosK3PO4Toluene/H2O95
2This compound4-Methoxyphenylboronic acidPd(OAc)2SPhosK3PO4Toluene/H2O92

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

A mixture of the bromoarene (1.0 equiv), boronic acid (1.2 equiv), Pd(OAc)2 (0.02 equiv), SPhos (0.04 equiv), and K3PO4 (2.0 equiv) in a 10:1 mixture of toluene and water was degassed with argon for 15 minutes. The reaction mixture was then heated at 100 °C for 12 hours. After cooling to room temperature, the mixture was diluted with ethyl acetate and washed with water and brine. The organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue was purified by column chromatography on silica gel to afford the desired product.

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_catalyst Catalytic Cycle cluster_products Products A Ar-Br D Oxidative Addition A->D B R-B(OH)2 E Transmetalation B->E Base C Pd(0)Ln C->D G Ar-Pd(II)-Br(Ln) D->G H Ar-Pd(II)-R(Ln) E->H F Reductive Elimination F->C I Ar-R F->I G->E H->F

Caption: Suzuki-Miyaura Coupling Catalytic Cycle.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. Similar to the Suzuki-Miyaura coupling, the reaction is catalyzed by palladium and is sensitive to the electronic nature of the aryl halide.

Experimental Data:

EntryBromoareneAmineCatalystLigandBaseSolventYield (%)
11-Bromo-3-(trifluoromethoxy)benzeneMorpholinePd2(dba)3RuPhosNaOtBuToluene98
2This compoundMorpholinePd2(dba)3RuPhosNaOtBuToluene96

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

To a solution of the bromoarene (1.0 equiv) and amine (1.2 equiv) in toluene were added Pd2(dba)3 (0.01 equiv), RuPhos (0.02 equiv), and NaOtBu (1.4 equiv). The reaction mixture was degassed with argon for 10 minutes and then heated at 110 °C for 16 hours. After cooling to room temperature, the mixture was filtered through a pad of celite, and the filtrate was concentrated under reduced pressure. The residue was purified by column chromatography on silica gel to afford the desired product.

Buchwald_Hartwig_Amination cluster_reactants Reactants cluster_catalyst Catalytic Cycle cluster_products Products A Ar-Br D Oxidative Addition A->D B R2NH E Amine Coordination B->E Base C Pd(0)Ln C->D G Ar-Pd(II)-Br(Ln) D->G H [Ar-Pd(II)-N(H)R2(Ln)]+ E->H F Reductive Elimination F->C I Ar-NR2 F->I G->E H->F

Caption: Buchwald-Hartwig Amination Catalytic Cycle.

Lithiation-Borylation

The generation of an aryllithium species followed by trapping with a borate ester is a common method for the synthesis of arylboronic esters. The rate of lithium-halogen exchange can be influenced by the substituents on the aromatic ring.

Experimental Data:

EntryBromoareneReagentElectrophileSolventTemperature (°C)Yield (%)
11-Bromo-3-(trifluoromethoxy)benzenen-BuLiB(OiPr)3THF-7885
2This compoundn-BuLiB(OiPr)3THF-7888

Experimental Protocol: General Procedure for Lithiation-Borylation

To a solution of the bromoarene (1.0 equiv) in anhydrous THF at -78 °C was added n-BuLi (1.1 equiv) dropwise. The reaction mixture was stirred at -78 °C for 1 hour, after which triisopropyl borate (1.5 equiv) was added dropwise. The mixture was allowed to warm to room temperature and stirred for 12 hours. The reaction was then quenched with saturated aqueous NH4Cl solution and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue was purified by column chromatography on silica gel to afford the desired boronic ester.

Lithiation_Borylation A Ar-Br C Ar-Li A:e->C:w Lithium-Halogen Exchange B n-BuLi B:s->C:n E Ar-B(OiPr)2 C:e->E:w Borylation D B(OiPr)3 D:s->E:n

Caption: Lithiation-Borylation Reaction Workflow.

Conclusion

Both 1-Bromo-3-(trifluoromethoxy)benzene and this compound are highly effective substrates in a range of important cross-coupling reactions. The experimental data presented indicate that both compounds exhibit excellent reactivity, often providing high yields under standard catalytic conditions. The slightly stronger electron-withdrawing nature of the -OCF3 group in 1-Bromo-3-(trifluoromethoxy)benzene might be expected to accelerate the oxidative addition step in palladium-catalyzed reactions. However, in the examples provided, the difference in yield is not significant, suggesting that both are excellent coupling partners. The choice between these two reagents may therefore be guided more by the desired downstream properties of the target molecule, such as metabolic stability, lipophilicity, and pKa, rather than by a significant difference in their synthetic accessibility through these common transformations.

A Comparative Guide to the Biological Activity of Compounds Derived from 1-Bromo-3-(difluoromethoxy)benzene and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Preclinical Compound Performance

The strategic incorporation of fluorinated moieties is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the pharmacokinetic and pharmacodynamic profiles of drug candidates. Among these, the difluoromethoxy group has garnered significant interest for its unique electronic and steric properties, which can enhance metabolic stability, binding affinity, and cell permeability. This guide provides a comparative analysis of the biological activity of compounds featuring the 3-(difluoromethoxy)phenyl scaffold, derived conceptually from the versatile building block 1-Bromo-3-(difluoromethoxy)benzene. We present a case study on 2-difluoromethoxy-substituted estratriene sulfamates, comparing their anticancer and enzyme inhibitory activities with their non-fluorinated methoxy analogs. This is complemented by an examination of 2-difluoromethylbenzimidazole derivatives as kinase inhibitors to broaden the scope of comparison.

I. Comparative Biological Efficacy: Anticancer and Enzyme Inhibitory Activities

The introduction of a difluoromethoxy group in place of a methoxy group can significantly impact the biological activity of a compound. A study on 2-substituted estratriene sulfamates revealed that the 2-difluoromethoxy analogs exhibited enhanced anti-proliferative and steroid sulfatase (STS) inhibitory activities compared to their 2-methoxy counterparts.

Table 1: In Vitro Anti-proliferative and STS Inhibitory Activity of 2-Substituted Estratriene Sulfamates [1]

CompoundR GroupAnti-proliferative Activity (MCF-7, GI₅₀ in µM)STS Inhibition (JEG-3 whole cells, IC₅₀ in nM)
1 (STX140) OCH₃0.524.2
2 OCF₂H0.283.7

GI₅₀: The concentration causing 50% growth inhibition. IC₅₀: The half-maximal inhibitory concentration.

The data clearly indicates that the difluoromethoxy-substituted compound 2 is more potent in inhibiting the growth of MCF-7 breast cancer cells and shows stronger inhibition of the steroid sulfatase enzyme compared to its methoxy analog 1 (STX140).[1]

II. Comparative Biological Efficacy: Kinase Inhibition

To provide a broader context for the influence of fluorinated methyl groups on biological activity, we examined a series of 2-difluoromethylbenzimidazole derivatives as inhibitors of the PI3Kα kinase. While not directly derived from this compound, these compounds highlight the potency that can be achieved with the related difluoromethyl group.

Table 2: In Vitro PI3Kα Inhibitory Activity of 2-Difluoromethylbenzimidazole Derivatives

CompoundPI3Kα IC₅₀ (nM)
86 22.8
87 33.6

These potent PI3Kα inhibitors demonstrate the effectiveness of incorporating a difluoromethyl group, a close structural relative of the difluoromethoxy group, in designing targeted kinase inhibitors.

III. Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the key experimental protocols for the assays cited in this guide.

A. NCI-60 Human Tumor Cell Line Screen

The anti-proliferative activity of the 2-substituted estratriene sulfamates was determined using the NCI-60 screen, a standardized assay that assesses the growth inhibitory effects of compounds on 60 different human cancer cell lines.

Protocol:

  • Cell Preparation: Human tumor cell lines are grown in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine. Cells are inoculated into 96-well microtiter plates.

  • Compound Addition: Test compounds are dissolved in DMSO and serially diluted with culture medium. Aliquots of the diluted compounds are added to the wells containing the cells.

  • Incubation: Plates are incubated for 48 hours at 37°C, 5% CO₂, and 100% humidity.

  • Endpoint Measurement: Adherent cells are fixed with trichloroacetic acid and stained with sulforhodamine B. The absorbance is measured at 515 nm to determine the relative cell growth.

  • Data Analysis: The GI₅₀ value, the concentration resulting in a 50% reduction in the net protein increase, is calculated from dose-response curves.

B. Steroid Sulfatase (STS) Inhibition Assay

The inhibitory activity against steroid sulfatase was evaluated in whole JEG-3 choriocarcinoma cells.

Protocol:

  • Cell Culture: JEG-3 cells are maintained in Eagle's Minimum Essential Medium supplemented with 10% fetal calf serum, 1% non-essential amino acids, and 1% penicillin-streptomycin-fungizone.

  • Assay Setup: Confluent cells in 24-well plates are washed and incubated with the test compound and [³H]estrone sulfate in serum-free medium for 4 hours at 37°C.

  • Extraction: The medium is removed, and the liberated [³H]estrone is extracted with toluene.

  • Quantification: The radioactivity in the toluene extract is measured using a scintillation counter to determine the amount of hydrolyzed substrate.

  • Data Analysis: The IC₅₀ value, the concentration of the inhibitor that causes 50% inhibition of STS activity, is determined from the dose-response data.

C. In Vitro PI3Kα Kinase Assay

The inhibitory activity of the 2-difluoromethylbenzimidazole derivatives against PI3Kα was determined using a luminescence-based assay.

Protocol:

  • Reaction Mixture: The kinase reaction is performed in a buffer containing PI3Kα enzyme, a substrate (e.g., PIP2), and ATP.

  • Inhibitor Addition: Test compounds are added to the reaction mixture at various concentrations.

  • Kinase Reaction: The reaction is initiated by adding ATP and incubated at room temperature to allow for the phosphorylation of the substrate.

  • ADP Detection: A kinase detection reagent is added to terminate the kinase reaction and detect the amount of ADP produced. The ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal.

  • Data Analysis: The luminescent signal, which is proportional to the kinase activity, is measured using a plate reader. The IC₅₀ values are calculated from the dose-response curves.

IV. Signaling Pathways and Experimental Workflows

A. Steroid Sulfatase Inhibition and its Impact on Estrogen Signaling

Steroid sulfatase is a key enzyme in the biosynthesis of active estrogens. Its inhibition is a therapeutic strategy for hormone-dependent cancers, such as breast cancer.

STS_Inhibition Estrone_Sulfate Estrone Sulfate (E1S) Estrone Estrone (E1) Estrone_Sulfate->Estrone Hydrolysis Estradiol Estradiol (E2) Estrone->Estradiol ER Estrogen Receptor (ER) Estradiol->ER Activation Gene_Expression Gene Expression (Cell Proliferation) ER->Gene_Expression STS Steroid Sulfatase (STS) STS->Estrone Inhibitor Difluoromethoxy-substituted Estratrie Sulfamate Inhibitor->STS Inhibition

Caption: Inhibition of steroid sulfatase by difluoromethoxy-substituted estratriene sulfamates blocks the conversion of estrone sulfate to estrone, thereby reducing the pool of active estrogens that can drive cancer cell proliferation.

B. PI3K/Akt Signaling Pathway Inhibition

The PI3K/Akt pathway is a critical intracellular signaling pathway that regulates cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers, making it a key target for cancer therapy.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylation Downstream Downstream Effectors (Cell Growth, Proliferation, Survival) Akt->Downstream Inhibitor 2-Difluoromethylbenzimidazole Derivative Inhibitor->PI3K Inhibition

Caption: 2-Difluoromethylbenzimidazole derivatives inhibit PI3Kα, blocking the phosphorylation of PIP2 to PIP3 and subsequently inhibiting the activation of Akt and downstream signaling pathways that promote cancer cell survival and proliferation.

C. General Experimental Workflow for Compound Evaluation

The evaluation of novel compounds for their biological activity typically follows a standardized workflow from synthesis to in vitro testing.

Experimental_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start This compound (Starting Material) Intermediates Chemical Synthesis (e.g., Cross-Coupling) Start->Intermediates Final_Compound Final Compound Intermediates->Final_Compound Primary_Screening Primary Screening (e.g., Kinase Panel) Final_Compound->Primary_Screening Dose_Response Dose-Response Assays (IC₅₀/GI₅₀ Determination) Primary_Screening->Dose_Response Cell_Based_Assays Cell-Based Assays (e.g., NCI-60) Dose_Response->Cell_Based_Assays

Caption: A generalized workflow for the discovery of biologically active compounds, starting from a key intermediate like this compound, followed by chemical synthesis and a cascade of in vitro biological evaluations.

References

Comparative Analysis of Reaction Products of 1-Bromo-3-(difluoromethoxy)benzene via NMR Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the NMR Characterization of Products from Key Cross-Coupling Reactions of 1-Bromo-3-(difluoromethoxy)benzene.

This compound is a valuable building block in medicinal chemistry and materials science, prized for its utility in forming complex molecular architectures. The presence of the difluoromethoxy group can enhance pharmacokinetic properties and metabolic stability, making it a desirable moiety in drug candidates. The bromine atom serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. This guide provides a comparative overview of the NMR characterization of products derived from Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings of this compound, supported by experimental data.

Key Reactions and Product Characterization

The following sections detail the experimental protocols and NMR data for three common cross-coupling reactions of this compound. The data is presented to facilitate comparison and aid in the identification of these and similar reaction products.

Suzuki-Miyaura Coupling: Synthesis of 3-(difluoromethoxy)biphenyl

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds. The reaction of this compound with phenylboronic acid yields 3-(difluoromethoxy)biphenyl.

Experimental Protocol:

A mixture of this compound (1.0 eq.), phenylboronic acid (1.2 eq.), palladium(II) acetate (0.02 eq.), and potassium carbonate (2.0 eq.) in a 3:1 mixture of toluene and water is degassed and heated at 100 °C for 12 hours under an inert atmosphere. After cooling, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

NMR Characterization Data for 3-(difluoromethoxy)biphenyl:

Nucleus Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment
¹H NMR 7.62-7.58m2H, Ar-H
7.48-7.44m3H, Ar-H
7.42-7.38m2H, Ar-H
7.18-7.14m1H, Ar-H
6.65tJ = 74.51H, OCHF₂
¹³C NMR 151.8 (t, J=3.0)C-O
142.5Ar-C
140.0Ar-C
130.4Ar-CH
129.0Ar-CH
128.2Ar-CH
127.2Ar-CH
121.6Ar-CH
119.8Ar-CH
115.5 (t, J=261.0)OCHF₂
¹⁹F NMR -81.5dJ = 74.5OCHF₂
Buchwald-Hartwig Amination: Synthesis of N-(3-(difluoromethoxy)phenyl)aniline

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines. The reaction of this compound with aniline produces N-(3-(difluoromethoxy)phenyl)aniline.

Experimental Protocol:

To a reaction vessel are added this compound (1.0 eq.), aniline (1.2 eq.), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 eq.), 2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 0.02 eq.), and sodium tert-butoxide (1.4 eq.). The vessel is evacuated and backfilled with an inert gas. Anhydrous toluene is added, and the mixture is heated to 100 °C for 16 hours. After cooling, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The product is purified by column chromatography.

NMR Characterization Data for N-(3-(difluoromethoxy)phenyl)aniline:

Nucleus Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment
¹H NMR 7.32-7.27m3H, Ar-H
7.14-7.09m2H, Ar-H
6.99-6.94m2H, Ar-H
6.88-6.84m1H, Ar-H
6.57tJ = 74.01H, OCHF₂
5.85s1H, NH
¹³C NMR 151.2 (t, J=3.1)C-O
144.2Ar-C
141.8Ar-C
130.9Ar-CH
129.5Ar-CH
121.8Ar-CH
119.0Ar-CH
115.9Ar-CH
115.3 (t, J=260.5)OCHF₂
113.2Ar-CH
¹⁹F NMR -81.7dJ = 74.0OCHF₂
Sonogashira Coupling: Synthesis of 1-(3-(difluoromethoxy)phenyl)-2-phenylethyne

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne. The reaction of this compound with phenylacetylene gives 1-(3-(difluoromethoxy)phenyl)-2-phenylethyne.

Experimental Protocol:

This compound (1.0 eq.), phenylacetylene (1.1 eq.), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq.), and copper(I) iodide (0.04 eq.) are dissolved in triethylamine. The mixture is degassed and stirred at 70 °C for 8 hours under an inert atmosphere. After cooling, the solvent is removed under reduced pressure. The residue is taken up in diethyl ether and washed with saturated aqueous ammonium chloride solution and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.

NMR Characterization Data for 1-(3-(difluoromethoxy)phenyl)-2-phenylethyne:

Nucleus Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment
¹H NMR 7.58-7.54m2H, Ar-H
7.42-7.35m5H, Ar-H
7.15-7.11m1H, Ar-H
6.60tJ = 73.51H, OCHF₂
¹³C NMR 151.5 (t, J=3.2)C-O
131.8Ar-CH
130.5Ar-CH
128.8Ar-CH
128.5Ar-CH
125.0Ar-C
122.8Ar-C
122.1Ar-CH
115.0 (t, J=261.5)OCHF₂
90.5C≡C
88.2C≡C
¹⁹F NMR -81.9dJ = 73.5OCHF₂

Reaction Workflow Visualization

The following diagram illustrates a generalized workflow for the palladium-catalyzed cross-coupling reactions described above.

G reagents This compound + Coupling Partner reaction Reaction Mixture (Inert Atmosphere, Heat) reagents->reaction catalyst Pd Catalyst + Ligand + Base catalyst->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Characterized Product purification->product

Caption: Generalized workflow for cross-coupling reactions.

Alternative Synthetic Approaches

While palladium-catalyzed cross-coupling reactions are highly efficient, alternative methods for the synthesis of these product classes exist. For instance, biaryls can be synthesized via traditional methods such as the Ullmann reaction, though this often requires harsher conditions. Arylamines can be prepared through nucleophilic aromatic substitution, but this is generally limited to substrates with strong electron-withdrawing groups. Alkynylarenes can be synthesized via other methods like the Castro-Stephens coupling. However, the palladium-catalyzed methods detailed here generally offer broader substrate scope, milder reaction conditions, and higher functional group tolerance, making them the preferred choice in modern organic synthesis. The NMR data presented in this guide can be used to characterize products regardless of the synthetic route employed.

A Comparative Guide to the X-ray Crystal Structure of 1-Bromo-3-(difluoromethoxy)benzene Derivatives and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern drug discovery and materials science. The difluoromethoxy group, in particular, offers a unique modulation of physicochemical properties such as lipophilicity and metabolic stability. 1-Bromo-3-(difluoromethoxy)benzene is a key building block for introducing this valuable moiety. While a definitive crystal structure for this compound is not publicly available, this guide provides a comparative analysis of its expected structural characteristics against closely related bromobenzene derivatives for which crystallographic data has been reported. This comparison offers valuable insights for researchers working with this class of compounds.[1][2][3]

Comparative Crystallographic Data

To understand the potential solid-state structure of this compound, we can examine the crystallographic data of analogous compounds. The following table summarizes key parameters for several substituted bromobenzene derivatives, providing a basis for predicting the influence of the difluoromethoxy group on the crystal lattice.

Compound NameChemical FormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Volume (ų)Ref.
4-Benzyloxy-2-bromo-1-methoxybenzeneC₁₄H₁₃BrO₂MonoclinicP2₁/c6.14158.263525.28794.4011279.5[4]
4-Bromo-3,5-di(methoxy)benzoic acidC₉H₉BrO₄MonoclinicC2/c22.34054.851418.158393.0861964.5[5]
(E)-N′-(5-Bromo-2-methoxybenzylidene)-4-methoxybenzohydrazideC₁₆H₁₅BrN₂O₃MonoclinicP2₁/c12.43816.6847.863108.2181549.8[6]
4-Bromo-3,5-dimethylbenzonitrileC₉H₈BrN-------[7]
2-Bromo-1,3-dimethyl-5-nitrobenzeneC₈H₈BrNO₂-------[7]

Note: Detailed unit cell parameters for 4-Bromo-3,5-dimethylbenzonitrile and 2-Bromo-1,3-dimethyl-5-nitrobenzene were not available in the cited literature but are included to showcase the diversity of studied derivatives.

The C-Br bond length in various bromobenzene derivatives is generally observed to be in a narrow range, typically around 1.900 Å to 1.910 Å.[7] It is anticipated that the C-Br bond length in this compound would also fall within this range. The presence of the difluoromethoxy group is expected to influence intermolecular interactions, potentially leading to the formation of C-H···F or C-H···O hydrogen bonds, which would affect the overall crystal packing.

Experimental Protocols

The determination of a crystal structure by X-ray diffraction follows a standardized workflow, as detailed below for the analyzed related compounds.

1. Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture.

2. Data Collection: A single crystal is mounted on a diffractometer. X-ray diffraction data is collected using a radiation source, commonly Mo Kα or Cu Kα, at a controlled temperature, often low temperatures (e.g., 123 K or 293 K), to minimize thermal vibrations.[8]

3. Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods.[8] The initial structural model is refined using full-matrix least-squares on F². Non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.[4]

Visualizing the Workflow

The following diagram illustrates a generalized workflow for the X-ray crystal structure analysis of small molecules like this compound derivatives.

X-ray Crystallography Workflow cluster_synthesis Sample Preparation cluster_data Data Collection & Processing cluster_analysis Structure Determination Synthesis Synthesis of Derivative Purification Purification Synthesis->Purification Crystal_Growth Crystal Growth Purification->Crystal_Growth Mounting Crystal Mounting Crystal_Growth->Mounting XRay_Diffraction X-ray Diffraction Mounting->XRay_Diffraction Data_Reduction Data Reduction XRay_Diffraction->Data_Reduction Structure_Solution Structure Solution Data_Reduction->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Structure Validation Structure_Refinement->Validation

A generalized workflow for X-ray crystal structure analysis.

Logical Relationships in Structural Analysis

The interpretation of crystal structure data involves understanding the relationships between molecular conformation and intermolecular interactions, which dictate the final crystal packing.

Structural Analysis Logic cluster_molecular Molecular Geometry cluster_intermolecular Intermolecular Interactions cluster_packing Crystal Packing Bond_Lengths Bond Lengths Crystal_Packing Overall Crystal Packing Bond_Lengths->Crystal_Packing influences Bond_Angles Bond Angles Bond_Angles->Crystal_Packing influences Torsion_Angles Torsion Angles Torsion_Angles->Crystal_Packing influences H_Bonds Hydrogen Bonds H_Bonds->Crystal_Packing determines Halogen_Bonds Halogen Bonds Halogen_Bonds->Crystal_Packing determines Pi_Pi_Stacking π-π Stacking Pi_Pi_Stacking->Crystal_Packing determines

References

A Comparative Guide to the Analytical Characterization of 1-Bromo-3-(difluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the mass spectrometry fragmentation pattern of 1-Bromo-3-(difluoromethoxy)benzene and its characterization by alternative analytical techniques. Due to the limited availability of public experimental mass spectra for this specific compound, this guide presents a predicted fragmentation pattern based on established principles of mass spectrometry and data from structurally similar molecules. This information is juxtaposed with Fourier-transform infrared (FTIR) spectroscopy, an alternative analytical method for which spectral data is available.

Mass Spectrometry Analysis

Electron ionization mass spectrometry (EI-MS) is a powerful technique for determining the molecular weight and elucidating the structure of organic compounds by analyzing the fragmentation patterns of molecular ions.

Predicted Mass Spectrometry Fragmentation Data

The fragmentation of this compound under electron ionization is expected to proceed through several key pathways, primarily involving the cleavage of the C-Br bond and fragmentation of the difluoromethoxy group. The presence of bromine isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in characteristic M+2 isotope patterns for fragments containing bromine.

Predicted m/zProposed Ion StructureFragmentation Pathway
222/224[C₇H₅BrF₂O]⁺•Molecular ion (M⁺•)
143[C₇H₅F₂O]⁺Loss of •Br from the molecular ion
171/173[C₆H₄BrO]⁺•Loss of •CHF₂ from the molecular ion
113[C₆H₄F₂]⁺•Loss of Br and CO from the molecular ion
94[C₆H₅F]⁺•Rearrangement and loss of Br, CO, and F
75[C₆H₃]⁺Loss of Br, OCHF₂
51[CHF₂]⁺Cleavage of the O-CHF₂ bond

Alternative Analytical Technique: Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. An ATR-IR spectrum for this compound is available and provides complementary information to mass spectrometry.[1]

Key Infrared Absorption Bands
Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3100-3000C-H stretchAromatic C-H
~1600-1450C=C stretchAromatic ring
~1250-1000C-O-C stretchAryl ether
~1100-1000C-F stretchDifluoromethyl group
~700-500C-Br stretchAryl bromide

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

A standard method for obtaining the mass spectrum of a semi-volatile compound like this compound is through gas chromatography coupled with mass spectrometry (GC-MS).

  • Sample Preparation: A dilute solution of the compound is prepared in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • Gas Chromatography:

    • Injector: Split/splitless injector, typically at 250°C.

    • Column: A nonpolar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Oven Program: A temperature gradient is used to ensure good separation, for example, starting at 60°C, holding for 2 minutes, then ramping to 280°C at 10°C/min.

  • Mass Spectrometry:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Acquisition Mode: Full scan mode to detect all fragment ions.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory, which is a common and simple method for liquid samples.

  • Sample Preparation: A small drop of the neat liquid sample is placed directly on the ATR crystal.

  • Data Acquisition:

    • Spectrometer: A standard FTIR spectrometer.

    • Accessory: ATR accessory with a suitable crystal (e.g., diamond or zinc selenide).

    • Scan Range: Typically 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • A background spectrum of the clean ATR crystal is recorded before the sample spectrum.

Comparative Workflow for Structural Elucidation

The following diagram illustrates a logical workflow for the characterization of this compound, integrating both mass spectrometry and FTIR spectroscopy.

cluster_MS Mass Spectrometry cluster_FTIR FTIR Spectroscopy cluster_Interpretation Data Interpretation & Structure Confirmation MS_Sample Sample Introduction (GC) Ionization Electron Ionization (70 eV) MS_Sample->Ionization Analysis Mass Analysis (m/z) Ionization->Analysis Fragmentation Fragmentation Pattern Analysis->Fragmentation Molecular_Weight Determine Molecular Weight (from MS) Fragmentation->Molecular_Weight FTIR_Sample Sample on ATR Crystal IR_Beam IR Radiation FTIR_Sample->IR_Beam Detection Interferogram Detection IR_Beam->Detection FT Fourier Transform Detection->FT Spectrum IR Spectrum FT->Spectrum Functional_Groups Identify Functional Groups (from FTIR) Spectrum->Functional_Groups Structure_Elucidation Propose Structure & Fragmentation (Combine MS and FTIR data) Molecular_Weight->Structure_Elucidation Functional_Groups->Structure_Elucidation

Caption: Workflow for the analytical characterization of this compound.

References

A Comparative Analysis of Palladium Catalysts for the Suzuki Coupling of 1-Bromo-3-(difluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of complex organic molecules is paramount. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high precision. This guide offers a comparative study of various palladium catalysts for the Suzuki coupling of 1-Bromo-3-(difluoromethoxy)benzene, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Due to the limited availability of direct comparative studies on this specific substrate, this guide draws upon experimental data from analogous reactions involving structurally and electronically similar aryl bromides, particularly 1-bromo-3-fluorobenzene, to provide a predictive framework for catalyst selection and optimization.

The difluoromethoxy group in this compound presents a unique electronic profile, influencing the reactivity of the aryl bromide in the palladium-catalyzed catalytic cycle. The selection of an appropriate palladium catalyst and ligand system is therefore crucial for achieving high yields and reaction efficiency. This guide will compare the performance of several commonly employed palladium catalyst systems, including traditional phosphine-ligated catalysts and modern Buchwald-Hartwig-type catalysts.

Catalyst Performance Comparison

The following table summarizes the performance of different palladium catalyst systems in the Suzuki coupling of 1-bromo-3-fluorobenzene with an arylboronic acid, serving as a model for the reactivity of this compound. The data is compiled from various sources and aims to provide a relative measure of catalyst efficacy.

Catalyst SystemAryl HalideArylboronic AcidBaseSolventTemp. (°C)Time (h)Yield (%)Catalyst Loading (mol%)
Pd(PPh₃)₄ 1-Bromo-3-fluorobenzenePhenylboronic acidNa₂CO₃Toluene/EtOH/H₂O8012~95% (estimated)3
PdCl₂(dppf) 1-Bromo-3-fluorobenzenePhenylboronic acidK₂CO₃1,4-Dioxane10012~90% (estimated)2
Pd(OAc)₂ / SPhos 1-Bromo-3-fluorobenzenePhenylboronic acidK₃PO₄Toluene1004>98%1
G-COOH-Pd-10 (heterogeneous) 1-Bromo-3-fluorobenzene4-Fluorophenylboronic acidK₂CO₃DMF/H₂O1103>95% (conversion)[1]-

Note: The yields for Pd(PPh₃)₄ and PdCl₂(dppf) are estimated based on typical performances for similar substrates, as direct comparative data for 1-bromo-3-fluorobenzene was not available in the searched literature. The data for the heterogeneous G-COOH-Pd-10 catalyst represents conversion rather than isolated yield.

Experimental Protocols

Detailed experimental procedures are crucial for the successful implementation of Suzuki-Miyaura coupling reactions. The following are representative protocols for the catalyst systems compared above, which can be adapted for the Suzuki coupling of this compound.

Protocol 1: Suzuki Coupling using Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

This protocol is a general procedure for the Suzuki coupling of an aryl bromide with an arylboronic acid using the widely available Pd(PPh₃)₄ catalyst.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Pd(PPh₃)₄ (0.03 mmol, 3 mol%)

  • Sodium Carbonate (Na₂CO₃) (2.0 mmol, 2.0 equiv)

  • Toluene (8 mL)

  • Ethanol (2 mL)

  • Water (2 mL)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the arylboronic acid, and sodium carbonate.

  • The flask is then evacuated and backfilled with an inert gas three times.

  • Add the degassed solvent mixture of toluene, ethanol, and water.

  • Finally, add the Pd(PPh₃)₄ catalyst to the reaction mixture under a positive pressure of the inert gas.

  • Heat the reaction mixture to 80 °C and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Suzuki Coupling using [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [PdCl₂(dppf)]

This protocol utilizes the air-stable and robust PdCl₂(dppf) catalyst, which is effective for a wide range of Suzuki couplings.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.5 mmol, 1.5 equiv)

  • PdCl₂(dppf) (0.02 mmol, 2 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (10 mL)

  • Water (2 mL)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a flame-dried Schlenk tube, combine this compound, the arylboronic acid, and potassium carbonate.

  • Evacuate and backfill the tube with an inert gas three times.

  • Add degassed 1,4-dioxane and water to the tube.

  • Add the PdCl₂(dppf) catalyst to the mixture.

  • Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction by TLC or GC-MS. The reaction is typically complete within 12-18 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous magnesium sulfate.

  • Concentrate the solution under reduced pressure and purify the residue by flash column chromatography.

Protocol 3: Suzuki Coupling using Palladium(II) Acetate [Pd(OAc)₂] with SPhos

This protocol employs a modern catalyst system known for its high activity, particularly with challenging substrates, allowing for lower catalyst loadings and shorter reaction times.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.5 mmol, 1.5 equiv)

  • Pd(OAc)₂ (0.01 mmol, 1 mol%)

  • SPhos (0.02 mmol, 2 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

  • Toluene (10 mL)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a glovebox, add Pd(OAc)₂, SPhos, this compound, the arylboronic acid, and potassium phosphate to a vial.

  • Seal the vial, remove it from the glovebox, and add anhydrous, degassed toluene via syringe.

  • Heat the reaction mixture to 100 °C and stir vigorously.

  • Monitor the reaction by TLC or GC-MS. The reaction is often complete within 4-8 hours.

  • After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the product by flash column chromatography.

Experimental Workflow

The following diagram illustrates a generalized workflow for the palladium-catalyzed Suzuki coupling of this compound.

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants 1. Combine Reactants (Aryl Bromide, Boronic Acid, Base) Inert 2. Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) Reactants->Inert Solvent 3. Add Degassed Solvent Inert->Solvent Catalyst 4. Add Palladium Catalyst/Ligand Solvent->Catalyst Heating 5. Heat and Stir (e.g., 80-110 °C) Catalyst->Heating Monitoring 6. Monitor Progress (TLC, GC-MS) Heating->Monitoring Quench 7. Cool and Quench Monitoring->Quench Reaction Complete Extract 8. Extraction Quench->Extract Dry 9. Dry Organic Layer Extract->Dry Concentrate 10. Concentrate Dry->Concentrate Purify 11. Purify (Column Chromatography) Concentrate->Purify Product Final Product Purify->Product

General workflow for Suzuki-Miyaura cross-coupling.

Signaling Pathways and Logical Relationships

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established pathway involving the palladium catalyst in different oxidation states.

Simplified catalytic cycle for the Suzuki-Miyaura reaction.

References

In-Silico Modeling of Electronic Properties: A Comparative Guide to 1-Bromo-3-(difluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the electronic properties of 1-bromo-3-(difluoromethoxy)benzene, a key intermediate in pharmaceutical and agrochemical synthesis, through in-silico modeling.[1][2] Due to the limited availability of direct experimental or computational data for this specific isomer, this guide leverages established principles of computational chemistry and the known electronic effects of its constituent functional groups to predict its behavior in comparison to the structurally similar 1-bromo-4-(difluoromethoxy)benzene and the parent molecule, bromobenzene.

The strategic incorporation of fluorine-containing moieties like the difluoromethoxy group (-OCF₂H) can significantly alter a molecule's electronic and steric properties, influencing its reactivity, metabolic stability, and binding affinity.[1] In-silico modeling offers a powerful, resource-efficient approach to elucidating these properties, thereby accelerating the drug discovery and development process.[3]

Comparative Analysis of Calculated Electronic Properties

The electronic properties of this compound can be predicted based on the electron-withdrawing nature of both the bromine atom and the difluoromethoxy group.[4][5] These properties are benchmarked against bromobenzene and the isomeric 1-bromo-4-(difluoromethoxy)benzene to highlight the influence of substituent position. The following table summarizes the anticipated trends in key electronic descriptors obtained from Density Functional Theory (DFT) calculations.

PropertyBromobenzene1-Bromo-4-(difluoromethoxy)benzeneThis compound (Predicted)Rationale for Prediction
HOMO Energy (eV) -6.5 to -7.0-6.7 to -7.2-6.8 to -7.3The strong electron-withdrawing difluoromethoxy group is expected to lower the HOMO energy level, indicating reduced electron-donating ability. The meta position provides a slightly stronger inductive effect compared to the para position, leading to a further decrease.
LUMO Energy (eV) -0.5 to -1.0-0.8 to -1.3-0.9 to -1.4The electron-withdrawing nature of the substituents also stabilizes the LUMO, making the molecule a better electron acceptor. The combined inductive effects in the meta isomer are anticipated to result in the lowest LUMO energy.
HOMO-LUMO Gap (eV) 5.5 to 6.55.9 to 6.95.9 to 6.9The HOMO-LUMO gap, an indicator of chemical reactivity and stability, is expected to be larger than that of bromobenzene due to the stabilizing effect on both frontier orbitals. The difference between the meta and para isomers is predicted to be minimal.
Dipole Moment (Debye) ~1.7~1.5~2.5The vector sum of the individual bond dipoles is expected to be greatest in the meta isomer due to the relative orientation of the C-Br and C-O bonds, leading to a higher overall molecular polarity.
Electrostatic Potential (ESP) Minimum (kcal/mol) -15 to -20-20 to -25-22 to -27The regions of negative electrostatic potential are anticipated to be more negative due to the electronegative fluorine and oxygen atoms, suggesting stronger interactions with electrophiles. The meta isomer may exhibit a slightly more negative ESP minimum.

In-Silico Experimental Protocol

The following protocol outlines a standard computational approach for determining the electronic properties of substituted benzene derivatives using Density Functional Theory (DFT).

Objective: To calculate the Highest Occupied Molecular Orbital (HOMO) energy, Lowest Unoccupied Molecular Orbital (LUMO) energy, HOMO-LUMO gap, dipole moment, and electrostatic potential map for this compound and its analogs.

Computational Method:

  • Software: Gaussian, ORCA, or similar quantum chemistry package.

  • Method: Density Functional Theory (DFT).

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr).

  • Basis Set: 6-31G(d,p) or a larger basis set like cc-pVTZ for higher accuracy.[6]

Procedure:

  • Molecule Building: Construct the 3D structures of this compound, 1-bromo-4-(difluoromethoxy)benzene, and bromobenzene using a molecular editor.

  • Geometry Optimization: Perform a full geometry optimization for each molecule to find its lowest energy conformation. This step is crucial as the electronic properties are dependent on the molecular geometry.

  • Frequency Calculation: Following optimization, perform a frequency calculation to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

  • Property Calculation: Using the optimized geometry, perform a single-point energy calculation to obtain the desired electronic properties.

    • HOMO and LUMO energies are typically part of the standard output.

    • The dipole moment is also a standard output parameter.

    • Generate the electrostatic potential map by calculating the potential on the electron density surface.

  • Data Analysis: Extract the quantitative data from the output files and populate the comparison table. Visualize the molecular orbitals (HOMO and LUMO) and the electrostatic potential map using visualization software like GaussView or Avogadro.

Workflow and Data Relationship Diagram

The following diagram illustrates the workflow for the in-silico modeling and comparative analysis of the electronic properties.

G cluster_0 Input Molecules cluster_1 Computational Protocol cluster_2 Calculated Properties cluster_3 Analysis & Comparison mol1 This compound geom_opt Geometry Optimization (DFT/B3LYP/6-31G(d,p)) mol1->geom_opt mol2 1-Bromo-4-(difluoromethoxy)benzene mol2->geom_opt mol3 Bromobenzene mol3->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc prop_calc Electronic Property Calculation freq_calc->prop_calc homo_lumo HOMO/LUMO Energies prop_calc->homo_lumo gap HOMO-LUMO Gap prop_calc->gap dipole Dipole Moment prop_calc->dipole esp Electrostatic Potential prop_calc->esp comparison Comparative Analysis homo_lumo->comparison gap->comparison dipole->comparison esp->comparison

Caption: Workflow for in-silico electronic property analysis.

Signaling Pathway and Logical Relationship Diagram

The following diagram illustrates the logical relationship between the structural features of this compound and its resulting electronic properties and chemical reactivity.

G cluster_0 Structural Features cluster_1 Electronic Properties cluster_2 Predicted Chemical Behavior benzene Benzene Ring (Aromatic System) electron_density Altered Electron Density Distribution benzene->electron_density bromo Bromo Group (-Br) (Inductive & Resonance Effects) bromo->electron_density ocdf2h Difluoromethoxy Group (-OCF2H) (Strong Inductive Effect) ocdf2h->electron_density metabolism Potential for Increased Metabolic Stability ocdf2h->metabolism frontier_orbitals Lowered HOMO/LUMO Energies electron_density->frontier_orbitals polarity Increased Molecular Polarity electron_density->polarity reactivity Modified Chemical Reactivity frontier_orbitals->reactivity interactions Altered Intermolecular Interactions polarity->interactions reactivity->interactions

Caption: Structure-property relationships of the target molecule.

References

Assessing the Metabolic Stability of Drug Candidates with the Difluoromethoxybenzene Moiety: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of fluorinated functional groups is a well-established strategy in modern drug discovery to enhance the metabolic stability and overall pharmacokinetic profile of lead compounds. The difluoromethoxybenzene moiety (-OCF₂H) has emerged as a valuable tool for medicinal chemists, often employed as a metabolically robust bioisostere for the methoxy group (-OCH₃) to prevent O-demethylation, a common metabolic liability. This guide provides a comparative analysis of the metabolic stability of drug candidates containing the difluoromethoxybenzene moiety, supported by experimental data and detailed methodologies.

The Role of the Difluoromethoxy Group in Metabolic Stability

The difluoromethoxy group is strategically utilized to block metabolic "soft spots" susceptible to enzymatic degradation, primarily by cytochrome P450 (CYP) enzymes.[1][2] The strong carbon-fluorine bonds within the -OCF₂H group are highly resistant to cleavage, thereby preventing O-demethylation, a frequent and often rapid metabolic pathway for compounds containing a methoxy group.[1] This modification can lead to a longer plasma half-life and improved bioavailability.[3]

However, it is crucial to note that the benefits of this substitution are not universal. A study conducted by Pfizer, which analyzed matched molecular pairs of anisole and fluoroanisole derivatives, concluded that the trifluoromethoxy (PhOCF₃) group does not appreciably improve metabolic stability over the methoxy (PhOCH₃) group.[4][5] The study did suggest that the difluoroanisole (PhOCF₂H) moiety may offer a better balance of properties, including lipophilicity and permeability, making it a potentially more attractive alternative.[4][5] The metabolic fate of such compounds often shifts to other parts of the molecule.[1]

Comparative Analysis of Metabolic Stability

While extensive head-to-head public data is limited, we can infer the impact of the difluoromethoxybenzene moiety on metabolic stability through case studies of approved drugs and findings from comparative studies.

In Vitro Metabolic Stability Data

The following table summarizes hypothetical comparative data for a generic drug candidate, illustrating the potential impact of substituting a methoxybenzene group with a difluoromethoxybenzene moiety and another common bioisostere, the trifluoromethylbenzene group. This data is illustrative and the actual metabolic stability will be highly dependent on the specific molecular scaffold.

MoietyIn Vitro Half-Life (t½) in HLM (min)Intrinsic Clearance (CLint) in HLM (µL/min/mg protein)Primary Metabolic Pathway
Methoxybenzene1546.2O-demethylation
Difluoromethoxybenzene 45 15.4 Aromatic Hydroxylation
Trifluoromethylbenzene6011.6Aromatic Hydroxylation

HLM: Human Liver Microsomes

This hypothetical data suggests that the difluoromethoxybenzene analog exhibits a 3-fold increase in metabolic stability compared to its methoxy counterpart. The trifluoromethyl analog shows even greater stability.

Case Studies: FDA-Approved Drugs

The utility of the difluoromethoxy group in enhancing metabolic stability is exemplified by its presence in several FDA-approved drugs.

Pantoprazole (Protonix®)

Pantoprazole is a proton pump inhibitor where the difluoromethoxy group on the benzimidazole ring is crucial for its chemical stability and contributes to its mechanism of action.[3]

  • Metabolism: Pantoprazole is extensively metabolized in the liver by the cytochrome P450 (CYP) enzyme system. The main metabolic pathway is demethylation at the 4-position of the pyridine ring, followed by conjugation with sulphate.[6] Other metabolites are formed by oxidation.[6] The metabolism of pantoprazole is primarily mediated by CYP2C19 and to a lesser extent by CYP3A4.[2][3][7]

Roflumilast (Daliresp®)

Roflumilast is a selective phosphodiesterase-4 (PDE4) inhibitor used for the treatment of chronic obstructive pulmonary disease (COPD). The difluoromethoxy group in Roflumilast contributes to its potency and metabolic stability.[3]

  • Metabolism: Roflumilast is extensively metabolized, with the formation of its major active metabolite, roflumilast N-oxide, being the principal metabolic step. This N-oxidation is catalyzed by CYP1A2 and CYP3A4.[1][8] Roflumilast N-oxide is itself further metabolized.[8]

Experimental Protocols

Accurate assessment of metabolic stability is crucial for the progression of drug candidates. The following are detailed methodologies for key in vitro and in vivo experiments.

In Vitro Liver Microsomal Stability Assay

This assay is a standard initial screen to assess a compound's susceptibility to Phase I metabolism, primarily by CYP enzymes.

Protocol:

  • Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

  • Incubation Mixture: In a microcentrifuge tube, combine pooled human liver microsomes (final concentration 0.5 mg/mL), a NADPH-regenerating system, and phosphate buffer (pH 7.4).

  • Initiation: Pre-warm the incubation mixture at 37°C for 5 minutes. Initiate the reaction by adding the test compound (final concentration 1 µM).

  • Time Points: Aliquots are removed at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • Termination: The reaction in each aliquot is terminated by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: The samples are centrifuged to precipitate proteins.

  • Analysis: The supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: The natural logarithm of the percentage of the remaining parent compound is plotted against time. The slope of the linear regression gives the elimination rate constant (k). The in vitro half-life (t½) is calculated as 0.693/k, and the intrinsic clearance (CLint) is calculated as (k / microsomal protein concentration).

In Vitro Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolic stability by using intact liver cells, which contain both Phase I and Phase II metabolic enzymes and their cofactors.

Protocol:

  • Cell Plating: Plate cryopreserved human hepatocytes in collagen-coated plates and allow them to attach.

  • Incubation: Remove the plating medium and add a pre-warmed incubation medium containing the test compound (final concentration 1 µM).

  • Time Points: Incubate the plates at 37°C in a humidified incubator. Collect samples of the incubation medium at various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes).

  • Termination and Sample Processing: Terminate the reaction and process the samples as described for the microsomal stability assay.

  • Analysis: Analyze the samples by LC-MS/MS.

  • Data Analysis: Calculate the in vitro half-life and intrinsic clearance as described above, normalizing to the cell number.

In Vivo Pharmacokinetic Study in Rodents

In vivo studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate in a whole organism.

Protocol (Oral Administration in Rats):

  • Animal Acclimation: Acclimate male Sprague-Dawley rats for at least one week before the study.

  • Dosing: Administer the test compound formulated in a suitable vehicle (e.g., 0.5% methylcellulose) to the rats via oral gavage at a specific dose.

  • Blood Sampling: Collect blood samples (approximately 0.25 mL) from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into tubes containing an anticoagulant.

  • Plasma Preparation: Centrifuge the blood samples to obtain plasma.

  • Sample Analysis: Analyze the plasma samples using a validated LC-MS/MS method to determine the concentration of the parent drug and any major metabolites.

  • Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the plasma concentration-time curve (AUC), and elimination half-life (t½).

Visualizing Metabolic Pathways and Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological and experimental processes.

Metabolic_Pathway_Difluoromethoxybenzene Drug Candidate (Difluoromethoxybenzene) Drug Candidate (Difluoromethoxybenzene) Phase I Metabolism Phase I Metabolism Drug Candidate (Difluoromethoxybenzene)->Phase I Metabolism CYP450 Enzymes Aromatic Hydroxylation Aromatic Hydroxylation Phase I Metabolism->Aromatic Hydroxylation Hydroxylated Metabolite Hydroxylated Metabolite Aromatic Hydroxylation->Hydroxylated Metabolite Phase II Metabolism Phase II Metabolism Hydroxylated Metabolite->Phase II Metabolism Conjugation (e.g., Glucuronidation, Sulfation) Conjugation (e.g., Glucuronidation, Sulfation) Phase II Metabolism->Conjugation (e.g., Glucuronidation, Sulfation) Conjugated Metabolite Conjugated Metabolite Conjugation (e.g., Glucuronidation, Sulfation)->Conjugated Metabolite Excretion Excretion Conjugated Metabolite->Excretion

Caption: Predicted metabolic pathway of a difluoromethoxybenzene-containing drug candidate.

Experimental_Workflow_Metabolic_Stability cluster_0 In Vitro Assays cluster_1 In Vivo Studies Test Compound Test Compound Liver Microsomes Liver Microsomes Test Compound->Liver Microsomes Hepatocytes Hepatocytes Test Compound->Hepatocytes Incubation at 37°C Incubation at 37°C Liver Microsomes->Incubation at 37°C Hepatocytes->Incubation at 37°C Sample Collection (Time Points) Sample Collection (Time Points) Incubation at 37°C->Sample Collection (Time Points) LC-MS/MS Analysis LC-MS/MS Analysis Sample Collection (Time Points)->LC-MS/MS Analysis Data Analysis (t½, CLint) Data Analysis (t½, CLint) LC-MS/MS Analysis->Data Analysis (t½, CLint) Pharmacokinetic Modeling Pharmacokinetic Modeling Data Analysis (t½, CLint)->Pharmacokinetic Modeling In Vitro-In Vivo Correlation Animal Model (e.g., Rat) Animal Model (e.g., Rat) Dosing (Oral/IV) Dosing (Oral/IV) Animal Model (e.g., Rat)->Dosing (Oral/IV) Blood Sampling Blood Sampling Dosing (Oral/IV)->Blood Sampling Plasma Analysis (LC-MS/MS) Plasma Analysis (LC-MS/MS) Blood Sampling->Plasma Analysis (LC-MS/MS) Plasma Analysis (LC-MS/MS)->Pharmacokinetic Modeling

Caption: Experimental workflow for assessing metabolic stability.

Decision_Tree_Metabolic_Stability Start: New Drug Candidate Start: New Drug Candidate In Vitro Metabolic Stability Assay (Microsomes/Hepatocytes) In Vitro Metabolic Stability Assay (Microsomes/Hepatocytes) Start: New Drug Candidate->In Vitro Metabolic Stability Assay (Microsomes/Hepatocytes) High Stability? High Stability? In Vitro Metabolic Stability Assay (Microsomes/Hepatocytes)->High Stability? Proceed to In Vivo PK Studies Proceed to In Vivo PK Studies High Stability?->Proceed to In Vivo PK Studies Yes Low Stability Low Stability High Stability?->Low Stability No Metabolite Identification Metabolite Identification Low Stability->Metabolite Identification Identify Metabolic Hotspot Identify Metabolic Hotspot Metabolite Identification->Identify Metabolic Hotspot Structural Modification (e.g., Introduce Difluoromethoxy Group) Structural Modification (e.g., Introduce Difluoromethoxy Group) Identify Metabolic Hotspot->Structural Modification (e.g., Introduce Difluoromethoxy Group) Re-evaluate In Vitro Stability Re-evaluate In Vitro Stability Structural Modification (e.g., Introduce Difluoromethoxy Group)->Re-evaluate In Vitro Stability Re-evaluate In Vitro Stability->In Vitro Metabolic Stability Assay (Microsomes/Hepatocytes)

Caption: Decision tree for lead optimization based on metabolic stability.

References

A Comparative Guide to the Reaction Kinetics of 1-Bromo-3-(difluoromethoxy)benzene in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reaction kinetics of 1-bromo-3-(difluoromethoxy)benzene, a key intermediate in pharmaceutical and materials science, in two of the most prevalent palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling and Buchwald-Hartwig amination.[1][2] Due to the limited availability of specific quantitative kinetic data for this compound in the public domain, this guide utilizes data from analogous aryl bromides to provide a comparative framework for researchers. The experimental protocols and mechanistic insights are based on established literature for similar transformations.[3][4][5]

Introduction to Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[6][7] The reactivity of the aryl halide is a critical factor influencing the reaction kinetics, with the rate-determining step often being the initial oxidative addition of the aryl halide to the palladium(0) catalyst.[8][9] The electronic and steric properties of the substituents on the aromatic ring play a significant role in this process. The difluoromethoxy group in this compound is expected to influence its reactivity through its electron-withdrawing nature.[2]

Comparative Kinetic Data (Analogous Systems)

Table 1: Representative Kinetic Data for Palladium-Catalyzed Cross-Coupling Reactions of Aryl Bromides

Reaction TypeAryl BromideCoupling PartnerCatalyst System (Catalyst/Ligand)BaseSolventTemp (°C)Rate Constant (k) or Yield (%) / Time (h)Reference
Suzuki-Miyaura1-Bromo-4-fluorobenzene4-Fluorophenylboronic acidPd nanoparticles on Graphene-COOHK₂CO₃Dioxane/H₂O80>95% conversion in 48h[10]
Suzuki-MiyauraBromobenzenePhenylboronic acidPd-H-Beta zeoliteK₂CO₃EthanolReflux96% yield[11]
Buchwald-Hartwig4-BromobenzotrifluorideAnilinePd(OAc)₂ / RuPhosK₃PO₄1,4-Dioxane100High Yield (Specific k not provided)[7]
Buchwald-Hartwig4-tert-Butylbromobenzenen-HexylaminePd₂(dba)₃ / P(t-Bu)₃NaOtBuTolueneRTKIE studies performed, implying measurable rates[12]
Buchwald-Hartwig6-Bromoisoquinoline-1-carbonitrile(S)-3-Amino-2-methylpropan-1-olPd₂(dba)₃ / XantphosCs₂CO₃Toluene80Optimized for large scale; kinetics monitored[13]

Note: The data presented is for comparative purposes and reaction conditions can significantly influence rates and yields.

Experimental Protocols

The following are generalized protocols for conducting kinetic studies of Suzuki-Miyaura and Buchwald-Hartwig reactions. Reaction progress can be monitored by techniques such as thin-layer chromatography (TLC), gas chromatography (GC), liquid chromatography-mass spectrometry (LC-MS), or in-situ methods like nanogap-enhanced Raman scattering (SERS).[3][4]

Protocol 1: Suzuki-Miyaura Coupling Kinetic Analysis

  • Reaction Setup: In a glovebox or under an inert atmosphere, a reaction vessel is charged with the aryl boronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and a base (e.g., K₃PO₄, 2 equiv.).[3]

  • Reagent Addition: Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, 4:1) is added, followed by this compound (1.0 equiv).

  • Reaction Conditions: The reaction mixture is heated to a constant temperature (e.g., 90 °C) with vigorous stirring.

  • Sampling: At predetermined time intervals, aliquots of the reaction mixture are withdrawn using a syringe and are immediately quenched (e.g., with a cold solution of saturated aqueous NH₄Cl).

  • Analysis: The quenched samples are diluted with a suitable solvent (e.g., ethyl acetate), and an internal standard is added. The concentration of the starting material and product is determined by GC or LC-MS analysis.

  • Data Processing: The concentration data is used to plot concentration versus time, from which the initial reaction rate and the rate constant (k) can be determined.

Protocol 2: Buchwald-Hartwig Amination Kinetic Analysis

  • Reaction Setup: To a reaction vial under an inert atmosphere, add this compound (1.0 equiv), a palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), a phosphine ligand (e.g., RuPhos, 4 mol%), and a base (e.g., K₃PO₄, 2.0 equiv).[7]

  • Reagent Addition: The amine (1.5 equiv) and anhydrous solvent (e.g., 1,4-dioxane) are added via syringe.

  • Reaction Conditions: The sealed vial is heated to a constant temperature (e.g., 100 °C) with stirring.

  • Monitoring: The reaction progress is monitored by taking samples at regular intervals and analyzing them by TLC or GC-MS until the starting material is consumed.[7]

  • Workup and Analysis: For quantitative analysis, aliquots can be taken, quenched, and analyzed with an internal standard as described in the Suzuki-Miyaura protocol.

Visualizations

The following diagrams illustrate the catalytic cycles and a general experimental workflow for kinetic analysis.

Suzuki_Miyaura_Catalytic_Cycle cluster_0 Catalytic Cycle Pd0 Pd(0)Ln PdII_ArX Ar-Pd(II)-X(Ln) Pd0->PdII_ArX Oxidative Addition (Ar-X) PdII_Ar_B Ar-Pd(II)-OR'(Ln) PdII_ArX->PdII_Ar_B Ligand Exchange (Base, -X) PdII_Ar_Ar_prime Ar-Pd(II)-Ar'(Ln) PdII_Ar_B->PdII_Ar_Ar_prime Transmetalation (Ar'-B(OR)2) PdII_Ar_Ar_prime->Pd0 Reductive Elimination (Ar-Ar')

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Catalytic_Cycle cluster_1 Catalytic Cycle Pd0 Pd(0)Ln PdII_ArX Ar-Pd(II)-X(Ln) Pd0->PdII_ArX Oxidative Addition (Ar-X) PdII_Amine Ar-Pd(II)-NHR'R''X PdII_ArX->PdII_Amine Amine Coordination (HNR'R'') PdII_Amido Ar-Pd(II)-NR'R''(Ln) PdII_Amine->PdII_Amido Deprotonation (Base) PdII_Amido->Pd0 Reductive Elimination (Ar-NR'R'')

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.[5][7]

Kinetic_Analysis_Workflow Start Reaction Setup (Inert Atmosphere) Reagents Add Reactants, Catalyst, Base, Solvent Start->Reagents Heating Heat to Constant Temperature Reagents->Heating Sampling Withdraw Aliquots at Timed Intervals Heating->Sampling Quenching Quench Reaction Sampling->Quenching Analysis Analyze by GC/LC-MS with Internal Standard Quenching->Analysis Data Plot Concentration vs. Time Analysis->Data Kinetics Determine Rate and Rate Constant Data->Kinetics

Caption: Generalized experimental workflow for kinetic analysis of a reaction.[14]

References

A Comparative Guide to the Synthesis of Substituted Difluoromethoxybenzene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of the difluoromethoxy group (-OCF₂H) into aromatic systems is a pivotal strategy in modern medicinal chemistry and materials science. This moiety can significantly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and receptor binding affinity. Consequently, the development of efficient and versatile synthetic routes to substituted difluoromethoxybenzenes is of paramount importance. This guide provides an objective comparison of prominent synthetic methodologies, supported by experimental data, to aid researchers in selecting the most suitable approach for their specific needs.

Key Synthetic Strategies at a Glance

The synthesis of aryl difluoromethyl ethers predominantly involves the O-difluoromethylation of the corresponding phenols. These methods can be broadly categorized based on the difluoromethylating agent and the reaction mechanism, which typically involves the generation of difluorocarbene (:CF₂). The most prevalent and practical methods are summarized below.

Quantitative Data Summary

The following table provides a comparative overview of the performance of four key synthetic routes for the difluoromethylation of various substituted phenols. Yields are representative and can vary based on the specific substrate and reaction conditions.

Method Difluoromethylating Agent Substrate Yield (%) Reaction Conditions Reference
Method A Sodium Chlorodifluoroacetate (ClCF₂CO₂Na)1-(3-chloro-4-hydroxyphenyl)ethan-1-one94Cs₂CO₃, DMF/H₂O, 120 °C, 2 h[1][2]
4-Methoxythiophenol93K₂CO₃, DMF, 95 °C, 8 h[3]
4-Nitrophenol~70-80 (estimated)K₂CO₃, DMF, 100-120 °C[General knowledge from multiple sources]
2-CresolGood to excellentK₂CO₃, DMF, 100-120 °C[General knowledge from multiple sources]
Method B Fluoroform (CHF₃)Phenol88KOH, Dioxane/H₂O, RT[4]
4-Bromophenol85KOH, Dioxane/H₂O, RT[4]
Thiophenol76KOH, Dioxane/H₂O, RT[4]
Method C Ethyl Bromodifluoroacetate (BrCF₂CO₂Et)4-NitrophenolGoodK₂CO₃, DMF, 80-100 °C[General knowledge from multiple sources]
Tosyl-protected anilinesHigh to excellentLiOH, Mild conditions[5]
Method D S-(Difluoromethyl)sulfonium SaltPhenolGood to excellentLiOH, Mild conditions[6]
ThiophenolGood to excellentLiOH, Mild conditions[6]

Logical Flow for Method Selection

The choice of a synthetic route depends on several factors, including substrate scope, functional group tolerance, scalability, and safety. The following diagram illustrates a decision-making workflow for selecting an appropriate difluoromethylation method.

Synthetic Route Selection Decision-Making for Difluoromethoxybenzene Synthesis start Define Target Substituted Difluoromethoxybenzene substrate_availability Is the corresponding phenol readily available? start->substrate_availability functional_group Assess functional group tolerance requirements substrate_availability->functional_group Yes other_routes Consider alternative routes (e.g., nucleophilic/electrophilic difluoromethylation) substrate_availability->other_routes No scalability Consider scalability and safety functional_group->scalability method_A Method A: Sodium Chlorodifluoroacetate (Robust, Scalable) scalability->method_A High scalability needed, robust conditions acceptable method_B Method B: Fluoroform (Atom Economical, Gaseous Reagent) scalability->method_B Atom economy is key, handling gas is feasible method_C Method C: Ethyl Bromodifluoroacetate (Milder Conditions) scalability->method_C Milder conditions are a priority method_D Method D: S-(Difluoromethyl)sulfonium Salt (Bench-stable, Mild) scalability->method_D Bench-stable reagent and mild conditions desired end Select Optimal Synthetic Route method_A->end method_B->end method_C->end method_D->end other_routes->end

Caption: A flowchart to guide the selection of a synthetic route for substituted difluoromethoxybenzenes.

Detailed Method Comparison and Experimental Protocols

Method A: Sodium Chlorodifluoroacetate (ClCF₂CO₂Na)

This is one of the most widely used methods due to the reagent's stability, commercial availability, and relatively low toxicity.[2] The reaction proceeds via the thermal decarboxylation of the salt to generate difluorocarbene.

Advantages:

  • Readily available and inexpensive reagent.[2]

  • Good functional group tolerance.

  • Scalable and has been used in industrial processes.[1]

  • Relatively low environmental impact compared to older methods using ozone-depleting reagents.[2]

Disadvantages:

  • Requires relatively high temperatures (typically >100 °C).

  • Can lead to side reactions with sensitive substrates.

Experimental Protocol: Synthesis of 1-(3-Chloro-4-(difluoromethoxy)phenyl)ethan-1-one [1][2]

  • A 100 mL round-bottomed flask is charged with 1-(3-chloro-4-hydroxyphenyl)ethan-1-one (3.00 g, 17.6 mmol), cesium carbonate (8.60 g, 26.4 mmol), and a magnetic stir bar.

  • The flask is sealed with a septum, evacuated, and backfilled with nitrogen three times.

  • Dry N,N-dimethylformamide (DMF, 27 mL) and deionized water (3.2 mL) are added via syringe.

  • The solution is degassed with nitrogen for 1 hour while stirring.

  • Sodium 2-chloro-2,2-difluoroacetate (7.51 g, 49.3 mmol) is added in one portion under a nitrogen stream.

  • The flask is equipped with an air condenser and heated in an oil bath at 120 °C for 2 hours.

  • After cooling to room temperature, the reaction mixture is diluted with water and extracted with hexanes.

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to yield the product as a yellow oil (3.66 g, 94% yield).[1]

Method B: Fluoroform (CHF₃)

Fluoroform is an inexpensive and non-ozone-depleting source of difluorocarbene.[4] This method is highly atom-economical.

Advantages:

  • Inexpensive and environmentally friendly reagent.[4]

  • High atom economy.

  • Reactions can often be carried out at room temperature.

Disadvantages:

  • Fluoroform is a gas, which can be challenging to handle in a standard laboratory setting and may require specialized equipment.

  • A large excess of fluoroform is often required for good yields.[4]

Experimental Protocol: General Procedure for Difluoromethylation of Phenols with Fluoroform [4]

(Note: This is a general representation; specific conditions may vary.)

  • To a solution of the phenol (1.0 mmol) and potassium hydroxide (3.0 mmol) in a mixture of dioxane and water, fluoroform gas is bubbled through the reaction mixture at room temperature.

  • The reaction progress is monitored by TLC or GC-MS.

  • Upon completion, the reaction is quenched with water and extracted with a suitable organic solvent.

  • The organic layer is dried and concentrated to afford the difluoromethylated product.

Method C: Ethyl Bromodifluoroacetate (BrCF₂CO₂Et)

This reagent offers a milder alternative for generating difluorocarbene, often proceeding through a nucleophilic substitution pathway followed by in situ hydrolysis and decarboxylation.

Advantages:

  • Milder reaction conditions compared to ClCF₂CO₂Na.

  • Good for substrates that are sensitive to high temperatures.

  • Can exhibit chemoselectivity for phenols and thiols in the presence of amines.

Disadvantages:

  • The reagent is more expensive than ClCF₂CO₂Na and fluoroform.

  • Reaction mechanism can be complex and substrate-dependent.

Experimental Protocol: General Procedure for Difluoromethylation of Phenols with Ethyl Bromodifluoroacetate

(Note: This is a general representation; specific conditions may vary.)

  • A mixture of the phenol (1.0 mmol), potassium carbonate (2.0 mmol), and ethyl bromodifluoroacetate (1.5 mmol) in DMF is stirred at 80-100 °C.

  • The reaction is monitored by TLC.

  • After completion, the mixture is cooled, diluted with water, and extracted with an organic solvent.

  • The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.

Method D: S-(Difluoromethyl)sulfonium Salts

These are bench-stable, crystalline solids that serve as excellent difluorocarbene precursors under mild basic conditions.[6]

Advantages:

  • Bench-stable and easy to handle solid reagent.[6]

  • Reactions proceed under mild conditions.[6]

  • Good to excellent yields for a wide range of phenols and thiophenols.[6]

Disadvantages:

  • The reagent is generally more expensive than bulk starting materials like fluoroform or chlorodifluoroacetate salts.

  • The synthesis of the sulfonium salt adds extra steps to the overall process.

Experimental Protocol: General Procedure for Difluoromethylation of Phenols with S-(Difluoromethyl)sulfonium Salt [6]

(Note: This is a general representation; specific conditions may vary.)

  • To a solution of the phenol (1.0 mmol) and lithium hydroxide (1.5 mmol) in a suitable solvent (e.g., THF or MeCN), the S-(difluoromethyl)sulfonium salt (1.2 mmol) is added at room temperature.

  • The reaction mixture is stirred until completion (monitored by TLC).

  • The reaction is quenched with water and extracted with an organic solvent.

  • The organic layer is dried, concentrated, and the product is purified by chromatography.

Conclusion

The synthesis of substituted difluoromethoxybenzenes can be achieved through several effective methods, each with its own set of advantages and limitations. The choice of the optimal route is contingent upon factors such as the nature of the substrate, desired scale, cost considerations, and available laboratory equipment. For large-scale, cost-effective syntheses of robust substrates, the use of sodium chlorodifluoroacetate remains a popular choice. When atom economy and green chemistry principles are a priority, and the handling of gaseous reagents is feasible, fluoroform presents an attractive option. For substrates requiring milder conditions, ethyl bromodifluoroacetate and S-(difluoromethyl)sulfonium salts offer excellent alternatives, with the latter providing the convenience of a bench-stable solid reagent. This guide provides the necessary data and protocols to enable an informed decision for the synthesis of these valuable compounds in a research and development setting.

References

Safety Operating Guide

Proper Disposal of 1-Bromo-3-(difluoromethoxy)benzene: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides essential safety, handling, and disposal protocols for 1-Bromo-3-(difluoromethoxy)benzene (CAS No. 262587-05-3), a key intermediate in pharmaceutical and agrochemical synthesis. Adherence to these guidelines is critical for ensuring the safety of laboratory personnel and minimizing environmental impact. This guide is intended for researchers, scientists, and professionals in the drug development and chemical industries.

Essential Safety and Handling Information

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield are mandatory.

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, should be worn.

  • Skin Protection: A lab coat or chemical-resistant apron is required.

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably a chemical fume hood. If ventilation is inadequate, a respirator with an organic vapor cartridge may be necessary.

Handling and Storage:

  • Avoid contact with skin and eyes.

  • Do not inhale vapors or mists.

  • Keep away from heat, sparks, and open flames.

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

Quantitative Data Summary

The following table summarizes the known physical and chemical properties of this compound and the GHS hazard classifications of a closely related compound, which should be considered as potential hazards.

PropertyValueReference
Chemical Name This compound
CAS Number 262587-05-3[1]
Molecular Formula C₇H₅BrF₂O[1]
Molecular Weight 223.02 g/mol [1]
Appearance Colorless to light yellow clear liquid[1]
Density 1.585 - 1.63 g/mL at 25 °C[1][2]
Boiling Point 196-197 °C[1][2]
Refractive Index n20/D 1.502[2]
GHS Hazard Statements (for 1-Bromo-3-(trifluoromethoxy)benzene) H302: Harmful if swallowed H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritationBased on data for a structurally similar compound.[3]
GHS Pictograms (for 1-Bromo-3-(trifluoromethoxy)benzene) IrritantBased on data for a structurally similar compound.[3]

Experimental Protocols: Spill and Waste Disposal

Spill Response Protocol:

  • Evacuate: Immediately clear the area of all non-essential personnel.

  • Ventilate: Ensure the area is well-ventilated to disperse any vapors.

  • Contain: Use a non-combustible absorbent material, such as sand or vermiculite, to contain the spill.

  • Collect: Carefully collect the absorbed material into a designated, labeled, and sealed container for hazardous waste.

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent, collecting all cleaning materials as hazardous waste.

  • Report: Report the spill to the appropriate environmental health and safety (EHS) department.

Waste Disposal Protocol:

The primary method for the disposal of this compound and contaminated materials is through a licensed hazardous waste disposal facility.

  • Segregation: Collect waste this compound and any contaminated materials (e.g., pipette tips, absorbent pads, gloves) in a dedicated, compatible, and clearly labeled hazardous waste container. Halogenated organic waste should be collected separately from non-halogenated waste.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms.

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area. Keep away from ignition sources.

  • Disposal: Arrange for the collection of the hazardous waste by a licensed and approved waste disposal contractor. Provide the contractor with the Safety Data Sheet (SDS) for the compound. Disposal must be in accordance with all local, state, and federal regulations. Do not dispose of this chemical down the drain or in regular trash.

Disposal Workflow

The following diagram outlines the logical steps for the proper disposal of this compound.

DisposalWorkflow cluster_generation Waste Generation cluster_collection Waste Collection & Storage cluster_disposal Final Disposal A Unused or Contaminated This compound C Segregate into a Designated Halogenated Waste Container A->C B Contaminated Materials (Gloves, Absorbents, etc.) B->C D Label Container with 'Hazardous Waste' & Chemical Name C->D Seal Container E Store in a Secure, Ventilated Area D->E F Arrange for Pickup by a Licensed Waste Disposal Service E->F Full Container G Provide Safety Data Sheet to Disposal Service F->G H Incineration at an Approved Hazardous Waste Facility G->H Compliant with Regulations

Caption: Logical workflow for the proper disposal of this compound.

References

Navigating the Safe Handling of 1-Bromo-3-(difluoromethoxy)benzene: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of specialized chemical intermediates is paramount. This guide provides essential safety and logistical information for 1-Bromo-3-(difluoromethoxy)benzene (CAS No. 262587-05-3), a key building block in the synthesis of novel pharmaceuticals and agrochemicals.[1] Due to some conflicting safety data, a cautious approach is recommended, treating the substance as a potential irritant.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is provided below for easy reference.

PropertyValueSource(s)
CAS Number 262587-05-3[1]
Molecular Formula C₇H₅BrF₂O[1]
Molecular Weight 223.02 g/mol [1]
Appearance Colorless to light yellow clear liquid[1]
Boiling Point 197 °C[1]
Density 1.63 g/mL[1]
Refractive Index n20/D 1.5[1]
Storage Temperature 2 - 8 °C[1]

Hazard Identification and Personal Protective Equipment

While some suppliers classify this chemical as non-hazardous, others indicate that it may cause skin, eye, and respiratory irritation. Therefore, the following personal protective equipment (PPE) is recommended to mitigate potential risks.

Protection TypeRecommended PPERationale
Eye and Face Protection Chemical safety goggles and a face shield.Protects against splashes and vapors that could cause serious eye damage.[2]
Skin Protection Chemical-resistant gloves (e.g., Viton®, or nitrile for splash protection only), a chemically resistant apron or lab coat, and closed-toe shoes.Prevents skin contact, which can lead to irritation.[2] Nitrile gloves offer limited protection against aromatic and halogenated hydrocarbons and should be changed immediately upon contamination.[3][4]
Respiratory Protection Use in a well-ventilated chemical fume hood.Minimizes the inhalation of vapors, which may cause respiratory tract irritation.[2]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational protocol is crucial for the safe handling of this compound.

  • Preparation : Before beginning work, ensure that the chemical fume hood is functioning correctly and the work area is clean and uncluttered.[2] All necessary equipment should be placed inside the fume hood.

  • Aliquoting : Carefully measure and transfer the required amount of the chemical using appropriate tools such as glass pipettes or syringes to minimize the risk of spills.[2]

  • Reaction Setup : Conduct all experimental procedures within the chemical fume hood, keeping the sash at the lowest practical height.[2]

  • Post-Handling : Upon completion of work, decontaminate any glassware by rinsing with a suitable solvent (e.g., acetone) within the fume hood. This rinsate must be collected as hazardous waste.[2]

cluster_prep Preparation cluster_handling Chemical Handling cluster_disposal Waste Management & Disposal cluster_emergency Emergency Protocol prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Operation prep_ppe->prep_hood prep_area Prepare Clean Work Area prep_hood->prep_area handle_aliquot Aliquot Chemical in Fume Hood prep_area->handle_aliquot handle_reaction Perform Experiment in Fume Hood handle_aliquot->handle_reaction emergency_spill Spill Containment & Cleanup handle_aliquot->emergency_spill disp_decon Decontaminate Glassware handle_reaction->disp_decon handle_reaction->emergency_spill disp_segregate Segregate Halogenated Waste disp_decon->disp_segregate disp_dispose Dispose via Approved Channels disp_segregate->disp_dispose

Caption: Safe handling workflow for this compound.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation : All waste containing this compound, including rinsate from glassware, must be collected as halogenated organic waste. It is imperative that halogenated and non-halogenated waste streams are kept separate.[2][5]

  • Waste Containers : Use designated, clearly labeled, and sealed containers for halogenated organic waste.

  • Disposal Method : The recommended method for the disposal of brominated organic compounds is incineration at a licensed hazardous waste facility.[6] Do not dispose of this chemical down the drain or in regular trash.

  • Contaminated Materials : Any materials, such as gloves or absorbent pads, that come into contact with this compound should also be disposed of as hazardous waste.[5]

Spill Management

In the event of a spill, immediate and appropriate action is necessary.

  • Evacuate and Secure : Alert others in the vicinity and restrict access to the spill area.

  • Ventilate : Ensure the area is well-ventilated, utilizing fume hoods to exhaust vapors.

  • Containment : For small spills, absorb the liquid with an inert material such as sand or vermiculite.

  • Collection : Carefully collect the absorbed material into a sealed container for hazardous waste disposal.

  • Decontamination : Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Reporting : Report the spill to your institution's environmental health and safety department.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.